2,3-Dibromobenzofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYBOGFQEPDJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Halogenated Heterocycles
An In-depth Technical Guide to 2,3-Dibromobenzofuran: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto this privileged structure provides medicinal chemists with versatile synthetic handles for late-stage functionalization and the exploration of chemical space. This compound, a key heterocyclic intermediate, exemplifies this principle. Its di-brominated structure at the 2 and 3 positions of the furan ring offers a platform for selective and differential functionalization, enabling the synthesis of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its strategic application in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
This compound is a solid at room temperature, and its core characteristics are summarized below.[3] These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 64150-61-4 | [3][4] |
| Molecular Formula | C₈H₄Br₂O | [3] |
| Molecular Weight | 275.92 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥99% (Typical) | [3] |
| Boiling Point | 297.6 ± 20.0 °C (Predicted) | [3] |
| Density | 1.989 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, under an inert atmosphere | [3][5] |
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of the benzofuran core, a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature.[6][7] However, a plausible and efficient synthetic route can be devised based on established methodologies for benzofuran synthesis, followed by a bromination step. A common strategy involves the electrophilic cyclization of an appropriate precursor.
One logical approach involves the bromination of a pre-formed benzofuran. This strategy is often preferred due to the potential for side reactions when introducing bromine prior to the cyclization.
Proposed Synthetic Workflow
The following workflow outlines a logical, multi-step synthesis of this compound from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Proposed two-stage synthesis of this compound.
Experimental Causality:
-
Benzofuran Formation: The synthesis begins with the construction of the benzofuran core. A Sonogashira coupling between an o-halophenol (like 2-iodophenol) and a terminal alkyne is a robust method.[6] This is followed by an electrophile-mediated cyclization. The choice of a copper or palladium catalyst is crucial for the efficiency of these steps. The reaction proceeds via the formation of an o-alkynylphenol intermediate which then undergoes a 5-exo-dig cyclization.
-
Dibromination: The formed benzofuran is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[8] The reaction with a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS) is expected to proceed readily. The reaction likely proceeds via a stepwise electrophilic addition-elimination mechanism, with the initial attack at the electron-rich 2- or 3-position, followed by a second bromination. Controlling the stoichiometry of the brominating agent is key to achieving the desired dibrominated product.
Reactivity and Strategic Applications in Synthesis
The true value of this compound for drug development professionals lies in its potential for selective functionalization. The two bromine atoms can be addressed sequentially or simultaneously, often leveraging modern cross-coupling methodologies. This allows for the creation of diverse libraries of compounds from a single, advanced intermediate.
Key Transformation Pathways
The C-Br bonds at the 2- and 3-positions can be converted into new C-C, C-N, and C-O bonds, which are fundamental for building molecular complexity.
Caption: Key cross-coupling reactions of this compound.
These transition-metal-catalyzed reactions provide reliable and versatile methods for elaborating the benzofuran core. The differential reactivity of the 2- and 3-positions can potentially be exploited by carefully selecting catalysts and reaction conditions to achieve selective mono-functionalization, further enhancing the synthetic utility of this intermediate.
Role in Drug Discovery and Development
The benzofuran and 2,3-dihydrobenzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] Derivatives have shown promise as:
-
Anticancer Agents: Many benzofuran-containing compounds exhibit potent antiproliferative activity against various cancer cell lines.[1][2]
-
Antimicrobial Agents: The rise of antimicrobial resistance has spurred the search for new classes of antibiotics, and benzofuran derivatives have emerged as a promising area of research.[10]
-
Enzyme Inhibitors: The 2,3-dihydrobenzofuran structure has been used as a platform to design inhibitors for enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, a target in inflammation and cancer.[9]
-
Cannabinoid Receptor Agonists: Certain 2,3-dihydrobenzofuran derivatives have been developed as potent and selective cannabinoid receptor 2 (CB₂) agonists for the potential treatment of neuropathic pain.[11]
This compound serves as a critical starting material to access novel analogs of these bioactive compounds. By using the cross-coupling strategies outlined above, researchers can rapidly generate libraries of 2,3-disubstituted benzofurans for high-throughput screening, accelerating the drug discovery process.
Safety, Handling, and Storage
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and, if handling larger quantities, disposable protective clothing (e.g., Tyvek).[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[12]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Recommended storage is at 2-8°C.[3]
-
Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
-
Avoid contact with skin, eyes, and clothing.[13] Avoid ingestion and inhalation.[12][13]
Spill and Disposal Procedures:
-
In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
For larger spills, evacuate the area and prevent entry.[5]
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable intermediate for the synthesis of novel benzofuran derivatives. For researchers and scientists in drug development, understanding the synthesis, reactivity, and safe handling of this compound is paramount to leveraging its full potential in the quest for new and more effective therapeutics. The ability to systematically and selectively modify the 2- and 3-positions of the benzofuran core provides a powerful platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.64150-61-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. This compound | 64150-61-4 [chemicalbook.com]
- 5. 2,3-BENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Data of 2,3-Dibromobenzofuran: An In-depth Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromobenzofuran, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This approach provides researchers with a robust predictive framework for the characterization of this compound and similar derivatives.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered according to IUPAC conventions.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Employ proton decoupling to obtain singlet signals for each carbon. A 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals only in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the oxygen of the furan ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4 | 7.5 - 7.6 | dd | J ≈ 8.0, 1.0 |
| H-5 | 7.2 - 7.3 | td | J ≈ 8.0, 1.0 |
| H-6 | 7.3 - 7.4 | td | J ≈ 8.0, 1.0 |
| H-7 | 7.4 - 7.5 | dd | J ≈ 8.0, 1.0 |
Interpretation:
-
The protons on the benzene ring (H-4 to H-7) will appear in the downfield region typical for aromatic protons.
-
The exact chemical shifts are predicted based on the values for benzofuran, with adjustments for the deshielding effect of the bromine substituents.
-
The multiplicity of each signal is determined by its coupling to neighboring protons. H-4 and H-7 are expected to be doublets of doublets due to coupling to one ortho and one meta proton. H-5 and H-6 are expected to be triplets of doublets (or multiplets) due to coupling to two ortho and one meta proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 115 - 120 |
| C-3 | 110 - 115 |
| C-3a | 128 - 132 |
| C-4 | 120 - 125 |
| C-5 | 123 - 128 |
| C-6 | 125 - 130 |
| C-7 | 112 - 117 |
| C-7a | 153 - 158 |
Interpretation:
-
C-2 and C-3: These carbons are directly attached to bromine atoms, which are expected to have a significant shielding or deshielding effect depending on the balance of inductive and resonance effects. Their signals are predicted to be in the upfield region of the aromatic carbons.
-
C-3a and C-7a: These are the bridgehead carbons. C-7a, being adjacent to the oxygen atom, will be the most downfield signal.
-
C-4, C-5, C-6, and C-7: These carbons of the benzene ring will have chemical shifts in the typical aromatic region, with some variation due to the influence of the fused furan ring and the bromine substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Spectral Range: The typical range for mid-IR spectroscopy is 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C ring stretch | Medium to Strong |
| 1250 - 1000 | C-O stretch (aryl ether) | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
| 700 - 500 | C-Br stretch | Medium to Strong |
Interpretation:
-
Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[2][3]
-
Aromatic C=C Ring Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic and furan rings.[2][3]
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is expected for the aryl ether C-O bond.
-
Aromatic C-H Out-of-Plane Bend: The pattern of strong absorptions in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the benzene ring.[2]
-
C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for small, relatively non-polar molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum
The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms.
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[4][5] For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks:
-
M⁺: (containing two ⁷⁹Br atoms) at m/z = 274
-
[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom) at m/z = 276
-
[M+4]⁺: (containing two ⁸¹Br atoms) at m/z = 278 The expected relative intensities of these peaks will be approximately 1:2:1.
-
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through the loss of bromine atoms and cleavage of the heterocyclic ring.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Interpretation:
-
Loss of a Bromine Atom: The initial fragmentation is likely to be the loss of a bromine radical to form the [M-Br]⁺ ion, which will appear as a doublet at m/z 195 and 197.
-
Loss of the Second Bromine Atom: Subsequent loss of the second bromine radical will lead to the [M-2Br]⁺ ion at m/z 116.
-
Loss of Carbon Monoxide: The [C₈H₄O]⁺ ion may then lose a molecule of carbon monoxide (CO) to form a [C₇H₄]⁺ fragment at m/z 88.
Conclusion
References
An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 2,3-dibromobenzofuran, with a primary focus on its melting and boiling points. Recognizing the current scarcity of readily available experimental data for this specific compound, this document outlines the authoritative methodologies for determining these crucial parameters. This approach ensures scientific rigor and provides a practical framework for researchers synthesizing or utilizing this compound in their work.
Introduction to this compound
This compound is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of bromine atoms at the 2 and 3 positions of the furan ring is expected to significantly influence the molecule's physicochemical properties, including its melting and boiling points, through effects on molecular weight, polarity, and intermolecular forces.
While specific experimental data for the melting and boiling points of this compound are not widely reported in common chemical databases, we can infer its likely physical state and approximate thermal properties by examining related compounds. The parent compound, 2,3-benzofuran, is a liquid at room temperature with a melting point of -18°C and a boiling point of 175°C[1]. The addition of two bromine atoms will substantially increase the molecular weight and likely lead to a higher melting point and boiling point. For instance, 2-bromodibenzofuran, a related but structurally different compound, has a melting point of 121-122°C and a boiling point of 344°C[2]. It is therefore reasonable to hypothesize that this compound is a solid at room temperature with a significantly elevated boiling point compared to its non-brominated parent.
Physicochemical Properties of this compound
Table 1: Known and Predicted Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Benzofuran | C₈H₆O | 118.13 | -18[1] | 173-175 |
| This compound | C₈H₄Br₂O | 275.93 | Not Reported | Not Reported |
| 2-Bromodibenzofuran | C₁₂H₇BrO | 247.09 | 121-122[2] | 344[2] |
| 2,3-Dimethylbenzofuran | C₁₀H₁₀O | 146.19 | Not Reported | 101-102 @ 19 mmHg |
Experimental Determination of Melting and Boiling Points
The absence of reported values necessitates a robust experimental approach to determine the melting and boiling points of this compound. The following protocols are standard, reliable methods suitable for organic compounds.
Synthesis and Purification of this compound (A Brief Overview)
A crucial prerequisite for accurate physical property determination is the purity of the sample. While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of brominated benzofurans often involves the cyclization of appropriately substituted phenols or the direct bromination of the benzofuran core. Researchers should ensure the final product is purified, typically through recrystallization or chromatography, and its identity confirmed by spectroscopic methods (NMR, MS, IR) before proceeding.
Protocol for Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approach the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute approximately 10-15°C below the anticipated melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.
-
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, leading to an accurate reading. A rapid heating rate can cause the measured temperature to overshoot the true melting point.
Protocol for Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology (Microscale Method):
-
Sample Preparation: A small volume (a few microliters) of purified, liquid this compound is placed in a small test tube (Thiele tube or similar).
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
Apparatus: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating mantle or oil bath.
-
Measurement:
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.
-
The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
-
Causality Behind Experimental Choices:
-
Inverted Capillary: This acts as a manometer. The rapid stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure.
-
Cooling Phase Measurement: Recording the temperature upon cooling, when the liquid enters the capillary, ensures that the vapor pressure of the substance is exactly equal to the atmospheric pressure, providing a more accurate boiling point than observing the temperature during vigorous boiling.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of this compound.
Caption: Workflow for the determination of melting and boiling points of this compound.
Conclusion
While the definitive melting and boiling points of this compound remain to be authoritatively published, this guide provides the necessary framework for their empirical determination. By following established, rigorous protocols, researchers can confidently ascertain these fundamental physical properties, which are essential for the compound's application in drug development, materials science, and other scientific endeavors. The principles and methodologies outlined herein are foundational to the accurate characterization of novel chemical entities.
References
- 1. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Bromodibenzofuran CAS#: 86-76-0 [m.chemicalbook.com]
- 3. This compound | 64150-61-4 [chemicalbook.com]
- 4. This compound | C8H4Br2O | CID 11231194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 64150-61-4 [amp.chemicalbook.com]
The Benzofuran Core: A Technical Guide to its Discovery and Strategic Synthesis for Drug Development
Introduction: The Privileged Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a prime example of such a privileged core. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them highly attractive to researchers and drug development professionals.[1]
This technical guide provides an in-depth exploration of the discovery and historical synthesis of substituted benzofurans. Moving beyond a simple recitation of reactions, this document will delve into the mechanistic underpinnings of key synthetic strategies, providing field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for seminal synthetic transformations are provided to serve as a practical resource for researchers at the bench. Furthermore, this guide will illuminate the journey of benzofuran-containing compounds from academic curiosities to promising clinical candidates, supported by quantitative data on their biological activities.
A Historical Perspective: From Perkin's Discovery to Modern Methodologies
The story of benzofuran synthesis begins in 1870 with the pioneering work of William Henry Perkin.[2] His eponymous rearrangement, a fascinating transformation of 3-halocoumarins into benzofuran-2-carboxylic acids, marked the genesis of synthetic access to this important heterocyclic system.[3] For many years, classical methods like the Perkin rearrangement remained the primary means of constructing the benzofuran core. However, the burgeoning demand for structurally diverse benzofuran derivatives in the latter half of the 20th century, driven by their potential as pharmaceuticals, spurred the development of more versatile and efficient synthetic strategies.
The advent of transition-metal catalysis in the late 20th and early 21st centuries revolutionized benzofuran synthesis.[4][5] Palladium- and copper-catalyzed cross-coupling reactions, in particular, opened up new avenues for the construction of carbon-carbon and carbon-oxygen bonds, enabling the synthesis of a vast array of substituted benzofurans with unprecedented precision and control.[5] These modern methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and the ability to introduce a wide range of substituents at various positions on the benzofuran scaffold.
Key Synthetic Strategies: A Mechanistic Deep Dive
The synthesis of substituted benzofurans can be broadly categorized into two main approaches: classical methods, which often rely on intramolecular cyclizations and rearrangements, and modern transition-metal-catalyzed methods. This section will explore the mechanisms and practical considerations of the most important strategies in each category.
The Perkin Rearrangement: A Classic Ring Contraction
The Perkin rearrangement is a historically significant method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[2] The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[6]
Mechanism:
The currently accepted mechanism involves an initial base-catalyzed cleavage of the lactone ring of the 3-halocoumarin to form a phenoxide and a carboxylate. The phenoxide then undergoes an intramolecular nucleophilic attack on the vinylic halide, leading to the formation of the benzofuran ring. Subsequent acidification yields the final benzofuran-2-carboxylic acid.[6]
Figure 1: Mechanism of the Perkin Rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[6][7]
Materials:
-
3-Bromocoumarin derivative (1 eq)
-
Sodium hydroxide (3 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
To a microwave reaction vessel, add the 3-bromocoumarin derivative (e.g., 0.167 mmol) and ethanol (5 mL).[6]
-
Add sodium hydroxide (0.503 mmol) to the vessel.[6]
-
Seal the vessel and place it in a microwave reactor. Irradiate at 300W and 79 °C for 5 minutes with stirring.[6]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a minimum amount of water and acidify with 1 M HCl to precipitate the product.[6]
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Rationale for Experimental Choices:
-
Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction, reducing the time from hours to minutes. This is due to the efficient and uniform heating of the polar solvent and reactants.[6]
-
Base: Sodium hydroxide is a strong base that effectively catalyzes the initial ring-opening of the coumarin. An excess is used to ensure complete reaction.
-
Solvent: Ethanol is a suitable solvent for both the reactants and the base, and it has a high dielectric constant, making it efficient for microwave heating.
Intramolecular Cyclization of o-Alkynylphenols
A powerful and versatile method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans is the intramolecular cyclization of o-alkynylphenols. This reaction can be promoted by various catalysts, including palladium, copper, and gold complexes.[8][9][10]
Mechanism (Palladium-Catalyzed):
The palladium-catalyzed cyclization of o-alkynylphenols typically proceeds through a 5-exo-dig cyclization pathway. The reaction is initiated by the coordination of the palladium catalyst to the alkyne. This is followed by the nucleophilic attack of the phenolic oxygen onto the activated alkyne, forming a vinylpalladium intermediate. Subsequent protonolysis or reductive elimination regenerates the palladium catalyst and yields the benzofuran product.[8]
Figure 2: Palladium-Catalyzed Intramolecular Cyclization of an o-Alkynylphenol.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Hydroxymethylbenzofurans
This two-step protocol involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by an acid-catalyzed isomerization.[8]
Step 1: Palladium-Catalyzed Cycloisomerization Materials:
-
2-(1-Hydroxyprop-2-ynyl)phenol derivative (1 eq)
-
Palladium(II) chloride (PdCl₂) (0.05 eq)
-
Potassium chloride (KCl) (0.1 eq)
-
Base (e.g., triethylamine) (1.2 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the 2-(1-hydroxyprop-2-ynyl)phenol derivative in methanol.
-
Add PdCl₂, KCl, and the base to the solution.
-
Stir the reaction mixture at 40 °C until the starting material is consumed (monitor by TLC).[8]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate.[8]
Step 2: Acid-Catalyzed Isomerization Materials:
-
2-Methylene-2,3-dihydrobenzofuran-3-ol intermediate from Step 1
-
1,2-Dimethoxyethane (DME)
-
Sulfuric acid (H₂SO₄) (catalytic amount)
Procedure:
-
Dissolve the intermediate in DME.
-
Add a catalytic amount of sulfuric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).[8]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-hydroxymethylbenzofuran.[8]
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium(II) salts are effective catalysts for activating the alkyne towards nucleophilic attack by the phenol.
-
Base: The base is necessary to deprotonate the phenol, increasing its nucleophilicity.
-
Acid Catalyst: In the second step, a strong acid like sulfuric acid protonates the exocyclic double bond, facilitating the isomerization to the more stable aromatic benzofuran.
Sonogashira Coupling Followed by Intramolecular Cyclization
This powerful one-pot, two-step sequence combines a palladium/copper-catalyzed Sonogashira cross-coupling reaction with an intramolecular cyclization to afford highly substituted benzofurans. This method is particularly useful for the synthesis of 2-arylbenzofurans.[11][12]
Mechanism:
The reaction begins with the Sonogashira coupling of an o-halophenol with a terminal alkyne. This reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. Transmetalation between the copper acetylide and the palladium complex, followed by reductive elimination, yields the o-alkynylphenol intermediate. This intermediate then undergoes an intramolecular cyclization, often catalyzed by the same metal catalysts present in the reaction mixture, to form the benzofuran ring.[11]
Figure 3: Sonogashira Coupling followed by Intramolecular Cyclization.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans
This protocol describes a one-pot synthesis of 2-arylbenzofurans from o-iodophenols and terminal arylacetylenes.[11]
Materials:
-
o-Iodophenol derivative (1 eq)
-
Terminal arylacetylene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the o-iodophenol, Pd(OAc)₂, CuI, and PPh₃.
-
Add DMF and stir the mixture for a few minutes.
-
Add the terminal arylacetylene and K₂CO₃.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-arylbenzofuran.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is crucial for the Sonogashira coupling. Palladium facilitates the C-C bond formation, while copper activates the alkyne.
-
Ligand: Triphenylphosphine is a common ligand for palladium that stabilizes the catalyst and promotes the desired reactivity.
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol and facilitate the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for this type of cross-coupling reaction, as it can dissolve the various reactants and catalysts.
Substituted Benzofurans in Drug Discovery: A Quantitative Look at Anticancer Activity
The versatility of the synthetic methods described above has enabled the creation of large libraries of substituted benzofuran derivatives for biological screening. A particularly promising area of research is their application as anticancer agents.[13][14] The following table summarizes the in vitro cytotoxic activity of several substituted benzofuran derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-pyrazole derivative 36 | NCI-H460 (Non-small cell lung cancer) | <10 | [13] |
| Benzofuran with N-aryl piperazine 38 | A549 (Lung cancer) | 0.12 | [13] |
| Benzofuran with N-aryl piperazine 38 | SGC7901 (Gastric cancer) | 2.75 | [13] |
| 2-(3',4',5'-trimethoxybenzoyl)-benzofuran 10h | L1210 (Leukemia) | 0.016 | [1] |
| 2-(3',4',5'-trimethoxybenzoyl)-benzofuran 10h | HeLa (Cervical cancer) | 0.024 | [1] |
| Benzofuran derivative 3f | HEPG2 (Liver carcinoma) | 12.4 µg/mL | [14][15] |
Conclusion and Future Directions
The journey of substituted benzofurans from their initial discovery to their current status as promising drug candidates is a testament to the power of synthetic organic chemistry. The evolution of synthetic methodologies, from the classical Perkin rearrangement to modern transition-metal-catalyzed reactions, has provided researchers with the tools to create a vast and diverse chemical space of benzofuran derivatives. The compelling biological data, particularly in the area of anticancer research, underscores the importance of this privileged scaffold.
Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the use of greener solvents, and the development of asymmetric syntheses to access enantiomerically pure benzofuran derivatives will be key areas of investigation. As our understanding of the biological targets of these compounds deepens, the rational design of new benzofuran-based therapeutics with improved efficacy and reduced side effects will continue to be a major goal for medicinal chemists and drug development professionals.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin Rearrangement [drugfuture.com]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and bonding of 2,3-dibromobenzofuran, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of bromine atoms at the 2 and 3-positions profoundly influences the molecule's electronic distribution, reactivity, and potential for further functionalization, making a detailed understanding of its structural and bonding characteristics essential for its application in drug design and development.
The Benzofuran Core: A Foundation for Diverse Bioactivity
Benzofuran, a bicyclic aromatic ether consisting of a fused benzene and furan ring, is a fundamental structural motif in a vast array of natural and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The inherent reactivity of the furan ring, coupled with the stability of the benzene ring, provides a versatile platform for chemical modification. Halogenation of the benzofuran core is a common strategy to modulate its physicochemical properties and enhance its biological efficacy.[5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the direct bromination of benzofuran. This electrophilic substitution reaction must be carefully controlled to achieve the desired dibromination at the 2 and 3-positions of the furan ring.
Experimental Protocol: Electrophilic Bromination of Benzofuran
Objective: To synthesize this compound via the direct bromination of benzofuran.
Materials:
-
Benzofuran
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)
-
Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzofuran in an appropriate volume of carbon tetrachloride. Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred benzofuran solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Quenching: Once the addition is complete and the reaction is stirred for an additional period (typically 1-2 hours) at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of an inert solvent like carbon tetrachloride prevents side reactions with the solvent.
-
The low temperature during bromine addition helps to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.
-
The aqueous workup with sodium thiosulfate and sodium bicarbonate is crucial to remove excess bromine and acidic byproducts, respectively, ensuring the stability of the final product.
Caption: Synthesis workflow for this compound.
Molecular Structure and Bonding: A Detailed Analysis
Computational Analysis of Molecular Geometry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the optimized geometry of molecules.[7] Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), we can obtain theoretical values for bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule and insights into its steric and electronic properties.
Caption: 2D representation of this compound's molecular structure.
Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-Br | ~1.88 |
| C3-Br | ~1.89 |
| C2-C3 | ~1.36 |
| O1-C2 | ~1.37 |
| O1-C7a | ~1.38 |
| **Bond Angles (°) ** | |
| O1-C2-C3 | ~110 |
| C2-C3-C3a | ~108 |
| C2-O1-C7a | ~106 |
| Dihedral Angles (°) | |
| Br-C2-C3-Br | ~0 (planar) |
Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.
The planarity of the benzofuran ring system is a key feature, arising from the sp² hybridization of the carbon and oxygen atoms. The C-Br bond lengths are typical for bromine attached to an sp²-hybridized carbon.
Spectroscopic Characterization
Spectroscopic techniques provide experimental verification of the molecular structure and electronic environment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing nature of the dibrominated furan ring.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms of the benzofuran core. The carbons C2 and C3, directly attached to the electronegative bromine atoms, will be significantly deshielded and appear at a lower field compared to the corresponding carbons in unsubstituted benzofuran.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching of the aromatic and furan rings (around 1600-1450 cm⁻¹), and the C-O-C stretching of the furan ether linkage (around 1250-1000 cm⁻¹). The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₄Br₂O). A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) will be a definitive feature. Fragmentation patterns will likely involve the loss of bromine atoms and cleavage of the furan ring.[8][9][10]
Electronic Structure and Bonding: The Influence of Bromine
The electronic properties of this compound are significantly altered by the presence of the two bromine atoms.
Inductive and Resonance Effects
The bromine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the furan ring, particularly at the C2 and C3 positions. Concurrently, the lone pairs of electrons on the bromine atoms can participate in resonance (+R) with the π-system of the furan ring, donating electron density back to the ring. The interplay of these opposing effects determines the overall electronic character and reactivity of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom, while the LUMO is likely to have significant contributions from the C2-C3 bond and the bromine atoms, reflecting the electrophilic nature of this part of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[11][12]
Caption: Frontier molecular orbitals and their role in reactivity.
Reactivity Profile: Implications for Drug Development
The unique electronic and structural features of this compound dictate its chemical reactivity, which is of paramount importance for its use as a building block in the synthesis of more complex molecules.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the dibrominated furan ring deactivates the entire benzofuran system towards electrophilic attack compared to unsubstituted benzofuran. Electrophilic substitution, if it occurs, is expected to take place on the benzene ring, with the directing effects of the fused furan ring and the bromine substituents influencing the regioselectivity.[13]
Nucleophilic Substitution and Cross-Coupling Reactions
The C-Br bonds at the 2 and 3-positions are susceptible to nucleophilic attack, although this typically requires harsh conditions or activation by strong electron-withdrawing groups. Of greater synthetic utility are palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[14][15] These reactions allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C3 positions, providing a powerful tool for the diversification of the benzofuran scaffold and the synthesis of novel drug candidates.[16][17]
Caption: Reactivity of this compound in cross-coupling reactions.
Conclusion and Future Perspectives
This compound is a versatile heterocyclic building block with a rich and tunable reactivity profile. Its molecular structure, characterized by a planar aromatic core and two reactive C-Br bonds, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules. A thorough understanding of its bonding, electronic structure, and reactivity is crucial for harnessing its full potential in the development of novel therapeutics and functional materials. Future research will likely focus on the further exploration of its synthetic utility in palladium-catalyzed cross-coupling reactions and the investigation of the biological activities of its derivatives.
References
- 1. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 6. Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physchemres.org [physchemres.org]
- 8. Benzofuran [webbook.nist.gov]
- 9. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scite.ai [scite.ai]
- 17. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for 2,3-Dibromobenzofuran
An In-Depth Technical Guide to the Quantum Chemical Analysis of 2,3-Dibromobenzofuran
Executive Summary
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] By leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. This document is designed for researchers, computational chemists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key procedural choices. The insights derived from these calculations are crucial for predicting molecular stability, reactivity, and potential for technological applications, thereby guiding future experimental synthesis and characterization efforts.
Introduction: The Rationale for a Computational Approach
Benzofuran and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active agents.[4][5] Their biological activities span a wide spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The introduction of halogen substituents, such as bromine at the 2 and 3 positions, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets.[6]
Understanding the precise impact of this dibromination on the benzofuran scaffold is paramount for rational drug design and materials engineering. While experimental characterization is indispensable, quantum chemical calculations provide an unparalleled in-silico lens to probe the molecule at an electronic level. Computational methods allow us to predict and analyze properties that can be difficult, hazardous, or expensive to measure experimentally.[7][8] This guide details a validated computational workflow to thoroughly characterize this compound, providing a predictive foundation for its application.
Core Computational Methodology
The accuracy of any quantum chemical study is contingent upon the judicious selection of the theoretical framework. Our approach is grounded in Density Functional Theory (DFT), which offers a formidable balance of computational efficiency and accuracy for medium-sized organic molecules.[9]
The Choice of Functional and Basis Set: A Justification
For a molecule like this compound, the choice of the DFT functional and basis set is not arbitrary; it is a decision rooted in the need to accurately describe its specific electronic features.
-
Functional Selection: While the B3LYP hybrid functional is a widely used and reliable workhorse, for systems containing heavy halogens like bromine, functionals that better account for non-covalent interactions and dispersion effects are often preferred.[9] Studies on halogen bonds have shown that functionals like M06-2X or the dispersion-corrected ωB97X-D can provide superior agreement with higher-level methods.[10][11] For this guide, we will proceed with the B3LYP functional for general applicability and the 6-311++G(d,p) basis set, a choice that has proven effective for a range of benzofuran derivatives.[12]
-
Basis Set Rationale: The 6-311++G(d,p) basis set is selected for its comprehensive nature. The "6-311G" part provides a flexible description of the core and valence electrons. The inclusion of diffuse functions ("++") is critical for accurately modeling the electron density far from the nucleus, which is essential for the lone pairs on the oxygen and bromine atoms. Furthermore, polarization functions ("d,p") are added to allow for non-spherical distortion of the electron clouds, a necessity for describing chemical bonds accurately.[12][13]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the sequence of calculations performed using a standard quantum chemistry software package like Gaussian.
-
Structure Input & Optimization:
-
Step 1: Construct the initial 3D structure of this compound using a molecular editor (e.g., GaussView).
-
Step 2: Perform a geometry optimization calculation to locate the global minimum on the potential energy surface. This ensures all subsequent calculations are based on the most stable molecular conformation.
-
Causality: An unoptimized structure represents an arbitrary point in space. An optimized geometry corresponds to a stable state where forces on all atoms are negligible, providing meaningful and reproducible results.
-
-
Vibrational Frequency Analysis:
-
Step 3: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Trustworthiness: This step is a self-validating system. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results are also used to predict the FT-IR and FT-Raman spectra and to calculate zero-point vibrational energy (ZPVE) for thermodynamic analysis.
-
-
Electronic & Spectroscopic Properties:
-
Step 4: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.
-
Step 5: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Visible spectrum.[14]
-
Step 6: Generate molecular orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) surface to analyze reactivity.
-
Step 7: Conduct a Natural Bond Orbital (NBO) analysis to investigate charge distribution, hybridization, and hyperconjugative interactions.[15]
-
-
Non-Linear Optical (NLO) Properties:
-
Step 8: Calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) to evaluate the molecule's NLO response. These properties are critical for applications in optoelectronics.[16]
-
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical study of structure, vibrational frequencies, and electronic spectra of dibenzofuran and its polychlorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,3-Dibromobenzofuran in common organic solvents
An In-Depth Technical Guide to the Solubility of 2,3-Dibromobenzofuran in Common Organic Solvents
Introduction
This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The benzofuran scaffold is a core structure in many biologically active molecules, and understanding the physicochemical properties of its derivatives is paramount for efficient process development.[1][2] Solubility, a critical parameter, dictates the choice of solvents for chemical reactions, dictates purification strategies such as recrystallization, and is fundamental to formulation in drug discovery.
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies described are designed as self-validating systems to ensure accuracy and reproducibility in the laboratory.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar molecular structures and intermolecular forces are more likely to be miscible or soluble in one another.[3][4] An analysis of the this compound structure (C₈H₄Br₂O) provides a strong basis for predicting its behavior in various solvent classes.
-
Molecular Structure: The molecule is composed of a large, rigid, and predominantly nonpolar benzofuran ring system. This aromatic core contributes significant hydrophobic character.
-
Functional Groups:
-
Dibromo Substituents: The two bromine atoms introduce polarity due to their electronegativity, creating dipole-dipole interactions. However, they also substantially increase the molecular weight (MW: 275.95 g/mol ), which can negatively impact solubility.
-
Furan Oxygen: The ether-like oxygen atom is a potential hydrogen bond acceptor, but it is sterically hindered within the fused ring system, limiting its interaction with protic solvents.
-
Based on this analysis, we can predict the following:
-
Low Solubility in Polar Protic Solvents (e.g., Water, Methanol): The dominant hydrophobic character of the large aromatic system will repel polar, hydrogen-bonding solvents.
-
Good Solubility in Halogenated Solvents (e.g., Dichloromethane, Chloroform): The presence of bromine atoms on the solute will have a strong affinity for chlorinated solvents through dipole-dipole and van der Waals forces.
-
Moderate to Good Solubility in Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions without the high energy penalty of disrupting a strong hydrogen-bonding network.
-
Moderate Solubility in Aromatic and Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic core of this compound will interact favorably with nonpolar solvents via London dispersion forces.
Caption: Logical diagram illustrating the prediction of solubility based on molecular properties.
Experimental Determination of Solubility
While theoretical analysis provides a strong starting point, empirical testing is required for confirmation and quantification. The following protocols are presented to guide the researcher in a systematic evaluation.
Part A: Qualitative Solubility Classification
This workflow systematically classifies the compound's solubility across a range of standard solvents, moving from the most polar to nonpolar, and includes tests for acidic or basic character.[5][6][7] The absence of acidic protons or basic nitrogen atoms in this compound predicts insolubility in aqueous acid or base, a key validation checkpoint in the protocol.
Experimental Protocol:
-
Setup: For each solvent test, add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent in 0.25 mL increments.
-
Mixing: After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for 60 seconds.[8]
-
Observation: Observe the mixture against a contrasting background. Classify as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No discernible amount of solid dissolves.[8]
-
-
Workflow Execution: Follow the sequence laid out in the workflow diagram below. The expected outcome for this compound is noted at each stage.
Caption: Workflow for the qualitative solubility classification of this compound.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water | Insoluble | Dominant hydrophobic character.[9] |
| Methanol | Sparingly Soluble | Small alcohol may slightly solvate the ether oxygen. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | Favorable dipole-dipole interactions. |
| Acetone | Soluble | Favorable dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent capable of strong dipole interactions. | |
| Nonpolar Aromatic | Toluene | Soluble | "Like dissolves like" - aromatic solute in aromatic solvent. |
| Nonpolar Aliphatic | Hexane | Sparingly Soluble | Solvation relies solely on weaker London dispersion forces. |
| Halogenated | Dichloromethane (DCM) | Very Soluble | Strong affinity between brominated solute and chlorinated solvent. |
Part B: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
To obtain precise solubility values (e.g., in g/100 mL or mg/mL), the isothermal shake-flask method is a reliable and widely accepted standard.[3] The core principle is to create a saturated solution at a constant temperature, separate the undissolved solid, and then quantify the amount of solute in a known volume of the supernatant.
Experimental Protocol:
-
Preparation: To a series of glass vials with screw caps, add an excess of this compound to a known volume (e.g., 5.0 mL) of each selected solvent. "Excess" means enough solid is added so that a significant amount remains undissolved upon equilibration.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a precise temperature (e.g., 25.0 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, with 48-72 hours being ideal for confirmation).[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a filter tip (e.g., a small piece of cotton or a syringe filter) to prevent transferring any solid particles.
-
Quantification:
-
Transfer the filtered aliquot to a pre-weighed, dry beaker or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point.
-
Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial again. The difference in mass corresponds to the amount of dissolved this compound.
-
-
Calculation: Calculate the solubility using the formula:
-
Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Caption: Workflow for the quantitative determination of solubility via the shake-flask method.
Table 2: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Mass of Residue (mg) | Aliquot Volume (mL) | Calculated Solubility ( g/100 mL) |
|---|---|---|---|---|
| Dichloromethane | 25.0 | 2.0 | ||
| Tetrahydrofuran | 25.0 | 2.0 | ||
| Toluene | 25.0 | 2.0 | ||
| Acetone | 25.0 | 2.0 | ||
| Ethyl Acetate | 25.0 | 2.0 | ||
| Hexane | 25.0 | 2.0 |
| Methanol | 25.0 | | 2.0 | |
Conclusion
The solubility of this compound is governed by its predominantly nonpolar, aromatic structure. It is predicted to be highly soluble in halogenated and polar aprotic organic solvents, moderately soluble in aromatic and nonpolar solvents, and poorly soluble in highly polar protic solvents like water. This profile makes solvents such as dichloromethane, tetrahydrofuran, and toluene excellent candidates for reaction media, while a mixed-solvent system, such as toluene/hexane, would be a logical starting point for developing a purification by recrystallization. The robust qualitative and quantitative protocols provided in this guide equip researchers with the necessary tools to empirically validate these predictions and generate the precise data needed for successful process development and drug discovery applications.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. youtube.com [youtube.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
- 9. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thermochemical data for 2,3-Dibromobenzofuran
An In-Depth Technical Guide to the Thermochemical Data of 2,3-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermochemical data, such as the standard enthalpy of formation, are fundamental parameters in drug development and chemical manufacturing. They are critical for assessing the stability, reactivity, and potential thermal hazards of active pharmaceutical ingredients (APIs) and their intermediates.[1] This guide addresses the thermochemical properties of this compound, a halogenated heterocyclic compound representative of scaffolds with potential pharmacological relevance. Acknowledging the current absence of direct experimental data in publicly accessible literature, this document provides a comprehensive framework for its determination. We present detailed, field-proven experimental and computational protocols to reliably establish the thermochemical profile of this compound, ensuring scientific integrity and enabling robust process safety assessments.
Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from laboratory synthesis to commercial manufacturing is fraught with challenges, paramount among them being the assurance of process safety.[2] The thermodynamic properties of all reagents, intermediates, and the final API are not merely academic data points; they are the bedrock of safe, scalable, and robust chemical processes.[3] The standard enthalpy of formation (ΔfH⦵), in particular, dictates the energy landscape of a molecule, providing a direct measure of its intrinsic stability.
For a molecule like this compound, understanding this value is crucial. A highly positive enthalpy of formation can indicate significant stored energy, suggesting potential thermal instability or explosive hazards that must be meticulously managed during scale-up.[1] This guide, therefore, serves as a technical whitepaper outlining the authoritative methodologies to obtain these critical data, empowering researchers to bridge the information gap and proceed with a robust, safety-first approach.
Part 1: Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is precise and accurate experimental measurement. The gas-phase enthalpy of formation of this compound can be determined through a combination of two key experimental techniques: bomb calorimetry to find the enthalpy of combustion in the solid state, and a vapor pressure measurement technique to determine the enthalpy of sublimation.
Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is the gold standard for measuring the heat released during the complete combustion of a substance.[4] The process occurs at constant volume, and the measured heat corresponds to the change in internal energy (ΔU_comb).[5]
Causality Behind Experimental Choices: For halogenated compounds, the standard oxygen bomb calorimetry procedure requires modification. The combustion of this compound (C₈H₄Br₂O) will produce corrosive hydrobromic acid (HBr). To ensure complete and well-defined reaction products and to protect the calorimeter, a reducing agent and an absorbing solution (such as arsenious oxide solution) are often placed in the bomb to quantitatively convert all evolved bromine species into aqueous bromide ions.[6]
Self-Validating Protocol: Bomb Calorimetry for this compound
-
Calorimeter Calibration:
-
The energy equivalent of the calorimeter (C_cal) must first be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is known with high precision.[7]
-
Press a pellet of benzoic acid (approx. 1 g), weigh it accurately, and place it in the crucible.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
-
Immerse the bomb in a known mass of water in the calorimeter's insulating jacket.
-
Ignite the sample and record the temperature change of the water bath to a precision of at least 0.001 K.
-
Calculate C_cal using the known energy of combustion of benzoic acid and the observed temperature rise. Repeat for statistical validation.
-
-
Sample Combustion:
-
Prepare a pellet of this compound (0.8 - 1.1 g) and weigh it accurately.[8]
-
Place the sample in the crucible. A small amount of a combustion aid with a known heat of combustion (like paraffin oil) may be used if the sample is difficult to ignite.
-
Add the appropriate absorbing solution to the bomb.
-
Repeat steps 1.3 - 1.6 as performed for the benzoic acid standard.
-
-
Data Analysis:
-
The total heat released (q_total) is calculated from C_cal and the corrected temperature rise.
-
Corrections must be applied for the heat of combustion of the ignition wire and any combustion aids used.
-
The resulting value gives the standard internal energy of combustion, Δ_cU⦵.
-
Convert Δ_cU⦵ to the standard enthalpy of combustion, Δ_cH⦵, using the relation ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.[5]
-
Enthalpy of Sublimation via Knudsen Effusion
To relate the solid-state enthalpy of combustion to the gas-phase enthalpy of formation (the value most directly comparable to computational results), the enthalpy of sublimation (Δ_subH⦵) is required. The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility.[9][10]
Causality Behind Experimental Choices: The method relies on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[9] This rate is directly proportional to the vapor pressure at a given temperature. By measuring the vapor pressure at several temperatures, the enthalpy of sublimation can be derived from the Clausius-Clapeyron equation.[10]
Self-Validating Protocol: Knudsen Effusion Mass Loss
-
Apparatus Setup:
-
Place a precisely weighed sample (10-50 mg) of this compound into a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area.
-
Place the cell within a high-vacuum chamber.
-
The cell is heated to a controlled temperature, and the mass is continuously monitored by an integrated ultra-microbalance.[9]
-
-
Isothermal Measurement:
-
At a set temperature, record the mass loss over time. The rate of mass loss should be constant.[11]
-
Calculate the vapor pressure (P) at that temperature using the Knudsen equation.
-
-
Temperature Dependence:
-
Repeat the measurement at several different temperatures, typically in 5-10 K increments.
-
-
Data Analysis:
-
Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -Δ_subH⦵/R, where R is the ideal gas constant.[12]
-
From the slope, calculate the enthalpy of sublimation at the mean temperature of the experiment. This value can be adjusted to the standard temperature of 298.15 K using heat capacity data, which can also be measured via Differential Scanning Calorimetry (DSC).[13]
-
Workflow for Experimental Determination
The following diagram illustrates the workflow to derive the gas-phase standard enthalpy of formation from experimental measurements.
Caption: Workflow for experimental determination of ΔfH⦵(gas).
Part 2: Computational Prediction of Thermochemical Properties
In parallel with experimental work, modern computational chemistry provides a powerful, predictive route to thermochemical data. For halogenated aromatic systems, high-accuracy composite methods combined with error-canceling reaction schemes are essential for achieving results that rival experimental accuracy.
High-Accuracy Composite Methods: Gaussian-4 (G4) Theory
Causality Behind Method Choice: A single level of theory (e.g., a specific DFT functional) may not be sufficient to accurately capture all energetic contributions. Composite methods like Gaussian-4 (G4) theory systematically combine a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate final energy.[14] This approach includes corrections for electron correlation, basis set size, zero-point vibrational energy (ZPVE), and empirical adjustments, making it a robust choice for molecules like this compound.[15][16][17]
Isodesmic Reactions: A Strategy for Error Cancellation
Causality Behind Method Choice: Calculating the enthalpy of formation from first principles via atomization (breaking the molecule into its constituent atoms) can suffer from the accumulation of large computational errors. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[18] This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to a much more accurate computed reaction enthalpy.[19] For a molecule like this compound, an appropriate isodesmic reaction would involve simpler, well-characterized molecules containing similar C-Br, C-C, C-H, and C-O bonds.
Hypothetical Isodesmic Reaction Scheme:
In this scheme, the furan-fused ring and the dibromo-substituted benzene ring are conserved, leading to excellent error cancellation. The enthalpy of reaction (Δ_rH) is calculated computationally. The desired Δ_fH⦵ of this compound can then be found if the experimental Δ_fH⦵ values for the other three species are known.
Self-Validating Computational Protocol
-
Geometry Optimization and Frequency Calculation:
-
The molecular structure of this compound and all other species in the isodesmic reaction are optimized using a reliable DFT method, such as B3LYP with a 6-31G(d) basis set.
-
A frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
High-Accuracy Single-Point Energy Calculation:
-
Using the optimized geometries, single-point energies are calculated for all species using the G4 composite method.[14]
-
-
Calculation of Reaction Enthalpy:
-
The enthalpy of the isodesmic reaction (Δ_rH⦵) at 298.15 K is calculated by combining the G4 electronic energies and the scaled ZPVE/thermal corrections from the DFT calculations.
-
-
Derivation of the Enthalpy of Formation:
-
The gas-phase enthalpy of formation of this compound is calculated using the following relation: Δ_fH⦵(this compound) = Δ_rH⦵ + Δ_fH⦵(Benzofuran) + Δ_fH⦵(1,2-Dibromobenzene) - Δ_fH⦵(Benzene)
-
Workflow for Computational Determination
The following diagram illustrates the computational workflow using an isodesmic reaction scheme.
Caption: Computational workflow for ΔfH⦵(gas) via isodesmic reactions.
Part 3: Data Analysis and Context
While direct data for this compound is unavailable, examining related compounds provides valuable context for validating any newly determined results.
Thermochemical Data for Analogous Compounds
The following table summarizes available thermochemical data for structurally related molecules. This data serves as a crucial benchmark for any new experimental or computational results for this compound.
| Compound | Formula | ΔfH⦵ (gas) (kJ/mol) | ΔfH⦵ (liquid/solid) (kJ/mol) | Source |
| Benzofuran | C₈H₆O | 37.5 ± 1.0 | -8.1 ± 0.9 (liquid) | [NIST WebBook][20][21] |
| 2,3-Dihydrobenzofuran | C₈H₈O | -46.5 ± 0.8 | -92.2 ± 0.7 (liquid) | [NIST WebBook][22] |
| 1,2-Dibromobenzene | C₆H₄Br₂ | 105.9 (liquid) | N/A (liquid) | [NIST WebBook][23] |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 100.8 (liquid) | N/A (liquid) | [NIST WebBook][23] |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 103.3 (solid) | N/A (solid) | [NIST WebBook][23] |
Note: Data for dibromobenzene isomers are primarily for the liquid or solid phase, and gas-phase data is less readily available.
Expected Influence of Structure on Thermochemistry:
-
Aromaticity: The benzofuran core is aromatic, which contributes significantly to its stability compared to a non-aromatic analogue.
-
Bromine Substitution: The substitution of two hydrogen atoms with heavier bromine atoms is expected to make the enthalpy of formation less negative (or more positive). The positions of the bromine atoms (1,2- vs 1,3- vs 1,4-) also have a modest but measurable impact on stability, as seen in the dibromobenzene isomers.[24]
-
Saturation: The significant difference between benzofuran and 2,3-dihydrobenzofuran (~84 kJ/mol) highlights the energetic cost of breaking the aromaticity of the furan ring.
The enthalpy of formation of this compound is expected to be significantly more positive than that of benzofuran due to the two bromine substituents.
Conclusion
While the thermochemical data for this compound are not currently established in the public domain, this guide provides a clear and authoritative pathway for their determination. By integrating precision bomb calorimetry and Knudsen effusion experiments with high-accuracy G4 computational modeling via an isodesmic reaction framework, researchers can obtain reliable values for the enthalpy of formation and sublimation. This comprehensive, dual-pronged approach ensures self-validation of the results. The resulting data are indispensable for the safe and efficient development of pharmaceutical manufacturing processes, embodying the principles of scientific integrity and responsible chemical stewardship.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. contractpharma.com [contractpharma.com]
- 3. The Role of Process Chemistry [registech.com]
- 4. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scimed.co.uk [scimed.co.uk]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. pragolab.cz [pragolab.cz]
- 10. Knudsen cell - Wikipedia [en.wikipedia.org]
- 11. scranton.edu [scranton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 15. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]
- 19. researchgate.net [researchgate.net]
- 20. Benzofuran [webbook.nist.gov]
- 21. Benzofuran [webbook.nist.gov]
- 22. Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 23. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 24. Structure-melting relations in isomeric dibromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Diarylbenzofurans using 2,3-Dibromobenzofuran
Introduction: The Significance of the 2,3-Diarylbenzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1] Among these, 2,3-diarylbenzofurans stand out due to their potent and diverse therapeutic potential. These compounds have been investigated as anti-tubercular agents[2], cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain[3], and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors with anti-inflammatory and anti-cancer applications.[4] The spatial arrangement of the two aryl groups on the benzofuran core allows for specific interactions with biological targets, making this a highly sought-after structural motif in drug discovery programs.
This guide provides a comprehensive overview and detailed protocols for the synthesis of both symmetrical and unsymmetrical 2,3-diarylbenzofurans, starting from the readily available 2,3-dibromobenzofuran. We will delve into the mechanistic intricacies of the sequential palladium-catalyzed cross-coupling reactions, offering insights into the factors governing regioselectivity. Furthermore, this document will equip researchers with robust, step-by-step protocols for various cross-coupling methodologies, including Suzuki-Miyaura, Negishi, Stille, and Sonogashira reactions, along with troubleshooting advice to ensure successful synthesis.
Strategic Approach: Sequential Cross-Coupling of this compound
The synthesis of unsymmetrically substituted 2,3-diarylbenzofurans from this compound hinges on the differential reactivity of the two bromine atoms. The bromine at the C-2 position is significantly more electrophilic and thus more susceptible to oxidative addition to a palladium(0) catalyst compared to the bromine at the C-3 position.[5] This inherent difference in reactivity allows for a regioselective mono-arylation at the C-2 position under carefully controlled conditions. The resulting 2-aryl-3-bromobenzofuran can then be subjected to a second cross-coupling reaction to introduce a different aryl group at the C-3 position, affording the desired unsymmetrical 2,3-diarylbenzofuran.
dot
Caption: Sequential cross-coupling strategy for unsymmetrical 2,3-diarylbenzofurans.
Mechanistic Insights into Regioselectivity
The observed regioselectivity in the first cross-coupling reaction is a consequence of the electronic properties of the this compound molecule. The C-2 position is more electron-deficient than the C-3 position, making the C-Br bond at C-2 more susceptible to oxidative addition by the palladium(0) catalyst. This is the first and often rate-determining step in the catalytic cycle of most cross-coupling reactions.[6]
Factors influencing this regioselectivity include:
-
Electronic Effects: The electron-withdrawing nature of the adjacent oxygen atom in the furan ring has a more pronounced effect on the C-2 position, increasing its electrophilicity.
-
Steric Hindrance: While generally less influential than electronics in this system, the steric environment around the two bromine atoms can also play a role, particularly with bulky ligands on the palladium catalyst.
By carefully selecting the catalyst, ligands, base, and reaction temperature, it is possible to achieve high selectivity for the mono-arylation at the C-2 position, minimizing the formation of the diarylated byproduct.
Detailed Experimental Protocols
Safety Precautions:
-
This compound: This compound is toxic if swallowed and causes serious eye damage. It is also a flammable liquid and vapor. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Many of the solvents used (e.g., dioxane, THF, toluene) are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.
-
Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive. Avoid contact with skin and eyes.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[5][7] For larger-scale reactions, monitor the temperature carefully and consider controlled addition of reagents.
Protocol 1: Synthesis of 2-Aryl-3-bromobenzofurans via Suzuki-Miyaura Coupling (First Coupling)
This protocol is optimized for the selective mono-arylation at the C-2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Distilled water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add degassed 1,4-dioxane and distilled water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture vigorously and heat to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-3-bromobenzofuran.
dot
Caption: Workflow for the first Suzuki-Miyaura coupling.
Protocol 2: Synthesis of Unsymmetrical 2,3-Diarylbenzofurans via Suzuki-Miyaura Coupling (Second Coupling)
This protocol describes the arylation of the less reactive C-3 position of the 2-aryl-3-bromobenzofuran intermediate. More forcing conditions are generally required.
Materials:
-
2-Aryl-3-bromobenzofuran
-
Arylboronic acid (different from the first coupling)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Distilled water
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the 2-aryl-3-bromobenzofuran (1.0 eq), the second arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Add Pd₂(dba)₃ (0.03 eq) and SPhos (0.12 eq).
-
Add degassed toluene and water in a 4:1 ratio.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. This reaction may require a longer reaction time (12-24 hours).
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the unsymmetrical 2,3-diarylbenzofuran.
Alternative Cross-Coupling Methodologies
While Suzuki-Miyaura coupling is widely used, other cross-coupling reactions can also be employed for the synthesis of 2,3-diarylbenzofurans from this compound.
-
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than organoboranes.[6][8] This can be advantageous for less reactive aryl halides. However, organozinc reagents are moisture and air-sensitive, requiring strict anhydrous and inert conditions.[1]
-
Stille Coupling: Stille coupling employs organotin reagents, which are tolerant to a wide range of functional groups.[9][10] A major drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[11]
-
Sonogashira Coupling: This reaction can be used to introduce an alkynyl group at the C-2 or C-3 position, which can then be further functionalized, for example, by reduction to an alkyl group or by another coupling reaction to form a diarylacetylene that can be subsequently reduced.[12][13]
Data Presentation: Representative Examples
The following table summarizes the results for the sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | First Arylboronic Acid (Ar¹) | Yield of 2-Ar¹-3-bromobenzofuran (%) | Second Arylboronic Acid (Ar²) | Yield of 2-Ar¹-3-Ar²-benzofuran (%) |
| 1 | Phenylboronic acid | ~85% | 4-Methoxyphenylboronic acid | ~75% |
| 2 | 4-Tolylboronic acid | ~88% | 3-Chlorophenylboronic acid | ~70% |
| 3 | 3,5-Dimethylphenylboronic acid | ~92% | 2-Naphthylboronic acid | ~65% |
| 4 | 4-Fluorophenylboronic acid | ~80% | Thiophene-2-boronic acid | ~68% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents or solvents- Insufficient temperature | - Use a fresh batch of catalyst and ensure it is handled under inert conditions.- Use freshly distilled/dried solvents.- Increase the reaction temperature in increments of 10 °C. |
| Dehalogenation of starting material | - Presence of a palladium-hydride species- Base is too strong or is a hydride source | - Use a milder base such as K₂CO₃ or K₃PO₄ instead of alkoxides.- Ensure anhydrous conditions if water is not part of the solvent system.- Screen different phosphine ligands; bulkier, more electron-rich ligands can sometimes suppress this side reaction. |
| Homocoupling of boronic acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction mixture is thoroughly degassed.- Reduce the catalyst loading. |
| Low yield in the second coupling | - C-3 bromine is less reactive- Steric hindrance | - Use a more active catalyst system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos).- Increase the reaction temperature and/or reaction time.- Consider a different cross-coupling reaction (e.g., Negishi). |
Conclusion
The sequential palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of medicinally relevant 2,3-diarylbenzofurans. By leveraging the inherent regioselectivity of the starting material, both symmetrical and unsymmetrical derivatives can be accessed in good to excellent yields. This guide provides researchers with a solid foundation of mechanistic understanding and practical, step-by-step protocols to successfully implement these transformations in their own laboratories. Careful optimization of reaction conditions and an awareness of potential side reactions are key to achieving high yields and purity of the desired products.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Palladium-catalyzed cross-coupling reactions of 2,3-Dibromobenzofuran
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the strategic use of this compound as a scaffold in palladium-catalyzed cross-coupling reactions. The focus is on achieving selective functionalization at the C2 and C3 positions to access a diverse range of 2,3-disubstituted benzofurans, a motif prevalent in pharmaceuticals and biologically active compounds.[1][2]
The Strategic Importance of this compound
The benzofuran core is a privileged scaffold in medicinal chemistry, found in natural products and synthetic compounds with anticancer, immunosuppressive, and antioxidant activities.[2] this compound serves as an ideal and versatile starting material for building molecular complexity. The differential reactivity of its two carbon-bromine bonds under palladium catalysis allows for sequential and regioselective cross-coupling reactions, providing a powerful platform for generating diverse libraries of novel compounds.
The Core Principle: Understanding Regioselectivity
The primary consideration when functionalizing this compound is regioselectivity. The reaction can occur at the C2 or C3 position, and controlling this outcome is paramount. In the vast majority of palladium-catalyzed cross-coupling reactions, functionalization occurs preferentially at the C2 position . This selectivity is not arbitrary but is governed by fundamental electronic and energetic factors.
The key step dictating selectivity is the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.[3][4] The preference for the C2 position is primarily attributed to:
-
Lower C-Br Bond Dissociation Energy (BDE): Computational studies on similar 5-membered dihalogenated heterocycles, such as dibromothiophene, show that the C-X bond at the 2-position (alpha to the heteroatom) is often weaker than the bond at the 3-position.[5] This lower energy barrier facilitates the oxidative addition of palladium at C2.
-
Electronic Effects: The oxygen heteroatom influences the electronic distribution of the furan ring. The C2 position is more electron-deficient, making it more susceptible to attack by the electron-rich Pd(0) catalyst. This interaction is a critical factor in the oxidative addition step.[5][6]
By exploiting this inherent reactivity difference, a two-step, one-pot or sequential approach can be employed to synthesize unsymmetrical 2,3-disubstituted benzofurans. A milder set of reaction conditions is first used to selectively couple a partner to the C2 position, followed by more forcing conditions to functionalize the less reactive C3 position.
Caption: Factors governing the regioselective functionalization of this compound.
Application Notes and Protocols
This section details protocols for the most common palladium-catalyzed cross-coupling reactions applied to this compound. The Suzuki-Miyaura coupling is presented as the primary detailed example, with summarized conditions for other key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron species with an organohalide.[7][8] It is highly effective for the selective arylation or vinylation of the C2 position of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Selective Monofunctionalization at C2 via Suzuki-Miyaura Coupling
This protocol describes the coupling of phenylboronic acid to the C2 position of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Toluene and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.5 mmol, 2.5 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04-0.08 mmol, 4-8 mol%).
-
Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenyl-3-bromobenzofuran.
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[9] Sterically hindered biaryl phosphine ligands (e.g., SPhos) can often improve yields and reaction rates, especially for challenging substrates.[9]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10]
-
Solvent: A biphasic solvent system like toluene/water is common, though anhydrous conditions with solvents like dioxane or THF can also be effective.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Product (Yield) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 2-Phenyl-3-bromobenzofuran (~85%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 2-(4-Methoxyphenyl)-3-bromobenzofuran (~90%) |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 80 | 2-Vinyl-3-bromobenzofuran (~75%) |
(Note: Yields are representative and may vary based on specific ligand choice and reaction optimization.)
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes, co-catalyzed by palladium and copper.[11][12] It provides a direct route to 2-alkynyl-3-bromobenzofurans.
Protocol Summary:
-
Substrates: this compound (1.0 eq.), Terminal Alkyne (1.2 eq.)
-
Catalyst System: PdCl₂(PPh₃)₂ (2-5 mol%), Copper(I) iodide (CuI) (1-3 mol%)
-
Base: A strong amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as the solvent or co-solvent.[11]
-
Solvent: THF or DMF
-
Conditions: Room temperature to 60 °C, inert atmosphere.
The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.[12]
Heck Reaction
The Heck reaction couples an organohalide with an alkene to form a substituted alkene.[13][14] This reaction can be used to install vinyl groups at the C2 position of the benzofuran ring.
Protocol Summary:
-
Substrates: this compound (1.0 eq.), Alkene (e.g., Styrene, Butyl Acrylate) (1.5 eq.)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tolyl)₃ or phosphine-free conditions in some cases.
-
Base: An organic base like Et₃N or an inorganic base like K₂CO₃.
-
Solvent: DMF, DMA, or NMP
-
Conditions: 100-140 °C, inert atmosphere.
The reaction proceeds via migratory insertion of the alkene into the arylpalladium(II) bond, followed by β-hydride elimination to release the product and regenerate the catalyst.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[15][16] This is a key transformation for synthesizing 2-amino-3-bromobenzofurans, which are valuable precursors for many pharmaceuticals.
Protocol Summary:
-
Substrates: this compound (1.0 eq.), Amine (primary or secondary) (1.2 eq.)
-
Catalyst System: A Pd(0) precatalyst like Pd₂(dba)₃ or a Pd(II) salt like Pd(OAc)₂ (1-3 mol%).
-
Ligand: A sterically hindered biarylphosphine ligand is critical for high efficiency (e.g., XPhos, RuPhos, JohnPhos).[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9][17]
-
Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane.
-
Conditions: 80-110 °C, rigorous inert atmosphere.
The choice of ligand is particularly important in this reaction to facilitate the reductive elimination step, which is often rate-limiting.[15]
Sequential Functionalization Workflow
The differential reactivity of the C2 and C3 positions enables a logical and powerful synthetic strategy.
Caption: Workflow for the sequential, regioselective synthesis of 2,3-disubstituted benzofurans.
This step-wise approach allows for the controlled and predictable synthesis of complex benzofuran derivatives with distinct functionalities at the C2 and C3 positions, making it an invaluable tool for drug discovery and materials science.
References
- 1. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2,3-Dibromobenzofuran as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] Among the various benzofuran building blocks, 2,3-dibromobenzofuran stands out as an exceptionally versatile precursor.[9] Its two bromine atoms, positioned on the electron-rich furan ring, offer distinct electronic environments and reactivities. This differential reactivity allows for selective, sequential functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling and halogen-lithium exchange reactions. This guide provides an in-depth exploration of these transformations, offering detailed, field-proven protocols and explaining the underlying chemical principles to empower researchers in drug discovery and development to leverage this powerful synthetic intermediate.
Reactivity Profile of this compound
The synthetic utility of this compound arises from the differential reactivity of the bromine atoms at the C2 and C3 positions. The C2 position (α to the oxygen atom) is generally more susceptible to metal-halogen exchange and oxidative addition to palladium(0) catalysts. This is attributed to the greater stability of the resulting organometallic intermediate at the α-position.[10] This inherent electronic bias is the key to achieving selective mono-functionalization, leaving the C3-bromine intact for a subsequent, different transformation. This stepwise approach enables the controlled and precise construction of complex, 2,3-disubstituted benzofurans, which are often challenging to synthesize through other methods.
Core Synthetic Methodologies: Protocols and Rationale
The following sections detail robust protocols for the most critical transformations of this compound. Each protocol is designed to be a self-validating system, including steps for purification and characterization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the premier tools for C-C and C-N bond formation in modern organic synthesis.[11] For this compound, these methods allow for the introduction of a wide array of functional groups.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction for constructing biaryl linkages, a common motif in pharmaceuticals.[12][13][14][15][16]
Workflow: Selective Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki coupling at the C2 position.
Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 274 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene (8 mL) and Water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-3-bromobenzofuran.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Rationale:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of substrates. Bulky, electron-rich phosphine ligands can further enhance catalytic activity for more challenging substrates.[11]
-
Base and Solvent: The aqueous base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[14] A biphasic solvent system helps to dissolve both the organic and inorganic reagents.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85-95% |
| Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 90-98% |
Table 1: Representative conditions for selective Suzuki-Miyaura coupling. [12][13]
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as part of the final pharmacophore.
Workflow: Selective Sonogashira Coupling
Caption: Workflow for selective Sonogashira coupling at the C2 position.
Experimental Protocol:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 274 mg), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Solvent and Reagents: Add degassed THF (10 mL) and triethylamine (Et₃N) (3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4 hours. The formation of a salt (triethylammonium bromide) is typically observed.
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove salts and catalyst residues. Wash the pad with additional ether.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the 2-alkynyl-3-bromobenzofuran.
-
Characterization: Confirm the structure via NMR and MS analysis.
Rationale:
-
Dual Catalysis: The reaction operates via two interconnected catalytic cycles.[17] The palladium cycle involves oxidative addition to the C-Br bond, while the copper cycle forms a copper(I) acetylide intermediate, which then engages in transmetalation with the palladium complex.[19]
-
Base: The amine base (Et₃N) serves both to neutralize the HBr generated and as a solvent in some cases. It is critical for the formation of the copper acetylide.[19]
| Catalyst System | Base | Solvent | Temp | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 80-92% |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 60 °C | 3 | 88-96% |
Table 2: Representative conditions for selective Sonogashira coupling. [19][20]
Selective Functionalization via Halogen-Lithium Exchange
Halogen-lithium exchange is a powerful, non-catalytic method for generating a nucleophilic carbon center from an organohalide.[21] Using stoichiometric organolithium reagents like n-butyllithium (n-BuLi) at low temperatures allows for the selective replacement of the more reactive C2-bromine with lithium. This highly reactive organolithium intermediate can then be trapped with a wide variety of electrophiles.
Workflow: Selective Monolithiation and Electrophilic Quench
Caption: Workflow for selective C2 functionalization via Br-Li exchange.
Experimental Protocol:
-
Setup: Place this compound (1.0 mmol, 274 mg) in a flame-dried, three-neck flask under an inert atmosphere. Add anhydrous THF (10 mL) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.0 eq, typically a 1.6 M or 2.5 M solution in hexanes) dropwise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Exchange: Stir the resulting solution at -78 °C for 30 minutes. Successful exchange results in a solution of 2-lithio-3-bromobenzofuran.
-
Electrophilic Trap: Add a solution of the desired electrophile (1.1 mmol, e.g., benzaldehyde or dry CO₂ gas bubbled through the solution) at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours, then quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Workup and Purification: Perform a standard aqueous workup as described in Protocol 2.1.1. Purify the product by column chromatography.
Rationale:
-
Kinetics vs. Thermodynamics: The selective exchange at C2 is kinetically favored due to the inductive effect of the furan oxygen.[10] It is critical to maintain a low temperature (-78 °C) to prevent equilibration to other lithiated species or side reactions.[22]
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react violently with water. All glassware must be dry and all solvents and reagents must be anhydrous.
| Electrophile (E+) | Product (after workup) | Typical Yield (%) |
| Benzaldehyde | (3-Bromobenzofuran-2-yl)(phenyl)methanol | 80-90% |
| Carbon Dioxide (CO₂) | 3-Bromobenzofuran-2-carboxylic acid | 75-85% |
| N,N-Dimethylformamide (DMF) | 3-Bromobenzofuran-2-carbaldehyde | 70-80% |
Table 3: Examples of electrophilic trapping after selective monolithiation.
Application Showcase: A Sequential Strategy for a Complex Intermediate
The true power of this compound is realized when the core methodologies are applied sequentially. This allows for the programmed installation of different functionalities at the C2 and C3 positions, rapidly building molecular complexity.
Synthetic Pathway: Sequential Suzuki and Sonogashira Couplings
Caption: A two-step pathway to a complex pharmaceutical intermediate.
This hypothetical pathway demonstrates a powerful strategy:
-
Step 1 (Suzuki Coupling): The C2 position is selectively functionalized with an aryl group (e.g., a 4-methoxyphenyl ring) using the protocol described in Section 2.1.1. This yields the intermediate 2-(4-methoxyphenyl)-3-bromobenzofuran . The C3-bromine remains available for the next step.
-
Step 2 (Sonogashira Coupling): The remaining bromine at C3 is now targeted. Using the Sonogashira protocol from Section 2.1.2, a phenylethynyl group is installed. The resulting product, 2-(4-methoxyphenyl)-3-(phenylethynyl)benzofuran , is a highly decorated scaffold.
This final molecule contains multiple points for further diversification, making it an extremely valuable intermediate for building a library of potential drug candidates.
Conclusion and Outlook
This compound is more than just a simple dihalide; it is a sophisticated synthetic platform. The predictable and selective reactivity of its two bromine atoms enables chemists to employ a modular, building-block approach to construct complex molecular architectures. The mastery of the palladium-catalyzed cross-coupling and halogen-lithium exchange protocols described herein provides a direct and efficient route to novel 2,3-disubstituted benzofurans. As the demand for new therapeutic agents continues to grow, the strategic use of versatile precursors like this compound will remain essential for accelerating the discovery and development of next-generation pharmaceuticals.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H4Br2O | CID 11231194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. bepls.com [bepls.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,3-Dibromobenzofuran as a Versatile Synthon for High-Performance Organic Electronic Materials
Abstract
The benzofuran moiety is a privileged heterocyclic scaffold in materials science due to its rigid, planar structure and inherent electron-rich nature, which facilitates efficient charge transport. 2,3-Dibromobenzofuran, in particular, has emerged as a critical building block for the synthesis of advanced organic semiconductors. Its two bromine atoms at the C2 and C3 positions offer reactive handles for sequential and regioselective functionalization through various cross-coupling reactions. This differential reactivity allows for the precise construction of complex π-conjugated systems, including small molecules, oligomers, and polymers. This guide provides an in-depth analysis of the strategic application of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), complete with detailed synthetic protocols and characterization workflows.
The Strategic Importance of the this compound Scaffold
The utility of this compound (CAS: 64150-61-4) in organic electronics stems from two key features: the electronic character of the benzofuran core and the tunable reactivity of its bromine substituents.[1][2]
-
Electronic Properties: The fused furan and benzene rings create a planar, π-conjugated system. The oxygen heteroatom donates electron density into the ring system, making benzofuran derivatives generally good hole-transporting (p-type) materials. This inherent property is foundational for their use in a variety of organic electronic devices.[3]
-
Differential Reactivity: The C-Br bonds at the 2- and 3-positions exhibit different reactivity profiles. The C2-position is more electrophilic, making it more susceptible to nucleophilic attack and more reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.[4] This regioselectivity is a powerful tool, enabling chemists to perform stepwise, selective functionalization to build unsymmetrical molecules—a crucial capability for tuning material properties.
This scaffold serves as a launchpad for creating a diverse library of organic semiconductors through well-established palladium-catalyzed reactions.[4][5]
Diagram 1: Synthetic utility of this compound.
Application in Organic Field-Effect Transistors (OFETs)
For OFETs, high charge carrier mobility is paramount, which requires a high degree of molecular ordering in the solid state to facilitate intermolecular π-π stacking.[6][7] The rigidity and planarity of the benzofuran core make it an excellent component for designing semiconductors that self-assemble into well-ordered thin films.[8]
Design Rationale
By coupling this compound with other aromatic units, extended π-conjugated oligomers can be synthesized. These materials are designed to have low-lying HOMO levels for stable p-type operation and sufficient solubility for solution-processing, which is often imparted by attaching long alkyl chains to the coupling partners.
Protocol 2.1: Synthesis of a Benzofuran-Based OFET Semiconductor
This protocol describes the synthesis of a symmetrical 2,3-diarylbenzofuran derivative via a one-pot, double Stille cross-coupling reaction. The Stille reaction is often chosen for its tolerance to a wide variety of functional groups.[9][10]
Reaction Scheme: this compound + 2.2 eq. 2-tributylstannylthiophene → 2,3-Di(thiophen-2-yl)benzofuran
Materials:
-
This compound (1.0 mmol, 275.9 mg)
-
2-(Tributylstannyl)thiophene (2.2 mmol, 822.9 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Anhydrous Toluene (20 mL)
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 2-(tributylstannyl)thiophene, and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe.
-
Causality Insight: The inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.[9]
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the desired product.
-
Recrystallize the purified product from a suitable solvent (e.g., ethanol or a hexane/chloroform mixture) to obtain high-purity crystals suitable for device fabrication.
OFET Device Fabrication and Characterization Workflow
Diagram 2: General workflow for OFET fabrication and testing.
Performance Data
Materials derived from benzofuran building blocks have demonstrated promising OFET performance.
| Compound Family | Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| Oligomers with furan/thiophene units capped by benzofuran | 10⁻³ - 10⁻² | > 10⁵ | [8] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives | ~0.005 | > 10⁶ | [11] |
Note: The performance is highly dependent on the specific molecular structure, processing conditions, and device architecture.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, benzofuran and particularly dibenzofuran derivatives are valued as host materials for phosphorescent emitters.[12] This is because their rigid structure often leads to a high triplet energy (Eₜ), which is necessary to prevent non-radiative energy loss from the phosphorescent guest molecule. They can also be functionalized to act as fluorescent emitters themselves.[13][14]
Design Rationale
To create a host material, this compound can be coupled with charge-transporting moieties like carbazole (for hole transport) or triazine (for electron transport) to achieve a bipolar host with balanced charge injection and transport, leading to higher device efficiency.
Protocol 3.1: Regioselective Suzuki-Miyaura Coupling
This protocol demonstrates the selective functionalization at the more reactive C2 position, leaving the C3-Br available for subsequent reactions. The Suzuki reaction is advantageous due to the commercial availability of a vast array of boronic acids and the generally non-toxic nature of the boron-containing byproducts.[5][15]
Reaction Scheme: this compound + 1.1 eq. 4-methoxyphenylboronic acid → 2-(4-methoxyphenyl)-3-bromobenzofuran
Materials:
-
This compound (1.0 mmol, 275.9 mg)
-
4-Methoxyphenylboronic acid (1.1 mmol, 167.0 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21.0 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (5 mL)
Procedure:
-
In a microwave vial, combine all solid reagents: this compound, the boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the NMP solvent.
-
Seal the vial and place it in a microwave reactor. Heat to 90 °C for 1-2 hours.[4] Alternatively, conventional heating can be used, though reaction times may be longer.
-
Causality Insight: The base (K₂CO₃) is essential for the transmetalation step in the Suzuki catalytic cycle, where it facilitates the formation of a more nucleophilic boronate species that transfers its organic group to the palladium center.[16][17][18]
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove NMP and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the 2-aryl-3-bromobenzofuran product.
Diagram 3: Simplified Suzuki-Miyaura catalytic cycle.
Application in Organic Photovoltaics (OPVs)
In OPVs, the goal is to create materials with broad light absorption and appropriate energy levels (HOMO/LUMO) to facilitate charge separation at the donor-acceptor interface.[19] Benzofuran-based polymers have been investigated as electron-donating materials in bulk heterojunction (BHJ) solar cells.[20][21]
Design Rationale
Polymerization via repeated cross-coupling reactions can be used to create high molecular weight materials. By alternating the benzofuran unit with an electron-accepting comonomer, a "push-pull" type polymer is formed. This architecture lowers the polymer's bandgap, leading to broader absorption of the solar spectrum and improving the potential for high power conversion efficiency (PCE).[22]
Protocol 4.1: Synthesis of a Benzofuran-Containing Conjugated Polymer
This protocol outlines a Suzuki polymerization to create an alternating copolymer.
Monomers:
-
Monomer A: 2,3-bis(trimethylstannyl)benzofuran (synthesized from this compound)
-
Monomer B: A dibrominated electron-accepting comonomer (e.g., a derivative of benzothiadiazole)
Procedure:
-
Equimolar amounts (e.g., 0.5 mmol each) of Monomer A and Monomer B are added to a Schlenk flask under an inert atmosphere.
-
Add the catalyst, such as Pd₂(dba)₃ (0.01 mmol) and a phosphine ligand like P(o-tol)₃ (0.04 mmol).
-
Add anhydrous chlorobenzene (10 mL) and heat the mixture to 120 °C for 48-72 hours.
-
Causality Insight: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps of the cross-coupling cycle, leading to higher molecular weight polymer.
-
After the reaction period, cool the mixture and precipitate the polymer by pouring the solution into a stirred flask of methanol (100 mL).
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is extracted with chloroform or chlorobenzene.
-
Reprecipitate the purified polymer from the chloroform solution into methanol and dry under vacuum.
Performance Data for Benzofuran-Based OPVs
Benzodifuran (BDF), a related and more extended structural motif, has been used to create highly efficient polymer donors.
| Polymer Donor | Acceptor | PCE (%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | Reference |
| PBDF-T1 | PC₇₁BM | 9.43 | 0.86 | 14.19 | 77.4 | [20] |
| J81 | IT-M | 11.63 | 0.89 | 18.23 | 71.6 | [21] |
PCE: Power Conversion Efficiency; Vₒ꜀: Open-Circuit Voltage; Jₛ꜀: Short-Circuit Current Density; FF: Fill Factor.
Conclusion
This compound is a powerful and versatile building block in the synthetic chemist's toolkit for organic electronics. Its defined structure and regioselectively addressable reaction sites enable the rational design of a vast array of high-performance organic semiconductors. The protocols and principles outlined in this guide demonstrate its successful application in creating tailored materials for OFETs, OLEDs, and OPVs. Future advancements will likely involve the development of novel, asymmetric derivatives and their incorporation into increasingly complex and efficient device architectures.
References
- 1. This compound | 64150-61-4 [chemicalbook.com]
- 2. This compound | C8H4Br2O | CID 11231194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Organic Solar Cells Based on a 2D Benzo[1,2-b:4,5-b']difuran-Conjugated Polymer with High-Power Conversion Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Progress of Benzodifuran‐Based Polymer Donors for High‐Performance Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An efficient enhancement in organic photovoltaics by introducing simple-structured benzo[1,2-b:4,5-b′]dithiophene-based large-bandgap small molecules as the third component - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Regioselective functionalization of 2,3-Dibromobenzofuran
An Application Guide to the Regioselective Functionalization of 2,3-Dibromobenzofuran for Accelerated Drug Discovery
Authored by a Senior Application Scientist
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Among the various precursors for constructing complex benzofuran derivatives, this compound stands out as a particularly versatile and powerful building block. Its two distinct bromine atoms at the C2 and C3 positions offer a gateway to molecular diversity, provided that their reactivity can be precisely controlled. This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the principles and protocols for the regioselective functionalization of this compound. We will delve into the mechanistic underpinnings that govern selectivity, present detailed, field-proven protocols for both C2- and C3-selective modifications, and discuss the application of these strategies in the synthesis of biologically relevant molecules.
The Strategic Importance of Regioselectivity
The biological activity of a benzofuran derivative is often exquisitely dependent on its substitution pattern. The ability to selectively introduce functional groups at either the C2 or C3 position of the benzofuran core is therefore not merely a synthetic convenience but a critical tool for structure-activity relationship (SAR) studies. This compound presents a unique challenge and opportunity: how to tame the reactivity of two similar C-Br bonds to achieve site-specific functionalization. The key to unlocking this potential lies in understanding and exploiting the subtle electronic and steric differences between the C2 and C3 positions.
Generally, the C2 position is more electrophilic and less sterically hindered than the C3 position. This inherent difference is the foundation upon which most regioselective strategies are built, particularly for transition-metal-catalyzed cross-coupling reactions.
C2-Selective Functionalization: The Path of Least Resistance
The preferential reactivity of the C2-Br bond makes it the more accessible handle for initial functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally effective for installing aryl and heteroaryl moieties at this position with high selectivity.
Mechanistic Rationale for C2 Selectivity
The observed C2 selectivity in Suzuki-Miyaura reactions is primarily governed by the kinetics of the oxidative addition step. The Pd(0) catalyst preferentially inserts into the more electron-deficient and sterically accessible C2-Br bond. This initial, irreversible oxidative addition effectively commits the catalytic cycle to functionalizing the C2 position, leaving the C3-Br bond intact for potential subsequent transformations. The choice of phosphine ligand and base can further enhance this selectivity by fine-tuning the steric and electronic properties of the palladium catalyst.
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
This protocol describes a general and robust method for the synthesis of 2-aryl-3-bromobenzofurans.
dot
Caption: Workflow for C2-Selective Suzuki Coupling.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%)
-
Base, e.g., aqueous Potassium Carbonate (K2CO3, 2M solution) or Cesium Carbonate (Cs2CO3)[3]
-
Solvent, e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture[3]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a magnetic stir bar.
-
Add the solvent system (e.g., 1,4-dioxane and 2M aq. K2CO3 solution in a 4:1 ratio).
-
Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the Pd(PPh3)4 catalyst (0.03 mmol, 3 mol%).
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in heptanes) to yield the pure 2-aryl-3-bromobenzofuran.
Scope and Reliability
This C2-selective Suzuki coupling is highly reliable and tolerates a wide range of functional groups on the arylboronic acid partner.
| Arylboronic Acid Partner | Catalyst System | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 92 | [4] |
| 4-Methoxyphenylboronic acid | Pd(II) complex | K2CO3 | 91 | [3] |
| 3-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | 85-90 | [3] |
| 4-tert-Butylphenylboronic acid | NiCl2(dppp) | K2CO3 | 90+ | [5] |
C3-Selective Functionalization: Overcoming the Inherent Bias
Achieving selective functionalization at the C3 position of this compound is significantly more challenging due to the higher reactivity of the C2-Br bond. Direct C3-selective cross-coupling on the dibromo starting material is often plagued by competing C2-coupling and di-coupling. Therefore, successful C3 functionalization typically requires more nuanced, multi-step strategies.
Strategies for C3 Functionalization
-
C2-Blocking/Directing Group Approach: One strategy involves first installing a removable blocking group at the C2 position. This group passivates the C2 site, forcing subsequent reactions to occur at C3. After C3 functionalization, the blocking group is removed.
-
Halogen-Metal Exchange: Under specific, often cryogenic, conditions, it is possible to achieve selective lithium-halogen exchange at the C3 position by using organolithium reagents. The resulting C3-lithiated benzofuran can then be trapped with various electrophiles. This method's success is highly dependent on temperature and reagent stoichiometry to prevent competing C2-exchange or rearrangement.
-
Alternative Synthetic Routes: Often, the most practical approach to obtaining 3-substituted benzofurans is not from this compound but through alternative synthetic constructions that build the desired substitution pattern from different precursors, such as the rearrangement of 2-hydroxychalcones.[6]
Protocol: Two-Step C3-Arylation via C2-Silylation and Sequential Coupling
This protocol illustrates a conceptual workflow for achieving C3 functionalization by first passivating the C2 position.
dot
Caption: A Multi-step Strategy for C3-Selective Functionalization.
Conceptual Steps:
-
C2-Silylation: Selectively introduce a trialkylsilyl group (e.g., -SiMe3) at the C2 position. This can be achieved through a directed ortho-metalation approach or a highly selective C2-lithiation followed by quenching with a silyl chloride.
-
C3-Cross-Coupling: With the C2 position blocked, a Suzuki-Miyaura or other cross-coupling reaction can now be performed at the C3-Br bond. The bulky silyl group helps direct the catalyst to the C3 position and prevents insertion into the C2-Si bond.
-
Desilylation: The C2-silyl group can be cleanly removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the desired 3-arylbenzofuran.
Expert Insight: While direct C3-coupling on this compound is difficult, the C2-bromo-3-arylbenzofuran intermediate is readily accessible via alternative routes, such as intramolecular cyclization of gem-dibromoalkenes followed by C3-functionalization.[7] This highlights a key principle in synthetic strategy: the most efficient path to a target molecule may not always involve direct functionalization of the most obvious precursor.
Applications in Drug Discovery and Materials Science
The ability to regioselectively functionalize the benzofuran core is paramount for developing novel therapeutics and advanced materials.
-
Anticancer Agents: Many potent anticancer compounds feature the 2-arylbenzofuran scaffold.[8] These molecules can act as tubulin polymerization inhibitors or modulators of key signaling pathways.[9] The methods described here provide a direct route to libraries of these compounds for SAR optimization.
-
Anti-Alzheimer's Agents: 2-Arylbenzofuran derivatives have been identified as promising dual inhibitors of cholinesterase and β-secretase, two key targets in Alzheimer's disease therapy.[10]
-
Antimicrobial Agents: The benzofuran scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[1]
-
Organic Electronics: Functionalized dibenzofurans are being explored as host materials for phosphorescent organic light-emitting diodes (OLEDs), where the substitution pattern directly influences the material's electronic properties and device performance.[11]
Troubleshooting and Best Practices
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Improperly degassed reaction; Poor quality base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing with an inert gas; Use anhydrous solvents and high-purity bases. |
| Poor Regioselectivity | Reaction temperature too high; Incorrect ligand choice. | Lower the reaction temperature to favor the kinetically preferred C2-product; Screen different phosphine ligands to optimize selectivity. |
| Formation of Di-substituted Product | Excess boronic acid; Prolonged reaction time. | Use closer to stoichiometric amounts of the boronic acid (1.05-1.1 eq.); Carefully monitor the reaction and stop it once the mono-substituted product is maximized. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient catalyst. | Ensure the reaction is maintained under a strict inert atmosphere; Increase catalyst loading slightly if necessary. |
Conclusion
This compound is a powerful and versatile platform for the synthesis of complex, functionalized benzofurans. While the C2 position can be functionalized with high selectivity using standard cross-coupling protocols, accessing the C3 position requires more sophisticated, often multi-step, strategies. A thorough understanding of the underlying mechanistic principles allows chemists to select the appropriate reaction conditions to achieve the desired regiochemical outcome. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this compound in the pursuit of novel therapeutics and advanced materials.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Sonogashira Coupling of Terminal Alkynes with 2,3-Dibromobenzofuran
Introduction: Unlocking Molecular Complexity in Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1] The ability to selectively functionalize this core structure is paramount in medicinal chemistry and drug development. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offers an elegant and efficient route to introduce alkynyl moieties onto aromatic systems.[2][3] This application note provides a detailed, field-proven guide for the regioselective Sonogashira coupling of terminal alkynes with 2,3-dibromobenzofuran, a versatile building block for creating complex molecular architectures.
This protocol focuses on the selective alkynylation at the C-2 position of the benzofuran ring, a reaction that proceeds with high fidelity due to the differential reactivity of the two bromine substituents.[4] This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing 2-alkynyl-3-bromobenzofuran derivatives, which serve as valuable intermediates for further chemical transformations.
The Science Behind the Selectivity: Mechanistic Insights
The Sonogashira reaction is a co-catalyzed process, typically employing a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst.[5] The reaction proceeds through two interconnected catalytic cycles. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle:
-
Reductive Elimination & Catalyst Activation: The active catalyst, a Pd(0) species, is generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the most reactive carbon-halogen bond. In this compound, the C-Br bond at the 2-position is more susceptible to this step than the C-Br bond at the 3-position.[4] This is the key selectivity-determining step.
-
Transmetalation: The newly formed organopalladium(II) complex reacts with a copper acetylide species (generated in the copper cycle), transferring the alkyne group to the palladium center.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the final C-C bond of the 2-alkynyl-3-bromobenzofuran product and regenerate the active Pd(0) catalyst.[6]
The Copper Cycle:
-
Coordination: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine or diisopropylamine), the acidic acetylenic proton is removed to form a copper acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.[6]
The presence of the copper co-catalyst allows the reaction to proceed under milder conditions and generally increases its efficiency.[7] However, it can also promote the undesired homo-coupling of the terminal alkyne (Glaser coupling). This can be mitigated by maintaining a strictly inert (oxygen-free) atmosphere.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a proven procedure for the regioselective Sonogashira coupling on this compound.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | >97% | Commercial source | Starting material. |
| Terminal Alkyne | >98% | Commercial source | E.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst grade | Commercial source | PdCl₂(PPh₃)₂. Handle with care.[9] |
| Copper(I) Iodide (CuI) | >98% | Commercial source | Should be off-white or light tan. Discolored (green/brown) CuI should be purified. |
| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Commercial source | Use freshly distilled or from a solvent purification system. |
| Diisopropylamine (DIPA) or Triethylamine (TEA) | Reagent grade, >99% | Commercial source | Freshly distilled recommended. Serves as base and co-solvent. |
| Diethyl Ether | ACS Grade | Commercial source | For workup. |
| Saturated aq. NH₄Cl | - | Lab prepared | For workup. |
| Brine | - | Lab prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial source | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial source | For column chromatography. |
| Hexanes/Ethyl Acetate | HPLC Grade | Commercial source | For column chromatography. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]
-
Copper(I) Iodide: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.[1][8]
-
Amines (DIPA/TEA): Corrosive and flammable. Handle in a well-ventilated fume hood.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and alkyne homo-coupling. All steps should be performed under an inert atmosphere (Nitrogen or Argon).
Reaction Setup and Procedure
-
Glassware Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), copper(I) iodide (0.1 eq, 10 mol%), and PdCl₂(PPh₃)₂ (0.05 eq, 5 mol%).
-
Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 5 mL per 1 mmol of benzofuran) and diisopropylamine or triethylamine (approx. 5 mL per 1 mmol of benzofuran) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The product spot should be less polar than the starting this compound.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.[6] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove the copper salts), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-alkynyl-3-bromobenzofuran product.
Characterization of the Product
The resulting 2-alkynyl-3-bromobenzofuran can be characterized by standard spectroscopic methods.
-
¹H NMR: Expect to see the disappearance of one of the aromatic protons of the starting material and the appearance of signals corresponding to the alkyne substituent. The remaining benzofuran protons will typically appear in the δ 7.2-7.8 ppm range.
-
¹³C NMR: The most characteristic signals are the two quaternary carbons of the alkyne bond, typically appearing in the δ 80-100 ppm region. The carbon of the benzofuran attached to the bromine (C-3) will also be identifiable.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected product, with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: A sharp, weak to medium absorption band around 2100-2260 cm⁻¹ is indicative of the C≡C triple bond stretch.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor quality base or alkyne. | 1. Use a fresh bottle of palladium catalyst or a different batch. 2. Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of inert gas. Use freshly purified solvents. 3. Use freshly distilled amine base and pure alkyne. |
| Formation of Alkyne Dimer (Homo-coupling) | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas the solvent and reaction mixture. 2. Maintain a strict inert atmosphere throughout the reaction. 3. Consider a copper-free Sonogashira protocol if homo-coupling is persistent. |
| Darkening of Reaction Mixture (Palladium Black) | Catalyst decomposition. | 1. This can be normal, but if it occurs rapidly with no product formation, it indicates catalyst death. 2. Ensure high-purity reagents and strictly anaerobic conditions. |
| Difficulty in Purification | Product co-elutes with byproducts or starting material. | 1. Optimize the solvent system for column chromatography (e.g., using toluene/hexanes mixtures). 2. If the product is a solid, recrystallization may be an effective purification method. |
References
- 1. samratpharmachem.com [samratpharmachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. honrel.com [honrel.com]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Arylboronic Acids with 2,3-Dibromobenzofuran
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the strategic arylation of 2,3-dibromobenzofuran using arylboronic acids via the Suzuki-Miyaura cross-coupling reaction. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The ability to selectively functionalize the 2- and 3-positions of the benzofuran core opens a gateway to novel analogues for drug discovery and materials science.[4][5] This document addresses the inherent challenge of regioselectivity in dihalogenated systems, offering field-proven insights and step-by-step protocols for achieving both selective mono-arylation and sequential diarylation.
Introduction: The Strategic Value of Benzofuran Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[6][7][8] Its application in modifying heterocyclic cores is particularly vital for the pharmaceutical industry.[9] Benzofuran derivatives, in particular, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5]
This compound serves as a versatile and readily available starting material for building molecular complexity. The differential reactivity of its two carbon-bromine bonds (C2-Br and C3-Br) presents both a challenge and an opportunity for synthetic chemists. Mastering the selective coupling at these positions allows for a modular and divergent approach to building libraries of novel 2,3-disubstituted benzofurans.
The Challenge of Regioselectivity
In dihalogenated aromatic and heteroaromatic systems, the site of the initial oxidative addition of the palladium catalyst determines the regiochemical outcome. For this compound, the C2-Br bond is significantly more reactive towards palladium(0) insertion than the C3-Br bond. This preferential reactivity is attributed to the higher electrophilicity of the C2 position in the benzofuran ring system.[10] This inherent electronic bias provides a reliable foundation for achieving selective mono-arylation at the C2-position, leaving the C3-bromine intact for subsequent transformations.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the aryl-halide bond (in this case, the C2-Br bond of this compound). This step forms a square-planar Pd(II) complex. The rate of this step is highly dependent on the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[14][15] Electron-rich and bulky phosphines generally accelerate this step.[16]
-
Transmetalation: The aryl group from the activated organoboron species (an "ate" complex formed from the boronic acid and the base) is transferred to the palladium(II) center, displacing the halide. This step regenerates the base and forms a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Optimizing Reaction Parameters: The Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. Recent advances, including the use of machine learning, have been applied to optimize conditions for challenging substrates.[17][18]
-
Palladium Source (Catalyst): While numerous palladium sources can be used, Pd(OAc)₂ and Pd(PPh₃)₄ are common and effective starting points.[10] Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex, often used for more sensitive substrates.[19]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. Its choice is critical for both yield and selectivity.[14]
-
Triphenylphosphine (PPh₃): A standard, robust, and cost-effective ligand. It is often used in a 2:1 or 4:1 ratio to the palladium source (e.g., Pd(OAc)₂).[10]
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, or tricyclohexylphosphine can significantly enhance catalytic activity, especially for less reactive aryl chlorides or hindered substrates.[16] They promote the oxidative addition and reductive elimination steps.[15]
-
-
Base: The base is essential for activating the boronic acid to form the more nucleophilic boronate "ate" complex required for transmetalation.[11]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often leading to higher yields, particularly with hindered substrates.[10]
-
Phosphates (K₃PO₄): A strong base that can be effective when carbonates fail, especially with electron-poor or heteroaryl boronic acids.[20]
-
-
Solvent System: A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base.
Experimental Protocols
The following protocols provide a validated starting point for the arylation of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.[22]
Protocol 1: Selective C2-Mono-Arylation of this compound
This protocol leverages the higher reactivity of the C2-Br bond to achieve selective mono-coupling.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 18. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Strategic Synthesis of Functionalized Benzofurans via Palladium-Catalyzed Heck Coupling of 2,3-Dibromobenzofuran with Alkenes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Mizoroki-Heck reaction for the synthesis of novel 2,3-disubstituted benzofurans. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3][4] The ability to functionalize the benzofuran core at specific positions is therefore of significant interest in the discovery of new therapeutic agents.[5] This document outlines the mechanistic principles, provides a detailed experimental protocol, and discusses key considerations for the successful Heck coupling of 2,3-dibromobenzofuran with various alkenes.
Introduction: The Power of the Heck Reaction in Drug Discovery
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene.[6][7][8] This reaction's tolerance for a wide array of functional groups and its general reliability have cemented its status as an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[9][10][11]
Benzofuran derivatives, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] The strategic functionalization of the benzofuran nucleus at the 2- and 3-positions can significantly modulate its pharmacological profile. The Heck reaction with this compound offers a convergent and flexible approach to introduce diverse substituents at these key positions, paving the way for the generation of extensive compound libraries for drug screening.
Mechanistic Insights: The Palladium Catalytic Cycle
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12][13] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step, and the reactivity of the C-Br bond is a key consideration.[12] Given the two C-Br bonds in the substrate, selective mono-addition is a potential challenge that can be controlled by stoichiometry and reaction conditions.
-
Alkene Coordination and Migratory Insertion: The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond.[7][14]
-
β-Hydride Elimination: For a successful Heck reaction, a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon must be eliminated. This step forms the desired substituted alkene and a hydrido-palladium(II) complex.[7][12] The regioselectivity of this step is influenced by both steric and electronic factors.
-
Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated HBr, completing the catalytic cycle.[7][13]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Heck coupling of this compound with an alkene.
Caption: Experimental workflow for the Heck coupling reaction.
Detailed Experimental Protocol: Synthesis of (E)-Ethyl 3-(3-bromobenzofuran-2-yl)acrylate
This protocol describes a general procedure for the mono-coupling of this compound with ethyl acrylate. This serves as a starting point for optimization.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.04-0.10 eq). The choice of ligand is critical and can influence reaction efficiency.[15]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (or MeCN) to dissolve the starting materials. Then, add the base (e.g., triethylamine, 2.0-3.0 eq) followed by the alkene (e.g., ethyl acrylate, 1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. The optimal temperature may vary depending on the substrates and catalyst system.[16][17]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is complete when the starting this compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.[14]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Optimization and Considerations
The following table summarizes key parameters that can be optimized for the Heck coupling of this compound.
| Parameter | Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[7][18] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands | The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands often improve the rate of oxidative addition, especially for less reactive bromides.[19] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | An organic base like triethylamine or an inorganic base like potassium carbonate can be used. The choice of base can influence the reaction rate and selectivity.[7][12] |
| Solvent | DMF, DMAc, MeCN, Toluene | Polar aprotic solvents like DMF and DMAc are commonly used as they can dissolve the reagents and stabilize the catalytic species.[12] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides. Microwave irradiation can sometimes accelerate the reaction.[20][21] |
| Alkene Substrate | Acrylates, Styrenes, Unactivated Alkenes | Electron-deficient alkenes like acrylates are generally more reactive in the Heck reaction.[7] |
Controlling Selectivity: With this compound, achieving selective mono-arylation at either the C2 or C3 position is a key challenge. The relative reactivity of the two C-Br bonds will depend on their electronic and steric environment. It is generally observed that the C2 position of benzofuran is more electron-rich and may undergo oxidative addition more readily. Careful control of stoichiometry (using a slight excess of the dibromobenzofuran) and reaction time will be crucial to favor mono-substitution. For di-substitution, an excess of the alkene and prolonged reaction times would be necessary.
Conclusion
The Heck coupling of this compound with alkenes represents a powerful and versatile strategy for the synthesis of novel, functionalized benzofuran derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve efficient and selective C-C bond formation. The protocols and insights provided in these application notes offer a solid foundation for the exploration of this valuable transformation in the context of drug discovery and development.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. | Semantic Scholar [semanticscholar.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Coupling | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes & Protocols: Strategic Synthesis of Polycyclic Aromatic Compounds from 2,3-Dibromobenzofuran
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Complex Aromatic Architectures
Polycyclic aromatic compounds (PACs) represent a vast and vital class of molecules that form the backbone of numerous functional materials, pharmaceutical agents, and organic electronics.[1][2] Their extended π-conjugated systems endow them with unique photophysical and electronic properties, making them prime candidates for applications in organic light-emitting diodes (OLEDs) and solar cells.[1] The benzofuran motif, a common core in many natural products and bioactive molecules, serves as a valuable scaffold for the construction of more complex polycyclic systems.[3] This guide provides a detailed exploration of the synthesis of PACs using 2,3-dibromobenzofuran as a versatile and strategic starting material. We will delve into the underlying principles of selective functionalization and provide a comprehensive protocol for the construction of these intricate molecular architectures.
Core Synthetic Strategy: The Power of Sequential Cross-Coupling
The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The bromine atom at the C2 position is more electrophilic and, consequently, more susceptible to oxidative addition to a palladium(0) catalyst compared to the bromine at the C3 position.[3] This inherent electronic difference allows for a sequential and controlled functionalization of the benzofuran core, enabling the stepwise construction of complex polycyclic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools in this endeavor.[3][4] By carefully selecting the reaction conditions, one can selectively introduce an aryl or alkynyl group at the C2 position while leaving the C3-bromo substituent intact for a subsequent coupling reaction. This stepwise approach offers precise control over the final molecular architecture.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Benzonaphthofuran Derivative
This protocol details a representative two-step sequential Suzuki-Miyaura coupling reaction to synthesize a benzonaphthofuran derivative from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 2-Naphthylboronic acid | ≥98% | Commercially Available |
| Phenylboronic acid | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | In-house |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
Step 1: Regioselective Mono-arylation at the C2 Position
Objective: To selectively couple an aryl group at the more reactive C2 position of this compound.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 2-naphthylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous N-methyl-2-pyrrolidone (NMP) (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-(naphthalen-2-yl)-3-bromobenzofuran.
Step 2: Arylation at the C3 Position to form the Polycyclic System
Objective: To introduce a second aryl group at the C3 position of the mono-arylated intermediate to complete the synthesis of the polycyclic aromatic compound.
Procedure:
-
To a flame-dried Schlenk flask, add 2-(naphthalen-2-yl)-3-bromobenzofuran (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), triphenylphosphine (0.12 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a mixture of anhydrous dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 2-(naphthalen-2-yl)-3-phenylbenzofuran.
Experimental Workflow Diagram
Caption: Workflow for the sequential synthesis of a benzonaphthofuran derivative.
Characterization of the Final Product
The structure and purity of the synthesized polycyclic aromatic compound should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful installation of both aryl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the final compound.
Analytical Workflow Diagram
Caption: Analytical workflow for product characterization.
Conclusion and Future Directions
The sequential palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide array of polycyclic aromatic compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel and complex aromatic architectures. Future work in this area could explore the use of other cross-coupling reactions, such as the Sonogashira coupling to introduce acetylenic bridges, further expanding the diversity of accessible polycyclic systems with tailored electronic and photophysical properties for advanced material and pharmaceutical applications.
References
- 1. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
Application Notes and Protocols for the Derivatization of 2,3-Dibromobenzofuran and Subsequent Biological Activity Screening
Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] These compounds are integral components of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological effects including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The versatile nature of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and the development of novel therapeutic agents. The 2,3-disubstituted benzofuran framework, in particular, has been a focus of synthetic efforts due to its presence in a variety of bioactive molecules.[6][7]
This technical guide provides a comprehensive overview of the derivatization of a key building block, 2,3-dibromobenzofuran, for the generation of a library of novel compounds for biological activity screening. We will delve into robust and widely applicable palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing detailed, field-proven protocols. Furthermore, we will outline standardized in vitro screening assays to evaluate the anticancer and antimicrobial potential of the synthesized derivatives.
Derivatization of this compound: A Gateway to Chemical Diversity
The bromine atoms at the C2 and C3 positions of this compound serve as versatile handles for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C2 and C3 positions can often be exploited to achieve selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Moieties
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[8][9][10] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.
Causality Behind Experimental Choices:
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For the derivatization of this compound, a palladium(II) acetate/triphenylphosphine [Pd(OAc)₂/PPh₃] catalytic system is often effective.[8] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. A base, such as cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation.[9] A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is often used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.[8]
Experimental Protocol: Selective Mono- and Di-arylation of this compound
This protocol is adapted from demonstrated methodologies for the arylation of this compound.[8]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-arylation, 2.2 equiv. for di-arylation), cesium carbonate (2.0 equiv. per bromine atom), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous NMP via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Selective mono-arylation at the C2 position is typically faster.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-3-bromobenzofuran or 2,3-diarylbenzofuran.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Position of Arylation | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-bromobenzofuran | C2 | ~46%[8] |
| 2 | Phenylboronic acid | 2-Phenyl-3-bromobenzofuran | C2 | Varies |
| 3 | 4-Methylphenylboronic acid | 2,3-Bis(4-methylphenyl)benzofuran | C2 & C3 | ~70%[8] |
Yields are based on reported values for similar reactions and may vary depending on the specific substrates and reaction conditions.[8]
Diagram of Suzuki-Miyaura Derivatization
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dibromobenzofuran
Welcome to the comprehensive technical support guide for the synthesis of 2,3-dibromobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.
Introduction
The synthesis of this compound is a critical process for the creation of various pharmaceutical and agrochemical compounds. Benzofuran derivatives are known for their wide range of biological activities.[1] However, the bromination of the benzofuran ring system can be complex, often leading to a variety of side products that can complicate purification and reduce yields. Understanding the underlying reaction mechanisms and potential pitfalls is key to a successful synthesis.
This guide provides practical, experience-driven advice to help you optimize your reaction conditions, identify and mitigate side reactions, and efficiently troubleshoot any issues that may arise.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient brominating agent or reaction time. 2. Side Reactions: Formation of mono-brominated, tri-brominated, or other side products. 3. Degradation of Product: Harsh reaction or work-up conditions. | 1. Optimize Stoichiometry and Time: Increase the equivalents of the brominating agent (e.g., Br₂) incrementally. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. 2. Control Reaction Conditions: Maintain a low temperature (e.g., 0°C to -78°C) during the addition of bromine to improve selectivity. Consider using a milder brominating agent like N-bromosuccinimide (NBS). 3. Gentle Work-up: Use a mild base (e.g., sodium bicarbonate solution) for quenching and avoid prolonged exposure to strong acids or bases. |
| Formation of Multiple Products (Mixture of Isomers) | 1. Over-bromination: Excess brominating agent or elevated reaction temperature leading to the formation of tribrominated or tetrabrominated species. 2. Under-bromination: Incomplete reaction resulting in a mixture of starting material and mono-brominated benzofurans (2-bromo- and 3-bromobenzofuran). | 1. Precise Control of Reagents: Carefully control the stoichiometry of the brominating agent. Add the bromine solution dropwise at a low temperature to prevent localized areas of high concentration. 2. Stepwise Bromination: Consider a two-step approach where benzofuran is first mono-brominated, purified, and then subjected to a second bromination to yield the desired 2,3-dibromo product. |
| Presence of 2,3,3-Tribromo-2,3-dihydrobenzofuran | This is a common intermediate formed by the addition of bromine across the 2,3-double bond of benzofuran. Incomplete elimination of HBr leads to its presence in the final product mixture. | Promote Elimination: After the initial bromination, add a non-nucleophilic base (e.g., triethylamine or DBU) and gently heat the reaction mixture to facilitate the elimination of HBr and formation of the aromatic this compound. |
| Polymerization or Tar Formation | Benzofuran and its derivatives can be sensitive to strong acids and electrophiles, leading to polymerization. | Use of a Non-polar, Aprotic Solvent: Perform the reaction in a solvent like dichloromethane or carbon tetrachloride. Control Acidity: The HBr generated during the reaction can catalyze polymerization. Consider adding a non-nucleophilic base or performing the reaction in the presence of a proton scavenger like pyridine. |
| Difficulty in Purifying the Final Product | The boiling points of the various brominated benzofurans can be very close, making purification by distillation challenging. Co-elution during column chromatography is also a common issue. | Optimize Chromatography: Use a high-resolution silica gel and a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient). Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexane) can be an effective purification method. |
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the bromination of benzofuran?
A1: The bromination of benzofuran proceeds via an electrophilic addition-elimination mechanism. Initially, bromine adds across the 2,3-double bond of the furan ring to form a trans-2,3-dibromo-2,3-dihydrobenzofuran intermediate. Subsequent elimination of hydrogen bromide (HBr) yields the aromatic this compound.
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Q2: Which brominating agent is most suitable for this synthesis?
A2: While elemental bromine (Br₂) is commonly used, it can be aggressive and lead to over-bromination. For better control and selectivity, N-bromosuccinimide (NBS) is an excellent alternative. Phenyltrimethylammonium tribromide (PTT) is another stable, crystalline, and easy-to-handle brominating agent that can be a "greener" substitute for bromine.[1][2]
Q3: What are the optimal solvent and temperature conditions?
A3: A non-polar, aprotic solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride is generally preferred. The reaction should be carried out at a low temperature, typically between -15°C and 0°C, especially during the addition of the brominating agent, to minimize side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product. GC-MS provides more detailed information about the composition of the reaction mixture, including the presence of intermediates and side products.
Q5: What are the key safety precautions for this synthesis?
A5: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction may also generate hydrogen bromide (HBr) gas, which is corrosive and an irritant. Ensure the reaction setup includes a gas trap to neutralize the HBr.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. It is important to note that optimization may be required based on the specific laboratory conditions and scale of the reaction.
Materials:
-
Benzofuran
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzofuran (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Bromine Addition: Prepare a solution of bromine (2.1 eq) in dichloromethane. Add the bromine solution dropwise to the stirred benzofuran solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
Visual Representation of the Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and careful control of the reaction conditions. By anticipating and addressing potential side reactions, researchers can significantly improve the yield and purity of the final product. This guide serves as a practical resource to aid in the efficient and successful synthesis of this valuable compound.
References
Technical Support Center: Navigating the Purification Challenges of 2,3-Diarylbenzofurans
Welcome to the technical support center dedicated to addressing the purification challenges associated with 2,3-diarylbenzofurans. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in obtaining these valuable compounds in high purity. Here, we will explore common issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: My 2,3-diarylbenzofuran synthesis yields a complex crude mixture. What are the likely impurities I should be looking for?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common culprits to anticipate include:
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, residual starting materials are often present.
-
Side Products from Rearrangements: Acid- or metal-catalyzed reactions can sometimes lead to rearranged benzofuran isomers or other heterocyclic systems.
-
Over-acylation or Alkylation Products: In syntheses involving Friedel-Crafts type reactions, poly-acylated or alkylated benzofurans can form. For instance, in intramolecular Wittig reactions for synthesizing 2-phenylbenzofurans, an unexpected 2-phenyl-3-benzoylbenzofuran side product has been observed.[1]
-
Homocoupled Products: In cross-coupling reactions, homocoupling of the aryl partners can lead to biaryl impurities.
-
Reduced or Oxidized Byproducts: Depending on the reagents and reaction conditions, you might encounter partially saturated (dihydrobenzofuran) or oxidized derivatives.
-
Geometric Isomers (E/Z): If your synthesis involves the formation of a double bond, you may have a mixture of geometric isomers that require separation.
Q2: I am struggling to separate my desired 2,3-diarylbenzofuran from a closely-eluting impurity using standard silica gel chromatography. What are my options?
A2: This is a common challenge, especially with structurally similar impurities. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Your Solvent System: If you haven't already, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities and selectivities. A table of common solvent systems and their properties is provided below.
-
Consider Alternative Stationary Phases: If silica gel isn't providing the necessary resolution, consider other stationary phases:
-
Alumina (basic or neutral): Can be effective for separating compounds with different acidic/basic properties.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and is excellent for non-polar to moderately polar compounds.
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be a powerful tool for separating challenging mixtures. It also offers advantages like faster separations and reduced solvent consumption.[2][3]
-
-
Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent pair in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
Troubleshooting Guides
Guide 1: Separation of Diastereomers
Problem: My synthesis produces a pair of diastereomeric 2,3-diarylbenzofurans that are inseparable by standard chromatography.
Causality: Diastereomers have different physical properties, but these differences can be subtle, leading to co-elution. The challenge lies in exploiting these small differences to achieve separation.
Solutions:
-
Flash Column Chromatography Optimization: While challenging, separation by flash chromatography is sometimes possible with careful optimization.
-
Shallow Gradient: Employ a very shallow solvent gradient to maximize the separation window.
-
High-Efficiency Silica: Use high-quality silica gel with a smaller particle size for better resolution.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography. Both normal-phase and reverse-phase HPLC can be effective. A systematic screening of columns and mobile phases is often necessary.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for diastereomer separation and is often faster.[4]
-
Derivatization: If your diastereomers contain a suitable functional group (e.g., hydroxyl, amine, carboxylic acid), you can react them with a chiral derivatizing agent to form new diastereomers. These new compounds will have larger differences in their physical properties, making them easier to separate by standard chromatography. After separation, the derivatizing group can be removed.
-
Selective Crystallization: In some cases, one diastereomer may be more prone to crystallization than the other. Experimenting with different solvents may allow for the selective precipitation of one diastereomer.
Experimental Protocol: Diastereomer Separation via Flash Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on multiple TLC plates.
-
Develop the plates in different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Identify the solvent system that provides the best separation between the two diastereomeric spots.
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount.
-
Pack the column with high-quality silica gel using the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
-
Elution:
-
Start with a mobile phase composition slightly less polar than the one that gave optimal TLC separation.
-
Run a shallow gradient, slowly increasing the polarity of the mobile phase.
-
Collect small fractions and analyze them by TLC.
-
-
Analysis and Pooling:
-
Identify the fractions containing each pure diastereomer.
-
Pool the pure fractions and evaporate the solvent.
-
Guide 2: Removal of a Persistent, Structurally Similar Impurity
Problem: A specific impurity, likely a regioisomer or a byproduct with a very similar structure, consistently co-elutes with my target 2,3-diarylbenzofuran.
Causality: Structurally similar molecules often have very close polarities and affinities for the stationary phase, making chromatographic separation difficult.
Solutions:
-
Orthogonal Chromatographic Techniques: If one chromatographic method fails, try another that utilizes a different separation principle. For example, if normal-phase chromatography is unsuccessful, attempt reverse-phase chromatography or SFC. The different selectivities of these techniques can often resolve previously inseparable compounds.[5]
-
Recrystallization with a Focus on Solvent Screening: A thorough recrystallization screen is crucial.
Solvent Category Examples Properties to Consider Non-polar Hexane, Cyclohexane Good for dissolving non-polar impurities. Moderately Polar Toluene, Dichloromethane Often good primary solvents for benzofurans. Polar Aprotic Ethyl Acetate, Acetone Can be used as a primary solvent or in a pair. Polar Protic Methanol, Ethanol, Isopropanol Good for inducing crystallization when used as an anti-solvent. -
Chemical Treatment: In some cases, it may be possible to selectively react the impurity to alter its properties, making it easier to remove. For example, if the impurity has a reactive functional group that the desired product lacks, a selective reaction followed by a simple workup or chromatography can be effective.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of 2,3-diarylbenzofurans, illustrating the decision-making process based on the nature of the impurities.
Caption: Decision workflow for purification of 2,3-diarylbenzofurans.
References
- 1. sciforum.net [sciforum.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. hplc.eu [hplc.eu]
- 5. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 2,3-Dibromobenzofuran
Welcome to the technical support guide for the Sonogashira coupling of 2,3-dibromobenzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize 2- and/or 3-alkynylbenzofurans. These scaffolds are crucial building blocks in medicinal chemistry and materials science.[1]
The coupling of this compound presents unique challenges, primarily centered on achieving high yields and controlling regioselectivity between the C-2 and C-3 positions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, troubleshoot common issues, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sonogashira coupling?
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] It operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond (the rate-limiting step).[2][5] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination occurs, yielding the alkynylated product and regenerating the Pd(0) catalyst.
-
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][6] This species is crucial for the transmetalation step with the palladium complex.[2]
Below is a diagram illustrating the interplay between these two cycles.
Q2: Why is regioselectivity a major challenge with this compound?
This compound has two non-equivalent bromine atoms. The C-2 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[1] This inherent electronic bias often leads to preferential coupling at the C-2 position. However, achieving exclusive selectivity can be difficult, and reaction conditions must be carefully tuned to prevent undesired coupling at the C-3 position or the formation of di-substituted products. Studies on similar dihaloarene systems show that catalyst and ligand choice can sometimes be used to switch the site of reactivity.[3][7]
Q3: What is the role of the copper(I) co-catalyst, and when should I consider a copper-free system?
The copper(I) co-catalyst (usually CuI) is a classic component that significantly increases the reaction rate under mild conditions.[2][6] Its primary role is to activate the terminal alkyne by forming a copper acetylide, which readily engages in the transmetalation step.[2][6]
However, the presence of copper has a significant drawback: it promotes the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a di-yne byproduct.[2][8] This side reaction is particularly problematic in the presence of oxygen.
Consider a copper-free system when:
-
You observe significant alkyne homocoupling.
-
Your substrate or product is sensitive to copper.
-
You are aiming for a simpler purification process, as removing copper salts can be challenging.
Copper-free Sonogashira reactions are well-established but may require higher temperatures, different ligands (e.g., bulky, electron-rich phosphines), or a stronger base to proceed efficiently.[8][9]
Q4: What is the general reactivity order for aryl halides in this reaction?
The efficiency of the oxidative addition step, which is often rate-limiting, is highly dependent on the carbon-halogen bond strength.[5] Consequently, the reactivity order is:
Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl [8][10]
For this compound, both reactive sites are aryl bromides. The difference in reactivity stems from the electronic environment of the C-2 versus the C-3 position. Because aryl bromides are less reactive than iodides, the reaction often requires heating.[8][11]
Troubleshooting Guide
Q5: My reaction isn't working at all. I only recover my this compound starting material. What should I check first?
When a reaction fails completely, a systematic check of the core components is necessary. The formation of a black precipitate, known as "palladium black," is a common sign of catalyst decomposition and a key indicator of a failed reaction.[8]
Use the following workflow to diagnose the issue:
Detailed Checks:
-
Catalyst System:
-
Palladium Source: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state.[2] This reduction can be performed by the amine, phosphine ligands, or the alkyne itself.[2][6][12] Ensure your catalyst is from a reliable source.
-
Copper(I) Iodide: CuI is sensitive to oxidation. If it appears greenish or dark brown, it has likely oxidized to Cu(II) and will be ineffective. Use a fresh bottle.[8]
-
-
Reagents & Solvents:
-
Base: The amine base must be anhydrous. Water can interfere with the catalytic cycle.[12] Some practitioners recommend filtering the amine through a plug of alumina just before use.[12]
-
Solvent: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which poisons the Pd(0) catalyst and promotes Glaser coupling.[8] Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black; consider switching to toluene or DMF if this is a persistent issue.[11][12]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen.[8] Ensure your flask is properly purged and maintained under a positive pressure of nitrogen or argon.
-
Temperature: Aryl bromides are significantly less reactive than aryl iodides and typically require heating (e.g., 50-100 °C) to facilitate the rate-limiting oxidative addition step.[8][11]
-
Q6: I'm getting my desired product, but it's contaminated with a significant amount of alkyne homocoupling product. How can I fix this?
This is a classic Sonogashira problem caused by Glaser coupling.[2]
Causes & Solutions:
-
Presence of Oxygen: Oxygen is the primary culprit. Improve your degassing technique. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen.[8]
-
Copper Co-catalyst: The copper catalyst directly mediates this side reaction.[2]
-
Reduce Copper Loading: Try decreasing the amount of CuI to the minimum effective level (e.g., 1-2 mol%).
-
Switch to Copper-Free Conditions: This is the most effective solution.[8] You will likely need to compensate by using a more active catalyst system (e.g., a palladium catalyst with a bulky, electron-rich phosphine ligand like P(t-Bu)₃) and may need to increase the temperature.[13]
-
-
Hydrogen Atmosphere: Some studies have shown that running the reaction under a diluted hydrogen atmosphere (e.g., H₂/N₂) can suppress homocoupling.[14]
Q7: My main product is the 2,3-bis(alkynyl)benzofuran, but I only want to functionalize the C-2 position. How do I improve mono-selectivity?
Achieving selective mono-alkynylation requires precise control over stoichiometry and reaction conditions.
Strategies for Mono-selectivity:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkyne (e.g., 1.2-1.5 equivalents of the dibromide to 1.0 equivalent of the alkyne). This ensures the alkyne is consumed before significant double coupling can occur.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still provides a reasonable rate. Higher temperatures provide more energy to overcome the activation barrier for coupling at the less reactive C-3 position.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting alkyne is consumed to prevent the mono-coupled product from reacting further.
-
Catalyst/Ligand Choice: While C-2 is electronically favored, a very highly active catalyst might reduce the selectivity. Using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ under carefully controlled conditions is often the best starting point.
Experimental Protocols & Data
Optimized Protocol: Selective Mono-alkynylation of this compound at the C-2 Position
This protocol is designed as a robust starting point for achieving high yields of the 2-alkynyl-3-bromobenzofuran product.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the palladium catalyst (see Table 1), and CuI (if not using a copper-free system).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent & Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (see Table 2) via cannula or syringe. Add the amine base, followed by the terminal alkyne (0.9 eq).
-
Degassing (Optional but Recommended): For best results, subject the entire reaction mixture to three cycles of freeze-pump-thaw.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (see Table 2). Stir vigorously and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically when the alkyne is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (to remove the amine base and copper salts), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Tables for Optimization
Table 1: Catalyst and Ligand Selection Guide
| Catalyst (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Temperature | Key Characteristics & Best Use Case |
| PdCl₂(PPh₃)₂ (2-5%) | - | CuI (3-5%) | 50-80 °C | Workhorse Standard: Reliable, commercially available. Good starting point for aryl bromides.[15] |
| Pd(PPh₃)₄ (2-5%) | - | CuI (3-5%) | RT-60 °C | Air-Sensitive: A true Pd(0) source, can sometimes be used at lower temperatures but is sensitive to oxidation. |
| Pd₂(dba)₃ (1-2%) | PPh₃ or P(t-Bu)₃ (4-8%) | CuI (2-4%) | RT-80 °C | Versatile Precursor: Allows for flexible ligand choice. Bulky phosphines like P(t-Bu)₃ increase activity.[13] |
| Pd₂(dba)₃ (1-2%) | P(t-Bu)₃ (4-8%) | None | 60-100 °C | Copper-Free: Ideal for avoiding Glaser homocoupling. The bulky, electron-rich ligand is critical for efficiency.[13] |
| Pd(dppf)Cl₂ (2-5%) | - | CuI (3-5%) | 80-110 °C | For Challenging Substrates: The bidentate dppf ligand can stabilize the catalyst at higher temperatures.[11] |
Table 2: Reaction Parameter Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (Mild) | Condition 3 (Forcing/Copper-Free) | Rationale & Causality |
| Solvent | THF or Toluene | Acetonitrile | DMF or Dioxane | Solvent polarity and coordinating ability can affect catalyst stability and solubility. THF/Toluene are good general solvents. DMF is more polar and can be used at higher temperatures.[11][15] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPEA) | DBU or K₂CO₃ | The base deprotonates the alkyne. Et₃N and DIPEA are common and often act as solvents.[8] Inorganic bases may be used in some copper-free protocols. |
| Temperature | 60-80 °C | Room Temperature - 50 °C | 80-120 °C | Higher temperatures are needed to promote oxidative addition into the C-Br bond.[8][11] Forcing conditions may be required for less reactive systems or copper-free variants. |
References
- 1. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. books.rsc.org [books.rsc.org]
- 6. golden.com [golden.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 2,3-Dibromobenzofuran
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalyst selection and reaction optimization for the Suzuki coupling of 2,3-dibromobenzofuran. As Senior Application Scientists, we understand that this substrate presents unique challenges, primarily concerning reaction selectivity and efficiency. This document will serve as a comprehensive resource, structured in a question-and-answer format to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
The main challenge lies in controlling the selectivity of the reaction. This compound has two reactive sites, the C-Br bonds at the C2 and C3 positions. The electronic and steric environments of these two positions are different, leading to different reaction rates. Key challenges include:
-
Selective Mono-coupling: Achieving substitution at only the C2 or C3 position without the formation of di-substituted byproducts.
-
Complete Di-coupling: Driving the reaction to completion to form the 2,3-diarylbenzofuran, which can be difficult after the first coupling alters the electronic properties of the substrate.
-
Low Yields & Catalyst Deactivation: The electron-rich nature of the benzofuran ring can sometimes make the initial oxidative addition step challenging and may lead to catalyst deactivation.[1]
-
Side Reactions: Like all Suzuki reactions, issues such as homocoupling of the boronic acid and protodeboronation can reduce yields.[2]
Q2: Which bromine (C2 or C3) is generally more reactive in a Suzuki coupling?
The relative reactivity of the C2-Br and C3-Br bonds is a critical factor. In many heteroaromatic systems, the reactivity of a halide is influenced by both electronic effects and steric hindrance. For benzofuran, the C2 position is generally more electron-deficient and more susceptible to oxidative addition by the Palladium(0) catalyst compared to the C3 position. Therefore, mono-coupling typically occurs preferentially at the C2 position . However, this selectivity can be influenced and even reversed by the choice of catalyst, ligands, and reaction conditions.[3]
Q3: What is the fundamental mechanism of the Suzuki-Miyaura coupling?
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The three key steps are:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Palladium(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: A base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species.[5][6] This species then transfers its organic group to the Palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Palladium(0) catalyst, which re-enters the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: No reaction or very low conversion to product.
Possible Cause A: Inactive Catalyst System
-
Explanation: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). Furthermore, oxygen can oxidize and deactivate the Pd(0) catalyst.[9]
-
Solution:
-
Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain an inert atmosphere throughout the reaction setup and duration.[10][11]
-
Use a Pd(0) Source: Start with a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄. Note that these can be more sensitive to air and should be handled carefully.
-
Check Ligand Quality: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air oxidation. Use fresh or properly stored ligands.
-
Possible Cause B: Poor Choice of Ligand
-
Explanation: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich substrate like this compound, oxidative addition can be sluggish.[1] A standard ligand like triphenylphosphine (PPh₃) may not be effective.
-
Solution:
-
Use Electron-Rich, Bulky Ligands: These ligands accelerate both oxidative addition and reductive elimination.[7][12] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[1][5][12][13] These are often the solution for challenging substrates.
-
Screen Different Ligand Classes: If phosphine ligands fail, N-heterocyclic carbenes (NHCs) can offer an effective alternative.[6]
-
Possible Cause C: Inappropriate Base or Solvent
-
Explanation: The base is not just a proton scavenger; it plays a key role in the transmetalation step. Its strength and solubility are important. The solvent must solubilize all components and be stable at the reaction temperature.
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[12][14] For particularly difficult couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[11]
-
Solvent System: A mixture of an organic solvent and water is often optimal, as water helps dissolve the inorganic base.[1] Common systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[11][15] Anhydrous conditions can be attempted with bases like K₃PO₄ in solvents like dioxane.
-
Problem 2: The reaction produces a mixture of mono- and di-substituted products, and I want only the mono-coupled product.
Possible Cause: Reaction conditions favor di-substitution.
-
Explanation: Achieving selective mono-arylation requires carefully controlling the reaction to stop after the first coupling. Excess boronic acid, high temperatures, and long reaction times will inevitably lead to the di-substituted product.
-
Solution:
-
Control Stoichiometry: Use a slight deficiency or stoichiometric amount (0.9 to 1.1 equivalents) of the arylboronic acid relative to the this compound. This is the most critical parameter.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C). This will slow down the second coupling, which is typically harder to achieve, more than the first.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.
-
Catalyst Choice: A less reactive catalyst system, such as a traditional Pd(PPh₃)₄, might provide better selectivity for mono-coupling compared to highly active Buchwald systems which can more easily overcome the activation barrier for the second coupling.
-
Problem 3: I want the di-substituted product, but the reaction stalls after mono-substitution.
Possible Cause: Deactivation of the substrate after the first coupling.
-
Explanation: After the first Suzuki coupling (likely at the C2 position), the newly introduced aryl group can sterically hinder the remaining bromine at the C3 position. Electronically, the molecule is also altered, which can make the second oxidative addition more difficult.
-
Solution:
-
Use Excess Boronic Acid: Employ 2.2 to 2.5 equivalents of the boronic acid to drive the reaction towards di-substitution.
-
Increase Temperature: Higher temperatures (e.g., refluxing dioxane or toluene at >100 °C) are often required for the second coupling.
-
Use a Highly Active Catalyst System: This is where modern, highly active catalyst systems excel. Use a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich ligand like SPhos, RuPhos, or XPhos.[13][16] These systems are designed to couple challenging substrates.
-
Prolong Reaction Time: Di-coupling reactions may require extended reaction times (12-24 hours). Monitor the reaction to confirm progress.
-
Caption: A troubleshooting flowchart for common Suzuki coupling issues.
Experimental Protocols & Data
Table 1: Comparison of Common Catalyst Systems
| Catalyst System | Precursor | Ligand | Typical Base | Solvent | Characteristics & Best Use Case |
| Classic | Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene, DME | Robust, widely available. Good for reactive bromides. May struggle with challenging substrates or require high temperatures. Can offer better selectivity for mono-coupling.[4] |
| Dppf System | PdCl₂(dppf) | dppf | K₃PO₄, K₂CO₃ | Dioxane, THF | Bidentate ligand offers good stability. Effective for a range of substrates. A good general-purpose starting point. |
| Buchwald Systems | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Highly active for electron-rich and sterically hindered substrates. Excellent for forcing the difficult second coupling in di-substitution.[1][12][13] |
| NHC Systems | Pd(OAc)₂ | IPr, IMes | K₃PO₄ | Dioxane, Toluene | N-Heterocyclic Carbene ligands. Offer high thermal stability and activity, sometimes outperforming phosphine ligands for specific substrates.[6] |
Protocol 1: General Procedure for Selective Mono-Arylation (C2-Position)
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting this compound is consumed to minimize the formation of the di-substituted product.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-Arylation
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the mono-substituted intermediate.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Cross-Coupling Reactions of 2,3-Dibromobenzofuran
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,3-dibromobenzofuran. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of 2- and 2,3-substituted benzofurans. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding cross-coupling reactions with this compound, providing quick and actionable answers.
Q1: I am trying to perform a monosubstitution on this compound. At which position should I expect the reaction to occur?
A1: You should expect the initial cross-coupling reaction to occur selectively at the C2 position. The C2-Br bond is more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst compared to the C3-Br bond.[1][2] This regioselectivity is consistently observed across various palladium-catalyzed cross-coupling reactions, including Sonogashira, Negishi, and Suzuki-Miyaura couplings.[1][2]
Q2: I am observing a significant amount of homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction. What is the primary cause?
A2: The most common culprit for boronic acid homocoupling is the presence of oxygen in your reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of your boronic acid. Another potential cause is the use of a Pd(II) precatalyst, which can directly promote homocoupling before being reduced to the active Pd(0) species.
Q3: Is it possible to achieve disubstitution at both the C2 and C3 positions?
A3: Yes, it is possible to achieve disubstitution to synthesize 2,3-diarylbenzofurans. This is typically accomplished in a stepwise manner. First, the more reactive C2-position is functionalized. The resulting 2-substituted-3-bromobenzofuran can then undergo a second cross-coupling reaction at the less reactive C3-position, often requiring more forcing conditions (e.g., higher temperature). One-pot procedures for symmetrical disubstitution have also been reported.[2]
Q4: What are the general reactivity trends for different cross-coupling reactions with this compound?
A4: While specific conditions vary, Sonogashira and Negishi couplings have been shown to proceed smoothly and with high regioselectivity at the C2-position.[1] Suzuki-Miyaura reactions are also effective for C2-functionalization. Achieving subsequent coupling at the C3-position is generally more challenging and may require careful optimization of the catalyst, ligand, and reaction temperature.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and step-by-step protocols for their resolution.
Problem 1: High Levels of Homocoupling of the Coupling Partner (e.g., Boronic Acid)
Homocoupling of the organometallic reagent is a frequent side reaction that reduces the yield of the desired product and complicates purification.
Potential Causes & Solutions
-
Oxygen in the Reaction Mixture: The presence of dissolved oxygen is a primary driver of homocoupling, particularly in Suzuki reactions.
-
Solution: Implement a rigorous deoxygenation protocol. Before adding the catalyst, sparge the solvent and the reaction mixture with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Inappropriate Palladium Source: The use of Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ can lead to initial homocoupling as they are reduced to the active Pd(0) species.
-
Solution: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a small amount of a reducing agent, but be cautious as this can also lead to hydrodehalogenation of your substrate.
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic cycle versus side reactions.
-
Solution: For Suzuki couplings, employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination of the desired product and can help suppress side reactions. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines like P(t-Bu)₃.
-
Problem 2: Low or No Conversion of this compound
Failure to consume the starting material is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Solution: If using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction. If using a Pd(0) source, ensure it has been stored properly under an inert atmosphere. Consider using a more robust precatalyst, such as a Buchwald G3 or G4 precatalyst, which are known for their high activity and stability.
-
-
Insufficiently Reactive Conditions for C3-Coupling: If you are attempting the second coupling at the C3 position, the conditions used for the C2-coupling may not be sufficient.
-
Solution: Increase the reaction temperature. For the second coupling step, temperatures around 110 °C are often required.[2] You may also need to screen different ligand and base combinations to find a more active catalytic system for the less reactive C3-Br bond.
-
-
Poor Solubility of Reagents: If any of the reaction components are not fully dissolved, the reaction kinetics can be significantly hindered.
-
Solution: Choose a solvent system that effectively dissolves all reagents at the reaction temperature. For Suzuki couplings, mixtures of solvents like dioxane/water or toluene/ethanol/water are common. N-Methyl-2-pyrrolidone (NMP) has also been shown to be an effective solvent for couplings with this compound.[2]
-
Experimental Protocols
The following are generalized starting protocols. Optimization will likely be necessary for specific substrates.
Protocol 1: Regioselective Monosubstitution at the C2-Position (Suzuki-Miyaura)
This protocol is a starting point for the selective synthesis of 2-aryl-3-bromobenzofurans.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 30 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring at 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stepwise Disubstitution for 2,3-Diarylbenzofurans (Suzuki-Miyaura)
This protocol outlines a two-step, one-pot procedure for the synthesis of unsymmetrically substituted 2,3-diarylbenzofurans.
Step 1: C2-Arylation
-
Follow steps 1-5 of Protocol 1.
-
After the initial reaction is complete (as determined by monitoring), do not work up the reaction.
Step 2: C3-Arylation
-
To the reaction mixture from Step 1, add the second arylboronic acid (1.5 equiv.) and additional base (e.g., Cs₂CO₃, 2.0 equiv.).
-
If necessary, add more catalyst and/or a different ligand more suited for the less reactive C3-Br bond.
-
Increase the reaction temperature to ~110 °C and continue stirring.
-
Monitor the reaction for the formation of the disubstituted product.
-
Perform the workup and purification as described in Protocol 1.
| Parameter | C2-Arylation (Typical) | C3-Arylation (Typical) |
| Temperature | 80 - 90 °C | 110 °C or higher |
| Base | K₂CO₃, Na₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Catalyst Loading | 1-5 mol% | May require higher loading |
| Ligand | PPh₃, Buchwald ligands | Bulky, electron-rich ligands |
Visualizing Reaction Pathways
Regioselective Cross-Coupling of this compound
The following diagram illustrates the preferential reaction at the C2 position.
Caption: Stepwise functionalization of this compound.
Troubleshooting Homocoupling in Suzuki-Miyaura Reactions
This workflow provides a systematic approach to diagnosing and resolving issues with homocoupling byproducts.
Caption: Workflow for troubleshooting homocoupling.
References
Technical Support Center: Troubleshooting Low Conversion in 2,3-Dibromobenzofuran Functionalization
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,3-dibromobenzofuran. This guide is designed to provide in-depth troubleshooting for common issues, particularly low conversion rates, encountered during its functionalization. Our goal is to equip you with the insights and practical solutions needed to advance your research.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the functionalization of this compound is a frequent challenge. The following question-and-answer section addresses specific problems, their underlying causes, and actionable solutions.
Question 1: My Suzuki-Miyaura coupling of this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer:
Low conversion in Suzuki-Miyaura couplings with this compound often stems from the inherent reactivity of the substrate and suboptimal reaction conditions. The C2-Br bond is more electrophilic and thus more reactive than the C3-Br bond, but several factors can still hinder the reaction.[1][2]
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: Standard palladium catalysts may not be efficient enough for this substrate.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to enhance the activity of palladium catalysts in challenging cross-coupling reactions.[3] Buchwald's pre-catalysts are also an excellent choice.
-
-
Inappropriate Base Selection: The choice of base is critical for activating the boronic acid.[4]
-
Poor Solubility: The starting materials or intermediates may not be fully soluble in the reaction solvent.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with bulky ligands.[7]
-
Solution: Ensure anhydrous conditions and consider using a milder base like KF to minimize this side reaction.[6]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
References
- 1. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Removal of Palladium Catalyst from 2,3-Diarylbenzofuran Products
Welcome to the Technical Support Center dedicated to addressing the challenges of removing residual palladium catalysts from 2,3-diarylbenzofuran products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions. Our aim is to equip you with the knowledge to ensure the purity of your compounds, a critical step in both research and pharmaceutical development.
Introduction: The Challenge of Palladium Removal in 2,3-Diarylbenzofuran Synthesis
The synthesis of 2,3-diarylbenzofurans often relies on powerful palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2][3][4] While these methods are highly effective for carbon-carbon bond formation, the removal of the palladium catalyst from the final product can be a significant challenge. Residual palladium is not only a potential toxin in pharmaceutical applications but can also interfere with downstream reactions and biological assays.[5][6] The diverse nature of palladium species in a reaction mixture, ranging from soluble Pd(II) complexes to colloidal Pd(0), necessitates a carefully chosen purification strategy.[6][7]
This guide provides a structured approach to selecting and optimizing palladium removal techniques tailored for 2,3-diarylbenzofuran products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of your 2,3-diarylbenzofuran products, offering explanations and actionable solutions.
Problem 1: Black particles (suspected Palladium black) are visible in my product after initial filtration.
-
Possible Cause: Incomplete removal of heterogeneous or precipitated palladium. Standard filtration may not be sufficient to remove very fine palladium particles.
-
Solution:
-
Filtration through Celite®: A simple and effective method is to pass your reaction mixture, diluted with a suitable solvent, through a pad of Celite®.[7] The Celite® acts as a filter aid, trapping fine inorganic particles.
-
Optimize Celite® Pad Technique:
-
Ensure a pad thickness of 1-2 cm.
-
Pre-wet the Celite® pad with the solvent you are using to elute your product.
-
Wash the Celite® pad thoroughly with the solvent after filtration to ensure complete recovery of your product.[7]
-
-
Problem 2: My purified 2,3-diarylbenzofuran product still shows significant palladium content upon analysis (e.g., by ICP-MS), even after filtration.
-
Possible Cause: The presence of soluble palladium species in your product. Filtration alone is ineffective against homogeneous catalysts.
-
Solution:
-
Adsorption on Activated Carbon: Activated carbon is a cost-effective and versatile adsorbent for removing various forms of palladium.[8][9] Stirring your product solution with activated carbon, followed by filtration, can significantly reduce palladium levels.
-
Palladium Scavengers: For more challenging cases, scavenger resins offer high selectivity and efficiency. These are solid supports (often silica or polymer-based) functionalized with groups that have a high affinity for palladium.[1][6][10]
-
Problem 3: The chosen palladium scavenger is not effectively reducing the palladium concentration to the desired level.
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium and the solvent system.[13]
-
Solution:
-
Scavenger Screening: Perform a small-scale screen with a few different types of scavengers to identify the most effective one for your specific reaction conditions.
-
-
Possible Cause 2: Suboptimal Scavenging Conditions. Factors like temperature, reaction time, and scavenger loading can influence efficiency.
-
Solution:
-
Optimize Parameters: Systematically vary the amount of scavenger, the stirring time, and the temperature to find the optimal conditions for palladium removal.
-
Experimental Workflow: Selecting a Palladium Removal Strategy
The following diagram outlines a decision-making process for selecting an appropriate palladium removal method for your 2,3-diarylbenzofuran product.
Caption: Decision workflow for palladium catalyst removal.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptable limits for residual palladium in pharmaceutical products?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities.[6] For palladium, the permitted daily exposure (PDE) is typically low, translating to concentration limits in the range of a few parts per million (ppm) in the final active pharmaceutical ingredient (API).[5][14]
Q2: How can I quantify the amount of residual palladium in my 2,3-diarylbenzofuran sample?
A2: The most common and accurate method for quantifying trace metals like palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[5][15] For a more rapid, semi-quantitative assessment during process optimization, catalysis-based fluorometric methods can be employed.[16][17]
Q3: Can I use crystallization to remove palladium from my 2,3-diarylbenzofuran product?
A3: Yes, crystallization can be an effective purification method. As your 2,3-diarylbenzofuran product crystallizes, the palladium impurities may remain in the mother liquor.[15] However, the efficiency of this method can vary, and it is often used in conjunction with other techniques like scavenger treatment for optimal purity.
Q4: Are there any "greener" alternatives for palladium removal?
A4: The use of solid-supported scavengers is considered a greener approach compared to methods that require large volumes of solvents for extraction or chromatography.[18] Additionally, developing catalytic systems with high turnover numbers (TONs) can reduce the initial amount of palladium required, thereby simplifying the purification process.
Q5: What is the difference between a homogeneous and a heterogeneous palladium catalyst, and how does it affect removal?
A5: A heterogeneous catalyst exists in a different phase from the reaction mixture (e.g., palladium on carbon) and can often be removed by simple filtration.[1] A homogeneous catalyst is soluble in the reaction mixture, requiring more advanced purification techniques like adsorption, scavenging, or precipitation to remove it.[1]
Data Presentation: Comparison of Palladium Removal Techniques
The following table summarizes the advantages and disadvantages of common palladium removal methods.
| Method | Advantages | Disadvantages | Typical Application |
| Filtration (Celite®) | Simple, fast, and inexpensive.[7] | Only effective for heterogeneous or precipitated palladium.[7] | Initial removal of solid-supported catalysts. |
| Activated Carbon | Cost-effective, removes a broad range of palladium species.[8][9] | Can sometimes adsorb the desired product, leading to yield loss. | General purpose palladium removal from solutions. |
| Scavenger Resins | High selectivity and efficiency, low product loss.[6][10] | Higher cost compared to activated carbon. | Removal of trace amounts of soluble palladium to meet stringent purity requirements.[19] |
| Crystallization | Can provide a highly pure product.[15] | Yield loss in the mother liquor, may not be effective for all compounds. | Final purification step, often combined with other methods. |
| Liquid-Liquid Extraction | Can be effective for certain palladium complexes. | Requires large volumes of solvents, may not be highly selective. | Specific cases where the palladium complex has a significantly different solubility profile than the product. |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Dissolve the crude 2,3-diarylbenzofuran product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stir the suspension at room temperature for 1-4 hours. The optimal time should be determined experimentally.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
-
Analyze the palladium content of the purified product.
Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolve the crude 2,3-diarylbenzofuran product in a suitable organic solvent.
-
Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial palladium loading).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. Optimization of time and temperature may be required.
-
Filter off the scavenger resin.
-
Wash the resin with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Analyze the palladium content of the purified product.
References
- 1. spinchem.com [spinchem.com]
- 2. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arborassays.com [arborassays.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. biotage.com [biotage.com]
- 19. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Scalable Synthesis of 2,3-Diarylbenzofurans
Welcome to the technical support center for the scalable synthesis of 2,3-diarylbenzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. 2,3-Diarylbenzofurans are prevalent scaffolds in a wide range of biologically active natural products and synthetic compounds, exhibiting antitumor, antibacterial, and antiviral properties.[1][2][3][4][5] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges you may encounter during the synthesis and scale-up of these valuable molecules.
Part 1: Core Synthetic Strategies and Troubleshooting
This section details the most common and scalable synthetic routes for 2,3-diarylbenzofurans. Each methodology is presented with a step-by-step protocol, mechanistic insights, and a dedicated troubleshooting guide.
Methodology 1: Palladium-Catalyzed Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2,3-diarylbenzofurans, offering a broad substrate scope and good functional group tolerance.[6][7] A common strategy involves the coupling of a 2-halobenzofuran with an arylboronic acid.
A general procedure for the Suzuki coupling is as follows:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Add a base, typically an aqueous solution of K₂CO₃ (2.0 eq).
-
The reaction is often carried out in a biphasic solvent system, such as a mixture of ethanol and water (1:1 v/v).[6]
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki Coupling Synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | Use freshly opened or properly stored catalyst. Consider using a more robust catalyst or ligand system. |
| Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step. | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is fully dissolved. | |
| Poor Quality Boronic Acid: Boronic acids can decompose upon storage. | Use fresh boronic acid or test its purity. Consider using boronate esters for improved stability. | |
| Formation of Side Products | Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. Using a lower catalyst loading can also help. |
| Protodeborylation: The boronic acid can be replaced by a proton from the solvent. | Use anhydrous solvents if possible, although many Suzuki reactions tolerate water.[8] | |
| Difficulty in Purification | Residual Palladium: The final product may be contaminated with palladium. | Treat the crude product with a palladium scavenger. Proper workup and purification techniques, such as multiple extractions and careful column chromatography, are crucial. |
| Co-eluting Impurities: Homocoupled products or starting materials may be difficult to separate. | Optimize the mobile phase for column chromatography. Recrystallization of the final product can also be an effective purification method. |
Methodology 2: Acid-Catalyzed Cyclization of Acetals
Acid-catalyzed cyclization is another prominent method for constructing the benzofuran core.[9] This approach often involves the cyclization of an acetal substrate, which can be synthesized from corresponding phenols.
-
Prepare the acetal substrate by reacting the appropriate phenol with a suitable aldehyde or ketone derivative.
-
In a reaction flask, place the acetal substrate (1.0 eq).
-
Add polyphosphoric acid (PPA) as the catalyst and solvent. The amount of PPA can vary, but a 10-fold excess by weight is common.
-
Heat the mixture with stirring, typically at temperatures ranging from 80 to 120 °C. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring the hot mixture into ice-water.
-
Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to a pH of ~7.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate.
-
Purify by column chromatography or recrystallization.
Caption: Mechanism of Acid-Catalyzed Cyclization.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Ensure efficient stirring. |
| Decomposition of Starting Material or Product: Harsh acidic conditions and high temperatures can lead to degradation. | Use a milder acid catalyst (e.g., Amberlyst-15) or lower the reaction temperature.[10] A shorter reaction time may also be beneficial. | |
| Formation of Regioisomers | Multiple Possible Cyclization Sites: If the aryl ring has multiple positions that can act as nucleophiles, a mixture of regioisomers can be formed.[9] | Modify the substrate to block alternative cyclization sites. Computational analysis (e.g., HOMO and 13C NMR calculations) can help predict the major product.[9] |
| Workup Difficulties | Viscous Reaction Mixture: PPA is highly viscous, making the quenching and extraction process challenging. | Ensure the PPA is still hot when pouring it into ice-water to reduce its viscosity. Vigorous stirring during quenching is essential. |
| Emulsion Formation: During extraction, emulsions can form, leading to product loss. | Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Part 2: Scalability Considerations and FAQs
Scaling up the synthesis of 2,3-diarylbenzofurans from the lab bench to pilot or production scale introduces a new set of challenges.[11][12][13][14]
Key Challenges in Scale-Up
| Challenge | Considerations and Mitigation Strategies |
| Process Optimization and Reproducibility | Mixing and Heat Transfer: Ensure efficient mixing and heat transfer in larger reactors to maintain consistent reaction conditions. Thermal gradients can lead to side reactions and impurities.[12] |
| Reagent Handling and Addition | Exothermic Reactions: For exothermic reactions, control the rate of reagent addition to manage the heat generated. Use jacketed reactors with precise temperature control. |
| Purification at Scale | Chromatography: Column chromatography may not be feasible for large quantities. Develop alternative purification methods such as crystallization or distillation. |
| Supply Chain Management | Raw Material Sourcing: Ensure a reliable supply of high-quality starting materials and reagents.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when working with palladium catalysts and strong acids?
A1: When handling palladium catalysts, it is important to work in a well-ventilated area or a fume hood, as some palladium compounds can be toxic. For strong acids like PPA, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Quenching reactions involving strong acids should be done cautiously and behind a blast shield.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used. It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of starting materials and the formation of the product.
Q3: What are the best practices for purifying 2,3-diarylbenzofurans?
A3: The purification method will depend on the physical properties of the product and the impurities present. Column chromatography on silica gel is a common laboratory-scale method. For larger scales, recrystallization is often a more practical and efficient approach. If the product is a solid, finding a suitable solvent system for recrystallization is key.
Q4: Are there any "greener" synthetic routes to 2,3-diarylbenzofurans?
A4: Yes, research is ongoing to develop more environmentally friendly synthetic methods. One-pot syntheses that reduce the number of steps and purification stages are a step in this direction.[8] The use of water as a solvent and the development of reusable catalysts are also being explored to make the synthesis more sustainable.[8]
References
- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
Byproduct formation in the synthesis of 2,3,5-triarylbenzofurans
Welcome to the technical support center for the synthesis of 2,3,5-triarylbenzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their synthetic routes. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively.
Introduction
The 2,3,5-triarylbenzofuran scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis, while achievable through various methods, is often plagued by the formation of undesired byproducts that can complicate purification and reduce yields. This guide provides a structured approach to identifying and mitigating these issues, drawing from established synthetic strategies and field-proven insights.
Common Synthetic Routes and Potential Pitfalls
The synthesis of 2,3,5-triarylbenzofurans can be broadly approached via several key strategies. Understanding the mechanism of each is crucial for effective troubleshooting.
DOT Script for Synthetic Routes Overview
Caption: Overview of common synthetic routes to 2,3,5-triarylbenzofurans.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental issues in a Q&A format, providing potential causes and actionable solutions.
Sonogashira Coupling and Intramolecular Cyclization Route
This powerful one-pot or two-step method involves the palladium/copper-catalyzed coupling of a substituted o-iodophenol with a terminal arylacetylene, followed by cyclization and a subsequent C-H arylation or a second cross-coupling to install the C5-aryl group.
Question 1: My reaction is producing a significant amount of a byproduct with a similar mass to my product, but it has different NMR signals. What could it be?
Answer: You are likely observing the formation of an undesired 3H-benzofuran isomer . This occurs when the intramolecular cyclization of the intermediate 2-(1-alkynyl)phenol proceeds via a different pathway. The choice of solvent and base is critical in directing the cyclization towards the desired benzofuran.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate Solvent | Protic or highly polar aprotic solvents can promote the formation of the 3H-benzofuran isomer. | Switch to a less polar, aprotic solvent for the cyclization step, such as toluene or dioxane. If performing a one-pot reaction, a solvent system that balances the requirements of both the Sonogashira coupling and the cyclization is necessary. |
| Strong Base | Strong bases can facilitate the undesired cyclization pathway. | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or alkoxides. The pKa of the base should be carefully considered. |
| Reaction Temperature | Higher temperatures can sometimes favor the formation of the thermodynamic product, which may be the undesired isomer. | Optimize the reaction temperature. Try running the cyclization at a lower temperature for a longer period. |
Question 2: I am observing a significant amount of a symmetrical diarylacetylene byproduct. What is this and how can I prevent it?
Answer: This byproduct is the result of Glaser coupling , which is the oxidative homocoupling of the terminal alkyne starting material. This is a common side reaction in Sonogashira couplings, especially when oxygen is present in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of Oxygen | The copper(I) catalyst can be oxidized to copper(II) by oxygen, which then promotes the homocoupling of the alkyne. | Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Excess Copper Catalyst | A high concentration of the copper co-catalyst can increase the rate of Glaser coupling. | Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum required for the Sonogashira coupling to proceed efficiently (typically 1-5 mol%). |
| Amine Base | Certain amine bases can facilitate the homocoupling reaction. | If using an amine base, consider switching to a different one (e.g., from triethylamine to diisopropylethylamine) or using an inorganic base. |
DOT Script for Sonogashira Troubleshooting
Caption: Troubleshooting logic for Sonogashira-based synthesis.
Acid-Catalyzed Intramolecular Cyclization Route
This approach often involves the acid-catalyzed cyclization of a suitably substituted diaryl ether precursor. While seemingly straightforward, this method can be prone to regioselectivity issues.
Question 3: My reaction is producing a mixture of two isomeric benzofurans. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in acid-catalyzed cyclizations of unsymmetrical diaryl ethers. The cyclization can occur at two different positions on one of the aryl rings, leading to a mixture of products.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Nature of the Acid Catalyst | Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can lead to poor regioselectivity due to harsh reaction conditions. | Explore the use of milder Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or solid acid catalysts. The choice of acid can significantly influence the electronic environment of the transition state and thus the regioselectivity. |
| Electronic Effects of Substituents | The electronic nature of the substituents on the aryl rings dictates the preferred site of electrophilic attack during cyclization. | Consider modifying the substituents on your starting materials to electronically favor cyclization at the desired position. For example, an electron-donating group will activate the ortho and para positions towards electrophilic attack. |
| Reaction Temperature and Time | Kinetic versus thermodynamic control can influence the product ratio. | Systematically vary the reaction temperature and time to determine if the product ratio is under kinetic or thermodynamic control. A lower temperature may favor the kinetically preferred product. |
DOT Script for Acid-Catalyzed Cyclization Troubleshooting
Caption: Troubleshooting regioselectivity in acid-catalyzed cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying 2,3,5-triarylbenzofurans from their byproducts?
A1: Column chromatography on silica gel is the most common and effective method for purifying 2,3,5-triarylbenzofurans. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For closely related isomers, preparative HPLC may be necessary. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.
Q2: Can I use palladium-catalyzed direct arylation to synthesize 2,3,5-triarylbenzofurans? What are the potential byproducts?
A2: Yes, direct C-H arylation is a viable strategy. You could start with a 2,5-diarylbenzofuran and perform a direct arylation at the C3 position. Potential byproducts include isomers from arylation at other positions on the benzofuran core, although the C3 position is often electronically favored. Over-arylation, leading to tetra-arylbenzofurans, is also a possibility if the reaction conditions are not carefully controlled. Optimization of the catalyst, ligand, and reaction time is crucial to minimize these side products.
Q3: My reaction is not going to completion, and I am recovering a significant amount of the starting 2-(1-alkynyl)phenol intermediate. What should I do?
A3: Incomplete cyclization can be due to several factors. Ensure your cyclization conditions are appropriate; for example, if it's a thermally induced cyclization, the temperature may be too low. If it's a palladium-catalyzed cyclization, the catalyst may be deactivated. Consider adding a fresh portion of the catalyst. The choice of solvent can also play a crucial role in the efficiency of the cyclization step.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of a 2,3,5-Triarylbenzofuran via Sonogashira Coupling and Cyclization
Materials:
-
Substituted o-iodophenol (1.0 equiv)
-
Terminal arylacetylene (1.1 equiv)
-
Aryl iodide (for C5-arylation, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (3 mol%)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask, add the o-iodophenol, Pd(PPh₃)₂Cl₂, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the terminal arylacetylene and the aryl iodide via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
References
Validation & Comparative
A Comparative Guide to the Regioselective Functionalization of 2,3-Dibromobenzofuran
The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules and functional materials.[1][2] The ability to selectively introduce substituents at specific positions of the benzofuran core is paramount for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. 2,3-Dibromobenzofuran serves as a versatile precursor for the synthesis of such disubstituted derivatives, with the differential reactivity of the bromine atoms at the C2 and C3 positions enabling regioselective functionalization. This guide provides an in-depth comparison of the reactivity of these two positions, supported by experimental data from palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering researchers a strategic framework for synthetic planning.
Understanding the Inherent Reactivity of the C2 and C3 Positions
The regioselectivity observed in the reactions of this compound is fundamentally governed by the electronic properties of the benzofuran ring system. The C2 position (α-position to the oxygen atom) is generally more electron-deficient and, consequently, more susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling reactions.[3] This inherent electronic bias forms the basis for the preferential functionalization at the C2 position under many reaction conditions.
Conversely, the C3 position (β-position) is comparatively more electron-rich. While direct functionalization at C3 in the presence of a C2-bromo substituent can be challenging in cross-coupling reactions, it can be achieved through alternative strategies such as metal-halogen exchange.[4]
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "this compound" [fillcolor="#FBBC05"]; "C2-Functionalized Product" [fillcolor="#34A853"]; "C3-Functionalized Product" [fillcolor="#EA4335"]; "Palladium-Catalyzed Cross-Coupling" [shape=ellipse, fillcolor="#FFFFFF"]; "Metal-Halogen Exchange" [shape=ellipse, fillcolor="#FFFFFF"];
"this compound" -- "Palladium-Catalyzed Cross-Coupling" [label=" Preferential Reactivity at C2"]; "Palladium-Catalyzed Cross-Coupling" -- "C2-Functionalized Product"; "this compound" -- "Metal-Halogen Exchange" [label=" Access to C3 Reactivity"]; "Metal-Halogen Exchange" -- "C3-Functionalized Product"; } dot Caption: General strategies for the selective functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Study in Regioselectivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] In the context of this compound, these reactions predominantly favor substitution at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organic halide, is a widely used method for the formation of C-C bonds.[7][8] Studies on this compound have consistently demonstrated a high degree of regioselectivity for the C2 position.[1]
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Triarylbismuths [1]
| Entry | BiAr₃ Reagent | Product | Yield (%) |
| 1 | Bi(4-MeC₆H₄)₃ | 2-(4-Tolyl)-3-bromobenzofuran | 95 |
| 2 | Bi(4-MeOC₆H₄)₃ | 2-(4-Methoxyphenyl)-3-bromobenzofuran | 96 |
| 3 | Bi(4-FC₆H₄)₃ | 2-(4-Fluorophenyl)-3-bromobenzofuran | 94 |
Reaction conditions: this compound (0.825 mmol), BiAr₃ (0.25 mmol), Cs₂CO₃ (1 mmol), Pd(OAc)₂ (0.025 mmol), PPh₃ (0.1 mmol), NMP (3 mL), 90 °C, 2 h. Yields are isolated yields.
The data clearly indicates that under these palladium-catalyzed conditions, the reaction proceeds with excellent yield and exclusive selectivity for the C2 position, leaving the C3-bromo substituent intact for potential further transformations.
Experimental Protocol: Selective C2-Arylation via Suzuki-Miyaura Coupling[1]
-
To a reaction vessel, add this compound (0.825 mmol), the desired triarylbismuth reagent (0.25 mmol), cesium carbonate (1 mmol), palladium(II) acetate (0.025 mmol), and triphenylphosphine (0.1 mmol).
-
Add N-methyl-2-pyrrolidone (3 mL) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
After cooling to room temperature, the reaction mixture is worked up using standard extraction procedures.
-
The crude product is purified by column chromatography to afford the 2-aryl-3-bromobenzofuran.
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, fillcolor="#FBBC05"]; "Reagents" [label="this compound\nBiAr3, Cs2CO3\nPd(OAc)2, PPh3, NMP"]; "Reaction" [label="Heat to 90°C\nStir for 2h"]; "Workup" [label="Cool to RT\nExtraction"]; "Purification" [label="Column Chromatography"]; "Product" [shape=ellipse, fillcolor="#34A853", label="2-Aryl-3-bromobenzofuran"];
"Start" -> "Reagents" -> "Reaction" -> "Workup" -> "Purification" -> "Product"; } dot Caption: Workflow for the selective C2-arylation of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] Similar to the Suzuki coupling, this reaction exhibits a strong preference for the C2 position of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[6] This reaction also demonstrates regioselectivity for the C2 position of this compound, allowing for the synthesis of 2-amino-3-bromobenzofuran derivatives.
Metal-Halogen Exchange: Unlocking the Reactivity of the C3 Position
While palladium-catalyzed reactions favor the C2 position, the C3 position can be selectively functionalized through metal-halogen exchange, typically using organolithium reagents at low temperatures.[4] The greater stability of the carbanion at the α-position (C2) of furan and its benzo-fused analogues means that direct deprotonation preferentially occurs at C2 if that position is available.[11] However, in this compound, the presence of the bromine atoms allows for selective bromine-lithium exchange.
The mono-exchange of 2,3-dibromofuran with an alkyllithium reagent selectively replaces the α-bromine.[11] In the case of benzofuran, if the C2 position is blocked, lithiation can occur at the C3 position, particularly if an activating group that can coordinate with the lithium cation is present at C2.[4]
Experimental Protocol: General Procedure for Lithiation and Subsequent Functionalization[12]
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to the cooled solution.
-
Stir the reaction mixture at low temperature for a specified period to allow for the metal-halogen exchange to occur.
-
Add the desired electrophile to the solution containing the lithiated intermediate.
-
Allow the reaction to warm to room temperature and then quench with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, fillcolor="#FBBC05"]; "Dibromobenzofuran" [label="this compound\nin dry THF, -78°C"]; "Lithiation" [label="Add n-BuLi"]; "Intermediate" [label="Lithiated Benzofuran"]; "Electrophile" [label="Add Electrophile (E+)"]; "Quench" [label="Warm to RT\nQuench"]; "Workup" [label="Aqueous Workup\nExtraction"]; "Purification" [label="Column Chromatography"]; "Product" [shape=ellipse, fillcolor="#EA4335", label="C3-Functionalized Benzofuran"];
"Start" -> "Dibromobenzofuran" -> "Lithiation" -> "Intermediate" -> "Electrophile" -> "Quench" -> "Workup" -> "Purification" -> "Product"; } dot Caption: Workflow for C3-functionalization via metal-halogen exchange.
Conclusion
The 2- and 3-positions of this compound exhibit distinct reactivity profiles that can be exploited for regioselective synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, demonstrate a strong and synthetically useful preference for functionalization at the more electrophilic C2 position. This allows for the straightforward synthesis of a variety of 2-substituted-3-bromobenzofurans.
Conversely, the C3 position can be selectively targeted through metal-halogen exchange reactions using organolithium reagents. This orthogonal reactivity provides a powerful strategy for the synthesis of 3-substituted and, subsequently, 2,3-disubstituted benzofurans with diverse substitution patterns. A thorough understanding of these comparative reactivities is crucial for researchers in the fields of medicinal chemistry and materials science, enabling the rational design and efficient synthesis of novel benzofuran derivatives.
References
- 1. Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
A Senior Application Scientist's Guide to Palladium Catalysts for 2,3-Dibromobenzofuran Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the functionalization of the benzofuran scaffold is a critical endeavor. This heterocyclic motif is a cornerstone in medicinal chemistry and materials science, and the ability to selectively introduce molecular complexity is paramount. Among the various starting materials, 2,3-dibromobenzofuran presents a unique opportunity for sequential and regioselective cross-coupling reactions. The choice of the palladium catalyst is not merely a matter of reaction success but a determining factor in yield, selectivity, and overall efficiency.
This guide provides an in-depth comparison of palladium catalysts for the cross-coupling of this compound, drawing from experimental data to inform catalyst selection for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. We will delve into the causality behind experimental choices, offering a framework for rational catalyst design in your own research.
The Regioselectivity Challenge: C-2 versus C-3
The primary consideration in the cross-coupling of this compound is the regioselective functionalization of the C-2 versus the C-3 position. The inherent electronic properties of the benzofuran ring system, coupled with the inductive effects of the bromine atoms, render the C-2 position more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst. This preferential reactivity at the C-2 position is a recurring theme across various cross-coupling reactions and forms the basis for selective mono-functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. In the context of this compound, the focus is on achieving high yields of the 2-aryl-3-bromobenzofuran intermediate, which can then be subjected to a second coupling reaction if desired.
A study by Reddy et al. highlights the use of triarylbismuths as coupling partners in a Suzuki-type reaction, demonstrating the preferential coupling at the C-2 position.[1] Optimization of the reaction conditions revealed that a catalyst system composed of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) is highly effective.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 2-aryl-3-bromobenzofuran |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | NMP | 90 | 1 | 46 |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | NMP | 90 | 1 | 73 |
| Pd(OAc)₂ / 4 PPh₃ | Cs₂CO₃ | NMP | 90 | 2 | 95 |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | NMP | 90 | 2 | 65 |
| Pd(OAc)₂ / PPh₃ | KOAc | NMP | 90 | 2 | 58 |
| Data synthesized from Reddy, et al.[1] |
Expertise & Experience: The data clearly indicates that while the Pd(OAc)₂/PPh₃ system is a good starting point, the stoichiometry of the ligand and the choice of base are critical. The use of four equivalents of PPh₃ relative to the palladium precursor, along with the strong inorganic base cesium carbonate, drives the reaction to near completion. The increased ligand concentration helps to stabilize the active Pd(0) species and prevent catalyst decomposition, while the choice of base is crucial for the transmetalation step.
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(p-tolyl)-3-bromobenzofuran
Materials:
-
This compound (1.0 mmol)
-
p-Tolylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, p-tolylboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous NMP via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. Work by Bach and Bartels has demonstrated the highly regioselective Sonogashira coupling of this compound at the C-2 position.[2] Their findings indicate that the classic catalyst system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with a copper(I) co-catalyst is effective for this transformation.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 2-alkynyl-3-bromobenzofuran |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 1.5 | 89 |
| Data from Bach and Bartels.[2] |
Expertise & Experience: The high yield at room temperature underscores the efficiency of the Pd(PPh₃)₄/CuI system for this substrate. The role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This copper-mediated pathway is often more efficient than the direct reaction of the alkyne with the palladium intermediate, especially for less acidic alkynes.
Catalytic Cycle for Sonogashira Coupling
Figure 2: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Heck Reaction: A Domino Approach to Complex Architectures
In their work, a catalyst system of Pd(OAc)₂ with the phosphine ligand P(o-tol)₃ was employed. While a direct yield for a mono-Heck product is not provided, the success of this domino reaction implies that the initial Heck coupling at the C-2 position is efficient.
Expertise & Experience: The choice of a moderately bulky and electron-rich phosphine ligand like P(o-tol)₃ is common in Heck reactions. Such ligands promote the dissociation of a ligand from the palladium center to generate the coordinatively unsaturated species required for olefin insertion. The success of the domino sequence suggests that the rate of the initial Heck reaction at C-2 is competitive with the subsequent reaction at C-3, leading to the formation of the desired polycyclic product.
Catalytic Cycle for Heck Reaction
Figure 3: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination: A Predictive Approach
As of the writing of this guide, a comprehensive search of the chemical literature did not yield specific experimental data for the Buchwald-Hartwig amination of this compound. This represents an area ripe for investigation. However, based on the established principles of this powerful C-N bond-forming reaction, we can predict the likely outcome and recommend suitable catalyst systems.
Given the higher electrophilicity of the C-2 position, it is highly probable that selective mono-amination will occur at this site. For the amination of an electron-rich heterocyclic halide, sterically demanding and electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps.
Recommended Catalyst Systems for Investigation:
| Palladium Precursor | Ligand | Base | Solvent | Rationale |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | These bulky biarylphosphine ligands are known to be highly effective for the amination of challenging substrates, including electron-rich heteroaryl halides. |
| Pd(OAc)₂ | BrettPhos | K₂CO₃ or K₃PO₄ | t-Amyl alcohol | BrettPhos is another highly active ligand, and the use of a weaker inorganic base in a polar solvent can sometimes be beneficial for sensitive substrates. |
Expertise & Experience: The choice of ligand is paramount in Buchwald-Hartwig amination. The "Buchwald-type" biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have revolutionized the field by enabling the coupling of a wide range of amines and aryl halides under milder conditions and with lower catalyst loadings.[4] The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition.
Catalytic Cycle for Buchwald-Hartwig Amination
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of functionalized benzofurans. The inherent electronic bias of the substrate allows for highly regioselective mono-functionalization at the C-2 position, a feature that has been successfully exploited in Suzuki-Miyaura and Sonogashira reactions.
For Suzuki-Miyaura couplings , a Pd(OAc)₂/PPh₃ system with Cs₂CO₃ as the base provides excellent yields. For Sonogashira reactions , the classic Pd(PPh₃)₄/CuI catalyst combination remains highly effective. While specific comparative data for simple Heck reactions is lacking, the successful application in domino sequences suggests that standard Heck catalysts are viable. The Buchwald-Hartwig amination of this compound remains an underexplored area, presenting an opportunity for new research. Based on established principles, catalyst systems employing bulky biarylphosphine ligands are predicted to be the most successful.
As the demand for novel benzofuran derivatives in pharmaceuticals and materials science continues to grow, the development of even more efficient and selective palladium catalysts for the functionalization of substrates like this compound will remain a key area of research. This guide provides a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Analytical Crucible: Choosing Between HPLC and GC-MS for Substituted Benzofuran Purity Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the structural motif of substituted benzofurans is a recurring theme, underpinning a multitude of pharmacologically active compounds. The efficacy and safety of these molecules are inextricably linked to their purity. Consequently, the selection of an appropriate analytical technique for purity assessment is not merely a procedural choice but a critical determinant of data integrity and, ultimately, therapeutic success. This guide provides an in-depth, objective comparison of two analytical powerhouses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of substituted benzofurans, grounded in experimental data and field-proven insights.
The Decisive Factor: Physicochemical Properties of Substituted Benzofurans
The choice between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the analyte .[1] Substituted benzofurans, a diverse class of molecules, can range from being relatively non-polar to highly polar, and from thermally stable to labile, depending on their substituent groups.
-
HPLC is inherently suited for a broad spectrum of compounds, including those that are non-volatile or thermally sensitive.[1] The separation occurs in the liquid phase, mitigating the risk of degradation at elevated temperatures.[2]
-
GC-MS , conversely, is the domain of volatile and thermally stable compounds that can be vaporized without decomposition.[1] For many substituted benzofurans, particularly those with lower molecular weights and non-polar substituents, this is an excellent and highly sensitive option.
A Head-to-Head Performance Comparison
To provide a tangible comparison, let's consider the analytical performance for a representative substituted benzofuran. While specific validation data for every derivative is unique, the following table summarizes typical performance parameters gleaned from methods developed for structurally similar aromatic ketones, such as 2-acetyldibenzofuran.[1][3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL |
| Sample Throughput | Moderate | High (with autosampler) |
| Derivatization | Generally not required | May be necessary for polar compounds |
In-Depth Analysis of Performance Metrics:
-
Sensitivity: GC-MS typically exhibits superior sensitivity, with significantly lower limits of detection (LOD) and quantitation (LOQ).[1] This makes it the preferred technique for trace-level impurity identification and quantification.
-
Precision and Accuracy: Both techniques offer excellent precision and accuracy for quantitative analysis. HPLC often demonstrates slightly better precision (lower %RSD), which is a critical advantage for assays of active pharmaceutical ingredients (APIs).[4]
-
Versatility: HPLC is the more versatile technique due to its applicability to a wider range of compound polarities and its operation at or near ambient temperatures, which preserves the integrity of thermally labile molecules.[2]
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data is built upon a foundation of robust and well-documented methodologies. Below are detailed, step-by-step protocols for the purity analysis of a hypothetical substituted benzofuran, designed to be self-validating systems.
High-Performance Liquid Chromatography (HPLC) Workflow
This protocol outlines a reverse-phase HPLC method suitable for the routine purity assessment of a wide range of substituted benzofurans.
Workflow for HPLC Analysis of Substituted Benzofuran Purity
Caption: Experimental workflow for the HPLC analysis of a substituted benzofuran.
1. Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte; typically in the range of 254-300 nm for benzofurans.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Accurately weigh and dissolve the substituted benzofuran sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Prepare a series of working standards by diluting a stock solution of the reference standard to bracket the expected sample concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is typically determined by area percentage, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For quantitative analysis of impurities, a calibration curve is generated from the reference standards.
Causality Behind Choices: A C18 column is chosen for its versatility in separating a wide range of moderately polar to non-polar compounds. The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities from the main component. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
This protocol is designed for the identification and quantification of volatile impurities and the purity assessment of thermally stable substituted benzofurans.
References
A Comparative Guide to the Synthesis of 2,3-Diarylbenzofurans: Alternative Reagents and Methodologies
The 2,3-diarylbenzofuran scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and synthetic compounds. Its rigid, planar structure and rich electronic properties make it a sought-after target for drug development professionals and researchers. This guide provides an in-depth comparison of various synthetic strategies for accessing 2,3-diarylbenzofurans, moving beyond a mere listing of protocols to offer insights into the rationale behind experimental choices. We will explore the landscape of transition-metal-catalyzed reactions, as well as the burgeoning field of metal-free alternatives, providing a critical evaluation of their strengths and limitations.
Transition-Metal-Catalyzed Strategies: The Workhorses of Benzofuran Synthesis
Transition metals, with their versatile electronic properties and ability to facilitate a wide range of transformations, have been instrumental in the development of efficient methods for constructing the 2,3-diarylbenzofuran core. Palladium, gold, and copper catalysts, in particular, have emerged as the dominant players in this field.
Palladium Catalysis: Versatility in Cross-Coupling and C-H Activation
Palladium catalysis is arguably the most extensively studied and widely employed method for the synthesis of 2,3-disubstituted benzofurans.[1] Its power lies in its ability to catalyze a diverse array of reactions, including cross-coupling and direct C-H functionalization.
A common and effective strategy involves a one-pot, sequential palladium-catalyzed Sonogashira cross-coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization.[2] This approach offers a high degree of convergence and allows for the introduction of diverse aryl groups at the 2- and 3-positions. The choice of the methoxy group as a directing and protecting group is strategic; it activates the ortho position for the initial coupling and is subsequently cleaved during the cyclization step.
Another powerful palladium-catalyzed approach is the oxidative annulation of phenols with internal alkynes. This method often proceeds via a C-H activation mechanism, offering an atom-economical alternative to pre-functionalized starting materials.[1] The choice of oxidant and ligand is critical in these reactions to ensure high regioselectivity and catalytic turnover.
Figure 1: Palladium-catalyzed pathways to 2,3-diarylbenzofurans.
Table 1: Comparison of Palladium-Catalyzed Methods
| Method | Starting Materials | Typical Catalyst | Oxidant/Additive | Yield Range | Key Advantages | Key Limitations |
| Sonogashira/Cyclization | o-Iodoanisoles, Terminal Alkynes | PdCl2(PPh3)2/CuI | I2, PhSeCl | 70-95%[2] | High yields, broad substrate scope, mild conditions. | Requires pre-functionalized starting materials. |
| Oxidative Annulation | Phenols, Alkenylcarboxylic Acids | Pd(OAc)2 | Ag2CO3 | Good to excellent[1] | Atom-economical, uses readily available phenols. | May require specific directing groups for regioselectivity. |
Gold Catalysis: Activating Alkynes for Cyclization
Gold catalysts, particularly gold(I) complexes, have a strong affinity for alkynes, activating them towards nucleophilic attack. This property has been elegantly exploited in the synthesis of benzofurans. A common strategy involves the intramolecular cyclization of o-alkynylphenols or their ether derivatives.[3][4]
The choice of a gold catalyst can influence the reaction pathway. For instance, cationic gold(I) complexes are highly effective in promoting the cyclization of o-alkynylaryl ethers through a migratory cyclization mechanism.[3] The reaction proceeds under mild conditions and with low catalyst loading.
A cooperative gold/photoredox catalytic system has also been developed for the twofold arylation of TMS-terminated alkynols, providing a selective route to 2,3-diarylbenzofurans.[5] This dual catalytic approach expands the toolbox for constructing these valuable scaffolds.
Figure 2: Gold-catalyzed intramolecular cyclization for benzofuran synthesis.
Table 2: Comparison of Gold-Catalyzed Methods
| Method | Starting Materials | Typical Catalyst | Yield Range | Key Advantages | Key Limitations |
| Migratory Cyclization | o-Alkynylaryl ethers | [Au(I)-NHC] complex | Moderate to good[3] | Mild conditions, low catalyst loading. | Requires synthesis of specific ether precursors. |
| Cooperative Au/Photoredox | TMS-terminated alkynols, Aryl diazonium salts | Au catalyst / Ru(bpy)3Cl2 | Good | Access to 2,3-diarylbenzofurans from simple precursors. | Requires specialized photochemical setup. |
Copper and Ruthenium Catalysis: Expanding the Catalytic Arsenal
While palladium and gold dominate the field, other transition metals have also proven effective. Copper-catalyzed methods, for instance, are valuable for their low cost and unique reactivity. Copper can mediate the hydroxylation of aryl iodides followed by cyclization and can also be used in domino reactions for the synthesis of benzofurans.[5]
Ruthenium catalysis has been successfully applied to the C-H alkenylation of m-hydroxybenzoic acids followed by aerobic annulation to afford 2,3-diarylbenzofuran-4-carboxylic acids.[6] This method is notable for its use of air as a mild and sustainable oxidant.
Metal-Free Strategies: A Greener Approach to Benzofuran Synthesis
The development of metal-free synthetic methods is a major goal in modern organic chemistry, driven by the desire to reduce cost, toxicity, and environmental impact. Several elegant metal-free strategies for the synthesis of 2,3-diarylbenzofurans have emerged.
Acid-Catalyzed Cyclizations
Acid-catalyzed cyclization of α-aryloxy ketones or acetals is a classical yet effective method for benzofuran synthesis.[7] Polyphosphoric acid (PPA) is a common reagent for this transformation. The mechanism involves protonation of the carbonyl or acetal group, followed by intramolecular electrophilic aromatic substitution and subsequent dehydration. The regioselectivity of the cyclization can be influenced by the electronic nature of the substituents on the aromatic ring.
Figure 3: Acid-catalyzed synthesis of 2,3-diarylbenzofurans.
Iodine-Mediated and Photocatalytic Reactions
Hypervalent iodine reagents can mediate the oxidative cyclization of o-hydroxystilbenes to 2-arylbenzofurans.[8] These reactions proceed under mild conditions and avoid the use of transition metals. Photocatalysis has also emerged as a powerful tool for the synthesis of dihydrobenzofurans, which can be subsequently oxidized to benzofurans.[9][10]
Table 3: Comparison of Metal-Free Methods
| Method | Starting Materials | Reagent/Catalyst | Yield Range | Key Advantages | Key Limitations |
| Acid-Catalyzed Cyclization | α-Aryloxy ketones | Polyphosphoric Acid | Moderate to good[7] | Metal-free, uses simple starting materials. | Can require harsh conditions, regioselectivity can be an issue. |
| Iodine-Mediated Cyclization | o-Hydroxystilbenes | PhI(OAc)2 | Good to excellent[8] | Metal-free, mild conditions. | Requires the synthesis of stilbene precursors. |
| N-Heterocyclic Carbene Catalysis | p-Quinone methides, Aromatic aldehydes | N-Heterocyclic Carbene | Moderate to good[5] | Metal-free, organocatalytic. | Substrate scope may be limited. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, we present representative experimental procedures for two distinct approaches.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Iodocyclization
This protocol is adapted from the work of Larock and coworkers.[2]
Step 1: Sonogashira Coupling To a solution of o-iodoanisole (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added PdCl2(PPh3)2 (0.02 mmol) and CuI (0.04 mmol). The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 4-6 hours until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding o-(alkynyl)anisole.
Step 2: Iodocyclization To a solution of the o-(alkynyl)anisole (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of iodine (1.2 mmol) in dichloromethane (5 mL) dropwise. The reaction is stirred at room temperature for 1-3 hours. The reaction is quenched with aqueous sodium thiosulfate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 3-iodo-2-arylbenzofuran.
Protocol 2: Metal-Free Acid-Catalyzed Cyclization
This protocol is a general procedure based on established methods.[7]
A mixture of the α-aryloxy ketone (1.0 mmol) and polyphosphoric acid (10 g) is heated to 100-120 °C with vigorous stirring for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to afford the 2,3-diarylbenzofuran.
Conclusion and Future Outlook
The synthesis of 2,3-diarylbenzofurans has witnessed significant advancements, with a diverse array of methodologies now available to chemists. Palladium and gold catalysis remain the cornerstones of this field, offering high efficiency and broad applicability. However, the increasing demand for sustainable and cost-effective processes is driving the development of methods utilizing more earth-abundant metals and, excitingly, metal-free approaches.
For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and considerations of cost and environmental impact. This guide has aimed to provide a comparative framework to aid in this decision-making process. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more elegant and efficient syntheses of these important heterocyclic compounds in the future.
References
- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(I)-NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds: access to 2,3-disubstituted benzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for 2,3-disubstituted benzofurans
An In-Depth Guide to the Validation of Analytical Methods for 2,3-Disubstituted Benzofurans
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,3-disubstituted benzofurans, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse pharmacological activities.[1][2] For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method is a cornerstone of regulatory compliance, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[3]
This document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore the foundational principles of method selection, delve into the validation of the most pertinent techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and discuss the indispensable role of Nuclear Magnetic Resonance (NMR) in structural confirmation. Our approach is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently revised Q2(R2) guideline, which emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4][5][6]
The Foundational Choice: Selecting the Right Analytical Technique
The first critical decision in method development is choosing the appropriate analytical platform. For 2,3-disubstituted benzofurans, the choice primarily hinges on the physicochemical properties of the analyte, specifically its volatility and thermal stability.[7][8]
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile and thermally unstable compounds, which encompasses a large number of complex pharmaceutical molecules.[9] It separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, making it exceptionally versatile.[10]
-
Gas Chromatography (GC) is ideal for analytes that are naturally volatile and thermally stable.[7][9] The sample is vaporized and separated in a gaseous mobile phase. While this often leads to higher separation efficiency and faster analysis times, it is unsuitable for compounds that decompose at high temperatures.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is not a separation technique but the gold standard for unambiguous structural elucidation. It provides detailed information about the molecular structure, which is essential for confirming the identity of reference standards, impurities, and degradation products.[11][12]
Comparative Overview: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of solutes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile solutes between a gaseous mobile phase and a stationary phase. |
| Applicable Analytes | Non-volatile, semi-volatile, and thermally labile compounds.[9] | Volatile and thermally stable compounds.[7] |
| Typical Benzofurans | Larger, more polar derivatives; salts; complex APIs. | Smaller, less polar, and more volatile derivatives. |
| Operating Temperature | Typically ambient to moderately elevated (<100°C).[7] | High temperatures are required for vaporization (up to 350°C).[7] |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence.[7] | Primarily Mass Spectrometry (MS), Flame Ionization (FID).[7] |
| Key Advantage | Broad applicability, suitable for a wide range of pharmaceutical compounds without derivatization. | High separation efficiency and sensitivity; MS provides definitive identification.[7] |
| Key Limitation | Lower separation efficiency than capillary GC; solvent consumption can be high.[8] | Limited to thermally stable and volatile compounds; derivatization may be required. |
The Framework of Trust: Core Principles of Method Validation
Method validation provides documented evidence that a procedure is fit for its purpose.[5] According to ICH Q2(R2), this involves evaluating a specific set of performance characteristics.[4][13] A validation protocol should be established before studies begin, defining the experiments and acceptance criteria.[5][14]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[13]
-
Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[16]
Caption: A typical workflow for analytical method validation.
In Practice: Validation of an HPLC-UV Method
HPLC is frequently the preferred technique for 2,3-disubstituted benzofurans due to its wide applicability.[2] Reversed-phase chromatography on a C18 column is the most common approach, separating compounds based on their hydrophobicity.
Expertise & Causality: The choice of mobile phase (e.g., acetonitrile/water or methanol/water) and its pH is critical. The pH is adjusted to ensure that ionizable compounds are in a single, non-ionized form, which results in sharp, symmetrical peaks and reproducible retention times. A buffered mobile phase is used to maintain a constant pH. The UV detection wavelength is selected at the absorbance maximum (λmax) of the analyte to maximize sensitivity.
Data Presentation: Typical HPLC-UV Performance
| Parameter | Typical Acceptance Criteria (ICH) | Projected Performance Data |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% for assay | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | ≤ 0.8% ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.15 µg/mL[2] |
| LOQ | Signal-to-Noise ≥ 10:1 | ~0.45 µg/mL[2] |
| Specificity | Peak is pure and resolved from others | Peak Purity > 99.5% |
Experimental Protocol: HPLC-UV Method Validation
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.[17]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30 °C.[17]
-
Detection: UV at analyte's λmax (e.g., 280 nm).[18]
-
Injection Volume: 10 µL.[18]
-
-
Standard and Sample Preparation:
-
Stock Standard: Prepare a 1.0 mg/mL solution of the benzofuran reference standard in a suitable solvent (e.g., acetonitrile).
-
Working Standards (Linearity): Perform serial dilutions from the stock to prepare at least five concentrations spanning 50% to 150% of the expected sample concentration.
-
Sample Preparation: Dissolve the drug product in the mobile phase to achieve a target concentration (e.g., 100 µg/mL), sonicate to ensure dissolution, and filter through a 0.45 µm syringe filter.[2]
-
-
Validation Procedure:
-
Specificity: Analyze a placebo, a spiked placebo, and a sample subjected to forced degradation (acid, base, peroxide, heat, light) to demonstrate that no interfering peaks co-elute with the analyte peak. Use PDA to confirm peak purity.
-
Linearity: Inject the five working standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Accuracy: Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, 120%) by spiking a placebo matrix. Calculate the percent recovery for each sample.
-
Precision (Repeatability): Inject six replicate preparations of the sample at 100% of the target concentration on the same day. Calculate the Relative Standard Deviation (%RSD).
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument.
-
LOD & LOQ: Determine based on the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.
-
Robustness: Analyze samples while making small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5 °C, mobile phase pH ±0.2 units).
-
Caption: Workflow for the HPLC-UV/MS analysis of benzofurans.
In Practice: Validation of a GC-MS Method
For benzofuran derivatives that are smaller, less polar, and thermally stable, GC-MS offers superior separation and specificity.[7] The mass spectrometer acts as a highly selective detector, allowing for unambiguous peak identification based on mass-to-charge ratio and fragmentation patterns.[1]
Expertise & Causality: The choice of a capillary column is paramount. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS), is often used for the analysis of aromatic compounds. The oven temperature program is optimized to ensure adequate separation of the analyte from any impurities while keeping the run time as short as possible. Splitless injection is typically used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.[17]
Data Presentation: Typical GC-MS Performance
| Parameter | Typical Acceptance Criteria (ICH) | Projected Performance Data |
| Linearity (r²) | ≥ 0.998 | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | ≤ 1.5% ≤ 2.5% |
| LOD | S/N ≥ 3:1 in SIM mode | ~0.01 µg/mL[18] |
| LOQ | S/N ≥ 10:1 in SIM mode | ~0.03 µg/mL[18] |
| Specificity | No interfering peaks at the analyte's retention time and m/z | Confirmed by unique mass spectrum |
Experimental Protocol: GC-MS Method Validation
-
Instrumentation & Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.[18]
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]
-
Injector: 280 °C, splitless mode.[18]
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.[1]
-
MS Transfer Line: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification, monitoring the molecular ion and at least two characteristic fragment ions.[18]
-
-
Standard and Sample Preparation:
-
Stock Standard: Prepare a 1.0 mg/mL solution of the reference standard in a volatile solvent like ethyl acetate or dichloromethane.
-
Working Standards: Prepare a series of dilutions in the same solvent to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.
-
Derivatization (If necessary): For benzofurans with polar functional groups (e.g., -OH, -COOH), a derivatization step (e.g., silylation) may be required to increase volatility and thermal stability.[17]
-
-
Validation Procedure:
-
Specificity: Analyze a blank solvent and a placebo extract. The power of MS allows specificity to be demonstrated by extracting the ion chromatograms for the target ions; interfering substances are unlikely to have the same retention time and the same mass fragmentation pattern.
-
Linearity, Accuracy, Precision, LOD/LOQ: Follow the same principles as for HPLC, using the peak area from the extracted ion chromatogram of the primary quantifying ion for calculations.
-
Robustness: Test the effect of varying parameters such as injector temperature (±10 °C), oven ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min).
-
Caption: Workflow for the GC-MS analysis of benzofurans.
The Final Arbiter: Structural Confirmation by NMR
While chromatographic methods quantify, NMR confirms identity. For any new benzofuran entity, impurity, or degradant, NMR analysis is essential for unambiguous structural elucidation.
Expertise & Causality: 1H NMR provides information on the number of different types of protons and their neighboring environments, while 13C NMR identifies the number of different carbon atoms.[11] For 2,3-disubstituted benzofurans, specific chemical shifts and coupling constants in the aromatic region (δ ≈ 7.0-8.0 ppm) and on the furan ring can confirm the substitution pattern.[11][12] 2D NMR techniques (like COSY and HMQC/HSQC) are used to establish connectivity between protons and carbons, providing irrefutable proof of the structure.
Protocol: Sample Preparation for NMR
-
Sample Quantity: Accurately weigh 5-10 mg of the purified compound.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte signals.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shift scale to 0 ppm.
-
Analysis: Acquire 1H, 13C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution and sensitivity.
Conclusion: A Fitness-for-Purpose Approach
The validation of an analytical method for 2,3-disubstituted benzofurans is a systematic process that ensures the generation of reliable and accurate data.
-
HPLC-UV stands out as the most versatile and widely applicable method for routine quality control, stability testing, and assay of a broad range of benzofuran derivatives.
-
GC-MS is the superior choice for volatile and thermally stable analogs, offering excellent sensitivity and unparalleled specificity for impurity identification and trace analysis.
-
NMR is the definitive tool for structural confirmation, providing the foundational knowledge upon which all quantitative methods are built.
The ultimate choice of method and the design of the validation study must be tailored to the specific analyte, the sample matrix, and the intended purpose of the analysis, embodying the "fitness for purpose" principle that is central to modern pharmaceutical development.[6]
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki vs. Stille Coupling for the Selective Functionalization of 2,3-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged core in a multitude of biologically active natural products and pharmaceutical agents. The targeted synthesis of polysubstituted benzofurans is therefore a central focus in medicinal chemistry and materials science. Among the various precursors, 2,3-dibromobenzofuran stands out as a versatile building block, offering two distinct reaction sites for sequential functionalization. The selective mono-arylation of this compound is a key transformation, enabling the synthesis of diverse 2-aryl-3-bromo- and 2-bromo-3-arylbenzofuran intermediates. This guide provides an in-depth comparative analysis of two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the regioselective arylation of this compound.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
At the heart of both the Suzuki and Stille couplings lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The regioselectivity of these reactions with this compound is primarily dictated by the initial oxidative addition step, where the palladium catalyst inserts into one of the two C-Br bonds.
The C2 position of the benzofuran ring is inherently more electrophilic than the C3 position due to the electronic influence of the adjacent oxygen atom. This electronic differentiation makes the C2-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, both Suzuki and Stille couplings are anticipated to show a strong preference for reaction at the C2 position, yielding 2-aryl-3-bromobenzofuran as the major product.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester) as the nucleophilic partner. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling Catalytic Cycle
The Stille coupling employs an organotin reagent (organostannane) as the nucleophilic partner. A key advantage of the Stille reaction is that it does not typically require a base, which can be beneficial when working with base-sensitive substrates. However, the toxicity of organotin compounds is a significant drawback.
Figure 2: Catalytic cycle of the Stille coupling.
Performance Comparison: Experimental Data
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound and provides a projected protocol for the Stille coupling based on established methodologies for similar substrates.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling (Projected) |
| Typical Yield | 73-95% for mono-arylation at C2[1] | Expected to be good to excellent |
| Regioselectivity | High for C2 arylation[1] | High for C2 arylation expected |
| Catalyst | Pd(OAc)₂/PPh₃[1] | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand | PPh₃[1] | PPh₃, AsPh₃, or other phosphine ligands |
| Nucleophile | Arylboronic acid | Aryltributylstannane |
| Solvent | NMP, Dioxane/Water, Toluene/Ethanol | Toluene, DMF, NMP |
| Base/Additive | Cs₂CO₃, K₂CO₃[1] | Often none; Cu(I) salts can be additives |
| Temperature | 90-110 °C[1] | 80-110 °C |
| Reaction Time | 1-2 hours[1] | Typically 2-24 hours |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound (Langer et al.[1])
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (2.5 mol%)
-
PPh₃ (10 mol%)
-
Cs₂CO₃ (4 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add NMP as the solvent.
-
Heat the reaction mixture to 90 °C for 2 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3-bromobenzofuran.
Stille Coupling of this compound (Projected Protocol)
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound and the aryltributylstannane.
-
Add the anhydrous solvent (Toluene or DMF).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A common method to remove tin byproducts is to treat the crude mixture with a saturated aqueous solution of KF before extraction.
Comparative Analysis: Choosing the Right Tool for the Job
| Aspect | Suzuki-Miyaura Coupling | Stille Coupling |
| Advantages | - Boronic acids are generally non-toxic and commercially available. - Environmentally benign byproducts. - Well-established and highly reliable for a broad range of substrates. | - Tolerant to a wide variety of functional groups. - Does not require a strong base, making it suitable for base-sensitive substrates. - Organostannanes are stable to air and moisture. |
| Disadvantages | - Requires a base, which may not be compatible with sensitive functional groups. - Boronic acids can undergo self-coupling (homocoupling). | - Organotin reagents are highly toxic and require careful handling and disposal. - Removal of tin byproducts can be challenging. - The transmetalation step can be slow for sterically hindered substrates. |
| Substrate Scope | Broad, but can be sensitive to sterically hindered substrates. | Generally very broad, and can be more effective for sterically demanding couplings. |
| Green Chemistry | Considered a greener alternative due to the low toxicity of boron compounds. | Less favorable from a green chemistry perspective due to the toxicity of tin. |
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are powerful methods for the selective C2-arylation of this compound. The Suzuki coupling is well-documented for this specific transformation, offering high yields and excellent regioselectivity under relatively mild conditions. It is generally the preferred method due to the low toxicity of the boron reagents.
The Stille coupling, while lacking a specific published protocol for this compound, is expected to proceed with similar high regioselectivity for the C2 position. Its key advantage lies in its tolerance to a wider range of functional groups and its compatibility with base-sensitive substrates. However, the significant toxicity of organotin compounds is a major deterrent for its widespread use, particularly in industrial settings.
For researchers and drug development professionals, the choice between these two methods will depend on the specific requirements of their synthetic route. If the substrate is tolerant to basic conditions, the Suzuki coupling is the more practical and environmentally friendly option. In cases where base sensitivity is a concern or where the Suzuki coupling fails to provide satisfactory results, the Stille coupling remains a valuable and potent alternative, provided that appropriate safety precautions are taken for handling and waste disposal of the organotin reagents. Further research into developing a specific, optimized Stille protocol for this compound would be a valuable contribution to the synthetic chemist's toolbox for the construction of complex benzofuran derivatives.
References
A Comparative Guide to Catalytic Systems for the Dual Arylation of 2,3-Dibromobenzofuran
Introduction: The Significance of 2,3-Diarylbenzofurans
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional organic materials.[1] Among these, 2,3-diarylbenzofuran derivatives are of particular interest due to their prevalence in antitumor agents, protein tyrosine phosphatase-1B inhibitors, and as ambipolar materials for organic electronics.[1] The development of efficient and selective methods for their synthesis is therefore a critical objective for researchers in drug discovery and chemical synthesis.
2,3-Dibromobenzofuran presents itself as an ideal and versatile starting material for accessing these complex scaffolds. Its two distinct carbon-bromine bonds offer a platform for sequential or one-pot dual carbon-carbon bond formation, allowing for the introduction of two different aryl groups. This guide provides an in-depth comparison of established and emerging catalytic systems for this transformation, offering field-proven insights into experimental design, mechanistic considerations, and practical execution for researchers aiming to synthesize these high-value compounds.
The Foundational Challenge: Understanding Regioselectivity
The core principle governing the dual arylation of this compound is the inherent difference in reactivity between the two bromine atoms. The C2-Br bond is significantly more electrophilic and, consequently, more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) than the C3-Br bond.[1] This reactivity differential is the key to controlling the reaction outcome.
This phenomenon allows chemists to employ two primary strategies:
-
Sequential (Stepwise) Arylation: By carefully controlling stoichiometry and reaction conditions, one can selectively functionalize the C2 position first, isolate the 2-aryl-3-bromobenzofuran intermediate, and then subject it to a second, distinct cross-coupling reaction to modify the C3 position. This approach is ideal for synthesizing unsymmetrical 2,3-diarylbenzofurans.
-
One-Pot Dual Arylation: By using a more active catalyst, higher temperatures, or an excess of the coupling partner, both C-Br bonds can be functionalized in a single operation. This is a more step-economic approach for creating symmetrical 2,3-diarylbenzofurans.
Benchmarking Catalytic Systems: A Head-to-Head Comparison
The choice of catalyst and arylating agent is paramount to the success of the dual arylation. Here, we compare the performance of the workhorse palladium catalysts with different aryl sources against emerging, cost-effective nickel-based systems.
Palladium-Based Catalysts: The Established Standard
Palladium catalysis remains the gold standard for cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.
System 1: Palladium Acetate / Triphenylphosphine with Triarylbismuths
A recent advancement highlights the use of triarylbismuths as atom-economic arylating agents.[1] While typically only one aryl group from BiAr₃ is transferred, optimized conditions can drive multiple aryl groups to react.
-
Expertise & Causality: The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) and a strong carbonate base (Cs₂CO₃) is crucial. NMP helps to solubilize the organometallic intermediates, while the strong base facilitates the transmetalation step. The Pd(OAc)₂/PPh₃ system is a classic, robust catalyst combination where PPh₃ stabilizes the Pd(0) active species. For the less reactive C3-Br bond, higher temperatures are required to drive the reaction to completion.[1]
Table 1: Performance of Pd(OAc)₂/PPh₃ with Triarylbismuth Reagents [1]
| Entry | Arylating Agent (BiAr₃) | Position | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bi(p-anisyl)₃ | C2 | 90°C | 1 h | 91 |
| 2 | Bi(phenyl)₃ | C2 | 90°C | 1 h | 85 |
| 3 | Bi(p-tolyl)₃ | C2 | 90°C | 1 h | 95 |
| 4 | 2-(p-anisyl)-3-bromo-benzofuran + Bi(p-tolyl)₃ | C3 | 110°C | 3 h | 84 |
| 5 | One-Pot with Bi(p-tolyl)₃ (excess) | C2 & C3 | 110°C | 2 h | 81 |
System 2: Palladium Tetrakis / Arylboronic Acids (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of boronic acids.[2][3] While a direct report on the dual Suzuki coupling of this compound is sparse, extensive literature on related substrates allows for the design of a highly effective protocol.[2][4]
-
Expertise & Causality: Pd(PPh₃)₄ is a reliable Pd(0) precatalyst that is often effective without additional ligands.[5] The use of an aqueous base (like K₂CO₃ or K₃PO₄) is fundamental to the Suzuki mechanism, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[6] A solvent system like dioxane/water provides a homogenous phase for both the organic and inorganic reagents.
Table 2: Projected Performance of Suzuki-Miyaura Coupling
| Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Projected Outcome |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic Acid | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 90-100°C | High yields for both mono- and dual-arylation expected. |
| Pd(OAc)₂ + SPhos | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 90-110°C | Bulky, electron-rich ligands like SPhos can accelerate the reaction, especially for the less reactive C3 position. |
Nickel-Based Catalysts: The Cost-Effective Challenger
As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction.[7] Nickel catalysts can activate otherwise unreactive bonds and offer complementary reactivity.
-
Expertise & Causality: Ni(cod)₂ is a common Ni(0) precursor, and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) are essential for stabilizing the active catalyst and promoting the key steps of oxidative addition and reductive elimination.[8][9] Nickel-catalyzed Suzuki reactions often proceed under similar conditions to palladium but can sometimes be more sensitive to air and moisture. Their ability to cleave resilient bonds like C-F demonstrates their unique reactivity profile.[8]
Table 3: Projected Performance of Nickel-Catalyzed Suzuki-Miyaura Coupling
| Catalyst System | Arylating Agent | Base | Solvent | Temp (°C) | Projected Outcome & Considerations |
|---|
| Ni(cod)₂ + PCy₃ | Arylboronic Acid | K₃PO₄ | Dioxane | 80-100°C | Good to excellent yields are achievable. Requires strictly anaerobic conditions. May offer advantages for specific sterically hindered or electron-rich arylboronic acids.[8][10] |
Mechanistic Insights: Visualizing the Catalytic Pathway
The dual arylation of this compound proceeds via two sequential catalytic cycles. The first, more facile cycle occurs at the C2 position, followed by a second, more demanding cycle at the C3 position.
Caption: Generalized catalytic cycle for the sequential dual arylation of this compound.
Experimental Protocols: From Benchtop to Analysis
A self-validating protocol is essential for reproducible results. Below are detailed, step-by-step methodologies for two key approaches.
Protocol 1: One-Pot Dual Arylation with Triarylbismuth[1]
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), tri(p-tolyl)bismuth (0.8 equiv, providing 2.4 equiv of aryl groups), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and Triphenylphosphine (PPh₃, 0.2 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.
-
Reaction Assembly: Add cesium carbonate (Cs₂CO₃, 5.0 equiv) to the tube. Through the septum, add anhydrous NMP (N-methyl-2-pyrrolidone) via syringe to achieve a substrate concentration of ~0.1 M.
-
Heating & Stirring: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS to confirm the disappearance of the starting material and mono-arylated intermediate.
-
Work-up & Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2,3-di(p-tolyl)benzofuran.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Dual Suzuki-Miyaura Coupling[2][4]
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (2.5 equiv), and potassium carbonate (K₂CO₃, 4.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to the reaction tube. The solution should be sparged with argon for 15-20 minutes prior to addition to remove dissolved oxygen.
-
Heating & Stirring: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Work-up, Purification, & Characterization: Follow steps 5-8 from Protocol 1.
Caption: Standard laboratory workflow for catalyzed dual arylation reactions.
Conclusion and Future Outlook
The dual arylation of this compound is a powerful strategy for synthesizing valuable 2,3-diarylbenzofuran derivatives.
-
Palladium/Bismuth System: Offers an atom-economic approach, particularly when optimized to transfer multiple aryl groups from the bismuth reagent. It is a strong choice for specific, large-scale syntheses where the bismuth reagent is readily available.[1]
-
Palladium/Boron (Suzuki) System: Represents the most versatile and user-friendly method due to the vast commercial library of boronic acids. It is the recommended starting point for synthesizing a diverse library of analogs.[2][4]
-
Nickel/Boron System: Stands out as a cost-effective and sustainable alternative. While requiring more stringent anaerobic conditions, it may offer unique reactivity for substrates that are challenging for palladium catalysts and is a key area for future development.[7][8]
Future research will likely focus on further expanding the scope of nickel and other earth-abundant metal catalysts, developing milder reaction conditions, and designing catalytic systems that can achieve selective, unsymmetrical dual arylation in a single, one-pot operation without the need for isolating intermediates.
References
- 1. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Nickel-Catalyzed Synthesis of Benzofuran Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DalPhos/Nickel-Catalyzed C2-H Arylation of 1,3-Azoles Using a Dual-Base System [organic-chemistry.org]
The Analytical Synergy: A Comparative Guide to Cross-Validation of NMR and Mass Spectrometry for 2,3-Diarylbenzofuran Characterization
In the landscape of drug discovery and materials science, the structural integrity of a molecule is paramount. For researchers working with 2,3-diarylbenzofurans—a scaffold of significant pharmacological interest due to its presence in compounds with anticancer, anti-inflammatory, and antioxidant properties—unambiguous characterization is not just a regulatory formality, but the bedrock of credible research.[1][2][3] This guide provides an in-depth comparison and workflow for the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and orthogonal analytical techniques, to achieve unequivocal structural elucidation of this important class of heterocyclic compounds.
The principle of orthogonality, where different analytical techniques are applied to interrogate a molecule's structure from different perspectives, is crucial for building a robust and comprehensive understanding.[4] This approach is highly encouraged by regulatory agencies as it ensures that data from one technique can compensate for the limitations of another, leading to a more complete and reliable characterization.[4][5]
The Indispensable Role of NMR in Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for detailing the carbon-hydrogen framework of a molecule.[6][7] By exploiting the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[6][7]
Key NMR Experiments for 2,3-Diarylbenzofuran Characterization:
-
¹H NMR (Proton NMR): This is often the initial and one of the most informative experiments. It provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For 2,3-diarylbenzofurans, the aromatic region of the ¹H NMR spectrum is typically complex, showing signals for the protons on the benzofuran core and the two aryl substituents.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and the nature of their substituents. Quaternary carbons, which lack attached protons, are readily identified.
-
2D NMR Techniques: For complex molecules like 2,3-diarylbenzofurans, one-dimensional spectra can be crowded and difficult to interpret. Two-dimensional NMR experiments are essential for unambiguous assignments.[8][9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11][12] It is invaluable for tracing out the spin systems within the aryl rings and any aliphatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, providing definitive C-H one-bond connectivity.[10][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[10][12][13] It is crucial for connecting different fragments of the molecule, such as linking the aryl substituents to the correct positions on the benzofuran core and identifying quaternary carbon environments.
-
The following diagram illustrates a typical NMR workflow for structural elucidation:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry: Unveiling Molecular Weight and Composition
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[14][15]
Key MS Techniques for 2,3-Diarylbenzofuran Characterization:
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule.[16][17][18] HRMS instruments can measure m/z values to several decimal places, allowing for the calculation of a unique elemental formula that distinguishes between compounds with the same nominal mass.[19] This is a critical step in confirming the identity of a newly synthesized 2,3-diarylbenzofuran.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (often the molecular ion) is selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often characteristic of a particular molecular structure and can be used to confirm the connectivity of different parts of the molecule.[20][21] Common fragmentation pathways for benzofuran derivatives can involve cleavage of the furan ring or loss of substituents from the aryl rings.[20][21][22]
The logical flow of information from mass spectrometry is depicted below:
Caption: Workflow for Mass Spectrometry-based structural analysis.
The Power of Cross-Validation: A Case Study
The true strength in characterization comes from the integration of NMR and MS data. NMR provides the detailed map of the molecular skeleton, while MS confirms the overall composition and provides corroborating evidence for the proposed structure through fragmentation.
Let's consider a hypothetical example of a newly synthesized 2,3-diarylbenzofuran derivative.
Table 1: Illustrative Spectroscopic Data for a 2,3-Diarylbenzofuran Derivative
| Technique | Data | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺: 271.0961 (calculated for C₁₉H₁₅O₂⁺: 271.0966) | Confirms the elemental composition as C₁₉H₁₄O₂. |
| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 14H) | Complex multiplet corresponding to 14 aromatic protons. |
| ¹³C NMR (CDCl₃) | δ 155.2, 152.8, 131.5, 130.1, 129.8, 128.9, 128.5, 128.3, 127.9, 127.4, 125.1, 123.5, 121.3, 111.2 | Signals corresponding to the aromatic carbons of the benzofuran and aryl rings. |
| HMBC | Correlations from specific aromatic protons to the quaternary carbons of the benzofuran core. | Confirms the attachment points of the two aryl rings to the C2 and C3 positions of the benzofuran. |
| MS/MS of [M+H]⁺ | Fragment at m/z 105 | Suggests the presence of a benzoyl cation (C₆H₅CO⁺), indicating a phenyl group attached to a carbonyl-like functionality or a position prone to forming such a fragment.[20][21] |
In this example, HRMS provides the exact molecular formula. The ¹H and ¹³C NMR data give the number and types of protons and carbons. The crucial HMBC experiment then connects the different aromatic systems, allowing for a definitive structural proposal. The MS/MS fragmentation data provides an independent piece of evidence that is consistent with the proposed structure. This cross-validation provides a high degree of confidence in the final structural assignment.
Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,3-diarylbenzofuran derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typically, 2-4 scans per increment are sufficient.
-
HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹J(CH) coupling constants (typically ~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range coupling constants (²J(CH) and ³J(CH)), typically in the range of 7-10 Hz.[10]
Protocol 2: HRMS and MS/MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
-
HRMS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[18][23] Acquire data in full scan mode over an appropriate m/z range to detect the molecular ion.
-
MS/MS Analysis: Perform a product ion scan on the isolated molecular ion. Use collision-induced dissociation (CID) with varying collision energies to induce fragmentation and obtain a representative fragmentation pattern.
Conclusion
The structural elucidation of 2,3-diarylbenzofurans requires a multi-faceted analytical approach. While both NMR and MS are powerful techniques in their own right, their true potential is realized when they are used in a complementary and cross-validating manner. NMR provides the intricate details of the molecular framework, and MS confirms the elemental composition and offers corroborating structural evidence through fragmentation. By following the integrated workflow and protocols outlined in this guide, researchers can achieve unambiguous and reliable characterization of these important molecules, thereby ensuring the scientific integrity and validity of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 3. easpublisher.com [easpublisher.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rroij.com [rroij.com]
- 7. jchps.com [jchps.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. princeton.edu [princeton.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. infinitalab.com [infinitalab.com]
- 17. measurlabs.com [measurlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. researchgate.net [researchgate.net]
- 21. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. filab.fr [filab.fr]
An Economic and Green Chemistry-Based Comparison of Synthetic Routes to 2,3-Diarylbenzofurans
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diarylbenzofuran scaffold is a privileged motif in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active natural products and functional organic materials. The continued interest in this heterocyclic core necessitates the development of efficient, cost-effective, and sustainable synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to 2,3-diarylbenzofurans, focusing on their economic viability and environmental impact.
Introduction: The Significance of 2,3-Diarylbenzofurans
2,3-Diarylbenzofurans are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Their unique electronic and photophysical characteristics also make them promising candidates for applications in organic electronics. Consequently, the development of robust and economically viable synthetic strategies for their preparation is of paramount importance for both academic research and industrial drug development.
This guide will delve into a comparative analysis of the most prominent synthetic routes, evaluating them based on catalyst cost, starting material accessibility, reaction efficiency (yield, time, and temperature), and green chemistry metrics such as Atom Economy and E-factor.
Comparative Analysis of Synthetic Strategies
The synthesis of 2,3-diarylbenzofurans can be broadly categorized into several approaches, primarily revolving around transition metal-catalyzed cross-coupling and cyclization reactions. Here, we compare the economic and green aspects of palladium, copper, gold, and rhodium-catalyzed methods, alongside notable metal-free alternatives.
Palladium-Catalyzed Routes: The Workhorse of Cross-Coupling
Palladium catalysis has long been the dominant force in the synthesis of biaryl and heterocyclic compounds, and its application to 2,3-diarylbenzofuran synthesis is well-established. Common strategies include Sonogashira, Heck, and Suzuki coupling reactions followed by a cyclization step.
Key Economic and Green Chemistry Considerations:
-
Catalyst Cost: Palladium catalysts, while highly effective, are a significant cost driver. The price of palladium complexes can be substantial, although catalyst loadings are often low (typically 1-5 mol%).
-
Ligand Cost: The performance of palladium catalysts is heavily dependent on the choice of ligand, which can also be a considerable expense.
-
Starting Materials: These routes often utilize readily available starting materials like ortho-iodophenols, terminal alkynes, and arylboronic acids.
-
Reaction Conditions: Many palladium-catalyzed reactions require elevated temperatures and extended reaction times, contributing to energy costs.
-
Green Metrics: While effective, these reactions can have moderate to poor atom economy, especially when stoichiometric bases and protecting groups are required. The E-factor can also be high due to solvent usage and purification steps.
Representative Synthetic Pathway: Sonogashira Coupling and Cyclization
A common and effective route involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This can often be performed as a one-pot reaction, which improves overall efficiency.
Caption: Palladium-catalyzed Sonogashira coupling followed by cyclization.
Copper-Catalyzed Routes: A More Economical Alternative
Copper catalysis has emerged as a cost-effective and more sustainable alternative to palladium-catalyzed reactions. Copper catalysts are significantly cheaper and less toxic than their palladium counterparts.
Key Economic and Green Chemistry Considerations:
-
Catalyst Cost: Copper catalysts are abundant and inexpensive, making them highly attractive from an economic standpoint.
-
Ligand Cost: While some copper-catalyzed reactions are ligand-free, others require ligands, which can add to the cost.
-
Starting Materials: Similar to palladium-catalyzed routes, these methods often employ readily available starting materials.
-
Reaction Conditions: Copper-catalyzed reactions can sometimes require higher catalyst loadings and temperatures compared to palladium-catalyzed reactions.
-
Green Metrics: The use of a less toxic and more abundant metal improves the green profile of these syntheses. However, the overall atom economy and E-factor are still dependent on the specific reaction and workup procedures. The potential for copper nanoparticle catalysis offers advantages in terms of catalyst recovery and reuse[1].
Representative Synthetic Pathway: Domino C-S Coupling and Ring Closure
A notable example is the cascade copper-catalyzed dual C-S coupling and ring closure to form dithienofurans, which showcases the potential of copper in domino reactions. While not a direct synthesis of 2,3-diarylbenzofurans, the principles can be adapted. For a more direct comparison, copper can be used in Sonogashira-type couplings.
Caption: General scheme for a copper-catalyzed domino synthesis.
Gold-Catalyzed Routes: Mild Conditions and Unique Reactivity
Gold catalysis has gained prominence for its ability to effect unique transformations under mild reaction conditions, often at room temperature. For benzofuran synthesis, gold catalysts excel at activating alkynes towards nucleophilic attack.
Key Economic and Green Chemistry Considerations:
-
Catalyst Cost: Gold catalysts are expensive, which can be a significant economic barrier. However, they are often used at very low catalyst loadings.
-
Ligand Cost: The ligands used in gold catalysis can also be costly.
-
Starting Materials: These routes typically involve the cyclization of functionalized precursors, such as o-alkynylphenols.
-
Reaction Conditions: A major advantage of gold catalysis is the mild reaction conditions, which can lead to energy savings and improved functional group tolerance.
-
Green Metrics: The high efficiency and selectivity of gold catalysts can lead to good atom economy and lower E-factors. The mild conditions also contribute to a better green profile.
Representative Synthetic Pathway: Intramolecular Hydroarylation
A common strategy involves the gold-catalyzed intramolecular hydroarylation of an alkyne tethered to a phenol.
Caption: Gold-catalyzed intramolecular cyclization of an o-alkynylphenol.
Rhodium-Catalyzed Routes: C-H Activation Strategies
Rhodium catalysts are particularly effective for C-H activation/functionalization reactions, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials.
Key Economic and Green Chemistry Considerations:
-
Catalyst Cost: Rhodium is a precious metal, and its catalysts are expensive.
-
Ligand Cost: The ligands required for rhodium catalysis can also be costly.
-
Starting Materials: The ability to use simple, unfunctionalized starting materials is a major advantage.
-
Reaction Conditions: Rhodium-catalyzed C-H activation reactions can require high temperatures.
-
Green Metrics: C-H activation strategies are inherently more atom-economical as they avoid the use of protecting groups and pre-functionalization, leading to a significant reduction in waste.
Representative Synthetic Pathway: C-H Activation and Annulation
A rhodium-catalyzed reaction can involve the coupling of a phenol with an alkyne via C-H activation, followed by annulation to form the benzofuran ring.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,3-Dibromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2,3-Dibromobenzofuran. As a senior application scientist, this guide is formulated to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated aromatic compound. While specific toxicity data for this exact molecule is limited, the broader class of halogenated benzofurans and related brominated organic compounds necessitates a cautious approach.[1] The presence of bromine atoms on the benzofuran core can significantly influence the molecule's reactivity and toxicological profile. Animal studies on the parent compound, 2,3-benzofuran, have indicated potential for liver and kidney damage with prolonged exposure.[2][3][4] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Key Assessed Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, based on data from analogous compounds.[1]
-
Irritation: Likely to cause skin and serious eye irritation.[5][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[7]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides a direct barrier against skin contact. Nitrile and neoprene offer good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and double-gloving is recommended for extended operations.[1] |
| Eyes | Safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles. A full-face shield should be used when there is a significant risk of splashing.[5][8] |
| Body | Laboratory coat | Prevents contamination of personal clothing. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for respiratory protection. A fume hood will prevent the inhalation of any vapors or aerosols.[9] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Operational Plan: From Receipt to Reaction
A systematic workflow is paramount to ensuring safe handling from the moment the compound enters the lab until the experiment is complete.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
The storage container should be clearly labeled with the chemical name, hazard symbols, and date of receipt.
Experimental Handling
All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[9]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Conduct the reaction within the fume hood.
-
Post-Reaction: Once the reaction is complete, quench any reactive materials as per your specific experimental protocol before removing them from the fume hood.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
| Small Spill | For a small spill within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Place the absorbed material into a sealed container for proper disposal.[11] |
| Large Spill | Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed hazardous waste container.[1] |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Dispose of in a designated solid hazardous waste container.[1] |
| Contaminated Solvents | Collect in a labeled hazardous waste solvent container. Segregate halogenated and non-halogenated solvent waste according to your institution's guidelines.[1] |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated solid hazardous waste container.[1] |
All waste must be disposed of through your institution's hazardous waste management program. Never dispose of this compound down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards, the diligent use of personal protective equipment, and strict adherence to established operational and disposal protocols. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2,3-Benzofuran | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. 2,3-BENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
